7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
Description
Properties
IUPAC Name |
7-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5-7-3-8-6(11)10(5)9-4/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFISJZIDHEYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304716 | |
| Record name | 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55457-11-9 | |
| Record name | 55457-11-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]triazine scaffold is a key pharmacophore found in compounds with a wide range of biological activities, including potential as kinase inhibitors. This document will detail a plausible and efficient synthetic route, provide a thorough analysis of the expected characterization data, and present detailed experimental protocols.
The Pyrazolo[1,5-a]triazin-4(3H)-one Core: A Privileged Scaffold
The pyrazolo[1,5-a]triazine ring system is a purine isostere, and its derivatives have garnered considerable attention in drug discovery. These compounds have been investigated for various therapeutic applications, including their potential as anticancer agents. The fusion of the pyrazole and triazine rings creates a unique electronic and steric environment, making it an attractive scaffold for interacting with biological targets. The 7-methyl substituent, in particular, can influence the molecule's solubility, metabolic stability, and binding affinity to target proteins.
Synthetic Strategy: A Two-Step Approach to the Core
The synthesis of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one can be efficiently achieved through a two-step process, commencing with the synthesis of the key intermediate, 3-amino-5-methylpyrazole, followed by a cyclocondensation reaction to form the triazinone ring.
Step 1: Synthesis of 3-Amino-5-methylpyrazole
The foundational precursor, 3-amino-5-methylpyrazole, is synthesized via the condensation of cyanoacetone with a hydrazine source. This reaction is a well-established method for the formation of aminopyrazoles.[1][2]
Reaction Scheme:
The mechanism involves the initial formation of a hydrazone from the reaction of the ketone in cyanoacetone with hydrazine, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon.
Step 2: Cyclocondensation to 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
The final step involves the cyclocondensation of 3-amino-5-methylpyrazole with a suitable one-carbon synthon to construct the triazinone ring. Urea is an effective and readily available reagent for this transformation, providing the necessary carbonyl and amino functionalities. The reaction is typically performed at elevated temperatures.
Reaction Scheme:
This reaction proceeds through the initial formation of a pyrazolylurea intermediate, which then undergoes an intramolecular cyclization with the elimination of ammonia to yield the final product.
Caption: Synthetic pathway for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Comprehensive Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. The following techniques are essential for a complete analysis.
Predicted Spectroscopic and Analytical Data
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~2.4 (s, 3H, CH₃), ~6.0 (s, 1H, pyrazole-H), ~7.9 (s, 1H, triazine-H), ~11.5 (br s, 1H, NH) |
| ¹³C NMR | δ (ppm): ~14 (CH₃), ~95 (pyrazole-CH), ~140 (triazine-CH), ~145 (pyrazole-C), ~150 (pyrazole-C), ~155 (C=O) |
| IR (cm⁻¹) | ~3200-3000 (N-H stretch), ~1680 (C=O stretch, amide), ~1620 (C=N stretch), ~1550 (N-H bend) |
| Mass Spec (ESI+) | m/z: 151.06 [M+H]⁺ |
Rationale for Predicted Data:
-
¹H NMR: The chemical shifts are estimated based on data from structurally similar pyrazolo[1,5-a]triazine derivatives. The methyl protons are expected to appear as a singlet in the upfield region. The pyrazole and triazine protons will be singlets in the aromatic region, with the triazine proton being more downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms. The amide proton will likely be a broad singlet at a downfield chemical shift.
-
¹³C NMR: The predicted chemical shifts are based on analogous heterocyclic systems. The methyl carbon will be in the aliphatic region. The carbons of the heterocyclic rings will appear in the aromatic region, with the carbonyl carbon being the most downfield.
-
IR Spectroscopy: The presence of the amide functionality will be indicated by a characteristic N-H stretching band and a strong carbonyl absorption. The C=N stretching vibrations of the heterocyclic rings will also be observable.
-
Mass Spectrometry: The expected mass for the protonated molecule [M+H]⁺ is calculated based on the molecular formula C₅H₆N₄O.
Caption: Workflow for the characterization of the target compound.
Experimental Protocols
Synthesis of 3-Amino-5-methylpyrazole
-
To a solution of cyanoacetone (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-amino-5-methylpyrazole as a solid.
Synthesis of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
-
In a round-bottom flask, combine 3-amino-5-methylpyrazole (1.0 eq) and urea (1.5 eq).
-
Heat the mixture to a molten state (approximately 180-200 °C) and maintain this temperature for 1-2 hours, with stirring. The reaction should be monitored for the evolution of ammonia.
-
After cooling to room temperature, the solid residue is triturated with water to remove any unreacted urea.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to yield pure 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Characterization Procedures
-
NMR Spectroscopy: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically using a KBr pellet or an ATR accessory.
-
Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) mass spectrometer to determine the mass of the molecular ion.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a reverse-phase HPLC method with a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV detector.
Conclusion
This guide outlines a robust and efficient methodology for the synthesis and comprehensive characterization of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. The described protocols are based on established chemical principles and provide a solid foundation for researchers to produce and validate this important heterocyclic scaffold. The detailed characterization data will serve as a valuable reference for scientists working in the field of medicinal chemistry and drug development.
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Synthesis of pyrazolo[1,5-a][3][4][5]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). European Journal of Medicinal Chemistry. [Link]
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Synthesis of new pyrazolo[3][4][6]triazines by cyclative cleavage of pyrazolyltriazenes. (2022). Beilstein Journal of Organic Chemistry. [Link]
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Pyrazolo[1,5-a][3][4][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2021). Molecules. [Link]
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Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][4][5]triazines. (2019). Molecules. [Link]
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][6][7]triazin-7(6H)-ones and Derivatives. (2021). Molecules. [Link]
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1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][3][4][7] Thiadiazine Derivatives. (2006). Magnetic Resonance in Chemistry. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a member of the pyrazolo[1,5-a]triazine class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. As analogues of endogenous purines, these compounds have been explored for a multitude of therapeutic applications, including their potential as kinase inhibitors. A thorough understanding of the physicochemical properties of this core structure is paramount for its rational development into potential drug candidates. This guide provides a detailed overview of the known characteristics of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one and presents a comprehensive framework of field-proven, step-by-step methodologies for the experimental determination of its key physicochemical parameters. This document is designed to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds, ensuring a foundation of scientific integrity and technical accuracy in their work.
Introduction: The Significance of the Pyrazolo[1,5-a]triazine Scaffold
The pyrazolo[1,5-a]triazine nucleus is a nitrogen-rich heterocyclic system that has garnered considerable attention in the field of medicinal chemistry.[1] Its structural resemblance to purines allows for its potential interaction with a wide array of biological targets.[2] Derivatives of this scaffold have been investigated for various therapeutic indications, underscoring the importance of a detailed characterization of their fundamental physicochemical properties.[3][4] These properties, including solubility, acidity/basicity (pKa), and lipophilicity (LogP), are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.
This guide focuses specifically on 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, providing a summary of its known properties and, more importantly, a detailed exposition of the experimental protocols necessary for a comprehensive physicochemical characterization.
Molecular and Known Physical Properties
A foundational aspect of any chemical entity is its basic molecular and physical data. For 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, the following information has been established:
| Property | Value | Source |
| CAS Number | 55457-11-9 | Dana Bioscience |
| Molecular Formula | C₆H₆N₄O | - |
| Molecular Weight | 150.14 g/mol | - |
| Melting Point | 299 °C | - |
The high melting point of this compound suggests a stable crystal lattice structure, which may have implications for its solubility.
Strategic Importance of Physicochemical Profiling in Drug Discovery
The journey of a compound from a laboratory curiosity to a therapeutic agent is heavily influenced by its physicochemical properties. Understanding these parameters early in the drug discovery process is crucial for identifying and mitigating potential liabilities.
Caption: Interplay of physicochemical properties and ADME.
Experimental Determination of Key Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of aqueous solubility, pKa, and LogP. These methods are presented with an emphasis on the underlying principles and the rationale for key experimental choices.
Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's dissolution rate and subsequent absorption.[5] For compounds with low solubility, achieving therapeutic concentrations can be challenging.[6]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[7]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid is crucial to ensure equilibrium is reached.
-
Agitate the mixture at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is achieved.[8]
-
-
Sample Separation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is a critical step, and filtration through a low-binding filter (e.g., 0.22 µm PVDF) is highly recommended.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.
-
Prepare a standard curve of known concentrations of the compound to accurately quantify the concentration in the experimental sample.
-
-
Data Interpretation:
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
Caption: Workflow for thermodynamic solubility determination.
Acidity and Basicity (pKa)
The pKa value(s) of a molecule dictate its ionization state at a given pH. This is crucial as the charge of a molecule significantly impacts its solubility, permeability, and interaction with biological targets.[9]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust method for determining the pKa of ionizable compounds.[10] It involves monitoring the pH of a solution as a titrant of known concentration is added.[11]
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in a suitable solvent. For aqueous pKa determination, a co-solvent such as methanol or DMSO may be necessary to achieve sufficient initial solubility.
-
The solution should be stirred continuously throughout the experiment.
-
-
Titration:
-
Immerse a calibrated pH electrode into the sample solution.
-
Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest portion of the titration curve. The pKa can be accurately determined from the first or second derivative of the titration curve.[12]
-
Caption: Process for pKa determination via potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like environment versus an aqueous one.[13] This property is a key determinant of a drug's ability to cross cell membranes.[14]
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[15][16]
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.
-
-
Partitioning:
-
Dissolve a known amount of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase to a sealed container.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
-
Allow the two phases to separate completely. Centrifugation can aid in this process.
-
-
Quantification:
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
For ionizable compounds, the distribution coefficient (LogD) at a specific pH is often more relevant. The procedure is the same, but a buffer of the desired pH is used for the aqueous phase.
Spectral Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): This would reveal the number of different types of protons and their connectivity. Expected signals would include a singlet for the methyl group, and distinct signals for the protons on the pyrazole and triazine rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique would identify the number of unique carbon environments in the molecule, including the carbonyl carbon of the triazinone ring.
-
Mass Spectrometry (MS): This would confirm the molecular weight of the compound by identifying the molecular ion peak. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: This would show the presence of key functional groups, such as the C=O stretch of the ketone and N-H stretches.
Conclusion
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is a molecule of significant interest within the broader class of pyrazolo[1,5-a]triazines. While some of its basic properties are known, a comprehensive physicochemical profile is essential for its further development. This guide has outlined the strategic importance of determining key parameters such as solubility, pKa, and LogP, and has provided detailed, field-proven experimental protocols for their measurement. By adhering to these rigorous methodologies, researchers can ensure the generation of high-quality, reliable data, which is the cornerstone of successful drug discovery and development.
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Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. (2018). V. I. Vernadsky Crimean Federal University. [Link]
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On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Springer. [Link]
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The activity of pyrazolo[4,3-e][14][15][17]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][14][15][17]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2021). NIH. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
This guide provides a comprehensive framework for the scientific investigation of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a novel small molecule with potential therapeutic applications. Given the limited publicly available data on this specific compound, this document serves as both a strategic roadmap and a practical, hands-on manual for researchers and drug development professionals. We will proceed from foundational principles, leveraging the known bioactivities of the broader pyrazolo[1,5-a]triazine chemical class to build a robust, evidence-based understanding of its mechanism of action. Our approach is grounded in the principles of rigorous scientific inquiry, emphasizing self-validating experimental design and data-driven decision-making.
Part 1: The Scientific Imperative - From Scaffold to Specificity
The pyrazolo[1,5-a]triazine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have shown promise as kinase inhibitors, among other activities. Our subject, 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, remains largely uncharacterized in the public domain. Therefore, our primary directive is to systematically unravel its biological activity, moving from broad, unbiased screening to high-resolution mechanistic studies.
This guide is structured to mirror the logical flow of a drug discovery program:
-
Section 1: Target Class Hypothesis Generation. We begin by analyzing the structure of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one and comparing it to related, well-characterized compounds to formulate initial hypotheses about its potential biological targets.
-
Section 2: A Phased Experimental Approach for Target Identification and Validation. This section details a comprehensive, multi-stage experimental workflow, from initial broad-panel screening to confirmatory cellular and biochemical assays.
-
Section 3: Deep Dive - Elucidating the Molecular Mechanism. Here, we focus on the fine details, assuming a target has been identified. We will explore enzyme kinetics, binding modes, and the impact on downstream signaling pathways.
-
Section 4: Future Directions - Bridging to In Vivo Studies. We conclude with a forward-looking perspective on the critical next steps in the preclinical development cascade.
Section 1: Target Class Hypothesis Generation
The chemical architecture of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one provides initial clues to its potential biological role. The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, is a well-established "hinge-binding" motif for protein kinases. These compounds are known to function as ATP-competitive inhibitors of a variety of kinases, including Cyclin-Dependent Kinases (CDKs). The nitrogen-rich pyrazolo[1,5-a]triazine core is adept at forming hydrogen bonds, a key interaction in many enzyme active sites.
Based on this structural analogy, our primary hypothesis is that 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one functions as a protein kinase inhibitor.
However, to maintain an unbiased approach, we will also consider other potential target classes for which related heterocyclic compounds have shown activity. These include:
-
Phosphodiesterases (PDEs): Involved in second messenger signaling.
-
G-protein coupled receptors (GPCRs): A large family of transmembrane receptors.
-
Epigenetic targets: Such as histone deacetylases (HDACs) or methyltransferases.
Our initial experimental strategy will therefore be designed to test these hypotheses in a parallel, efficient manner.
Section 2: A Phased Experimental Approach for Target Identification and Validation
A robust understanding of a compound's mechanism of action is built upon a foundation of carefully planned and executed experiments. The following phased approach ensures a high degree of scientific rigor and minimizes the risk of false-positive results.
Phase 1: Broad-Panel Biochemical Screening
The initial step is to screen 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one against a large, functionally diverse panel of purified enzymes and receptors. This provides an unbiased, high-level view of its potential bioactivity.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in 100% DMSO.
-
Screening Concentration: For the primary screen, use a single concentration of 10 µM.
-
Assay Panel: Submit the compound to a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corp. HotSpot℠). Select a panel that offers broad coverage of the human kinome.
-
Data Analysis: The primary output will be the percent inhibition of each kinase at 10 µM. A common threshold for identifying a "hit" is >50% inhibition.
Data Presentation: Representative Kinase Panel Hit Data
| Kinase Target | Percent Inhibition @ 10 µM |
| CDK2/CycA | 92% |
| GSK3β | 85% |
| AURKA | 48% |
| EGFR | 12% |
| SRC | 8% |
This is a hypothetical data table for illustrative purposes.
Phase 2: Hit Confirmation and Potency Determination
Any "hits" from the primary screen must be confirmed, and their potency determined by generating dose-response curves.
Experimental Protocol: IC50 Determination for CDK2/CycA
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as Lanthascreen™. This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, starting from 100 µM.
-
Assay Conditions: Perform the kinase reaction according to the manufacturer's protocol, typically including CDK2/CycA enzyme, the appropriate substrate, and ATP at its Km concentration.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Potency Data for Confirmed Hits
| Kinase Target | IC50 (nM) |
| CDK2/CycA | 75 |
| GSK3β | 250 |
This is a hypothetical data table for illustrative purposes.
Phase 3: Cellular Target Engagement
A critical step is to confirm that the compound binds to its putative target in a cellular environment. This distinguishes true target engagement from off-target or artifactual effects.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line with high CDK2 expression) with 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C).
-
Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble target protein (e.g., CDK2) remaining at each temperature by Western blot.
-
Interpretation: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating target stabilization.
Mandatory Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 3: Deep Dive - Elucidating the Molecular Mechanism
Having identified and validated a primary target (for our hypothetical case, CDK2/CycA), the next stage is to precisely define the molecular mechanism of inhibition.
Enzyme Kinetics: Determining the Mode of Inhibition
Understanding how the compound inhibits the enzyme is crucial. The most common mechanisms for kinase inhibitors are ATP-competitive, non-competitive, or uncompetitive.
Experimental Protocol: ATP Competition Assay
-
Principle: The IC50 of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.
-
Experimental Setup: Perform the CDK2/CycA kinase assay as described for IC50 determination, but run parallel experiments at multiple fixed concentrations of ATP (e.g., 10 µM, 100 µM, 1 mM).
-
Data Analysis: Determine the IC50 of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one at each ATP concentration. A rightward shift in the IC50 curve with increasing ATP concentration is indicative of ATP-competitive inhibition. For a more detailed analysis, a Lineweaver-Burk or Michaelis-Menten plot can be generated.
Cellular Pathway Analysis: Assessing Downstream Effects
If 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one inhibits CDK2, we expect to see effects on downstream signaling pathways regulated by CDK2. A key substrate of CDK2 is the Retinoblastoma protein (Rb).
Experimental Protocol: Western Blot for Phospho-Rb
-
Cell Treatment: Treat a relevant cell line (e.g., one sensitive to CDK inhibitors) with increasing concentrations of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one for a relevant time period (e.g., 24 hours).
-
Lysate Preparation and Western Blot: Prepare whole-cell lysates and perform a standard Western blot.
-
Antibody Probing: Probe the membrane with antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin).
-
Interpretation: A dose-dependent decrease in the level of phospho-Rb, without a significant change in total Rb, provides strong evidence of cellular CDK2 inhibition.
Mandatory Visualization: Hypothesized CDK2 Signaling Pathway
Caption: Inhibition of CDK2 leads to reduced Rb phosphorylation.
Section 4: Future Directions - Bridging to In Vivo Studies
Once the in vitro and cellular mechanism of action is firmly established, the focus shifts towards evaluating the compound's potential as a therapeutic agent. Key next steps include:
-
Selectivity Profiling: A broader kinase panel screen at a fixed concentration (e.g., 1 µM) to assess selectivity.
-
ADME/Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.
-
Pharmacokinetic (PK) Studies: Evaluation of the compound's half-life and exposure in animal models.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., xenograft models for a cancer indication).
This comprehensive, multi-faceted approach, grounded in rigorous experimental design and data-driven decision-making, provides the surest path to understanding the therapeutic potential of novel chemical entities like 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
References
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Title: Pyrazolo[1,5-a]pyrimidines as a new class of potent and selective cyclin-dependent kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Discovery of N-(5-(((5-(1,1-dioxidothiomorpholino)methyl)furan-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)-2-phenylacetamide (GSK2256294), a potent and selective inhibitor of focal adhesion kinase (FAK) Source: Journal of Medicinal Chemistry URL: [Link]
The Expanding Therapeutic Potential of Pyrazolo[1,5-a]triazine Analogs: A Technical Guide for Drug Discovery
Introduction: The Pyrazolo[1,5-a]triazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]triazine core, a nitrogen-rich heterocyclic system, has emerged as a scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, enabling competitive binding to the active sites of various enzymes and receptors that recognize purine-based substrates. This inherent characteristic has propelled the development of a diverse array of pyrazolo[1,5-a]triazine analogs with a broad spectrum of biological activities. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of novel pyrazolo[1,5-a]triazine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities.
Anticancer Activity: Targeting the Cell Cycle and Beyond
The most extensively studied biological activity of pyrazolo[1,5-a]triazine analogs is their potent anticancer effect, primarily attributed to their ability to inhibit various protein kinases, particularly Cyclin-Dependent Kinases (CDKs).
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[1,5-a]triazine derivatives have been shown to be potent inhibitors of several CDKs, including CDK2 and CDK7.
-
CDK2 Inhibition: Aberrant CDK2 activity is implicated in a wide range of human malignancies. Novel pyrazolo[1,5-a][1][2][3]triazine derivatives have been designed and synthesized as specific and potent inhibitors of CDK2.[2] These compounds have demonstrated significant anticancer activity against various cancer cell lines.[2]
-
CDK7 Inhibition: Cyclin-dependent kinase 7 (CDK7) is a crucial component of the transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in transcription and cell cycle regulation.[1] Novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have been synthesized and shown to be effective CDK7 inhibitors.[1][4] These compounds exhibit remarkable cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cell lines, induce apoptosis, and disrupt the cell cycle.[1][4]
The inhibition of CDKs by pyrazolo[1,5-a]triazine analogs leads to cell cycle arrest, typically at the G1/S or G2/M phase, and the induction of apoptosis (programmed cell death). This is often accompanied by the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic proteins.
Signaling Pathway: CDK7 Inhibition and its Downstream Effects
Caption: Inhibition of CDK7 by pyrazolo[1,5-a]triazine analogs disrupts both transcription and cell cycle progression, leading to apoptosis.
Quantitative Data: In Vitro Anticancer Activity
The anticancer efficacy of novel pyrazolo[1,5-a]triazine analogs is typically evaluated in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
| Compound Type | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl pyrazolo[1,5-a]triazine | CDK7 | SUIT 2.28 (Pancreatic) | 0.19 - 1.58 | [1][4] |
| 7-aza-indolyl pyrazolo[1,5-a]triazine | CDK7 | PATU-T (Pancreatic) | 0.19 - 1.58 | [1][4] |
| Phenyl Substituted Pyrazolo[1,5-a]triazine | Not specified | Various (NCI-60 panel) | Varies | [5] |
| 2-(dichloromethyl)pyrazolo[1,5-a]triazines | Not specified | Various (NCI-60 panel) | Varies | [3] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]triazine analogs and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the pyrazolo[1,5-a]triazine analogs at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Experimental Workflow: Apoptosis Detection
Caption: A typical workflow for assessing apoptosis induction by pyrazolo[1,5-a]triazine analogs using Annexin V/PI staining.
Antimicrobial and Antiviral Activities: A Growing Area of Investigation
While the anticancer properties of pyrazolo[1,5-a]triazines are well-documented, their potential as antimicrobial and antiviral agents is an expanding field of research.
Antimicrobial Activity
Several novel pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]1,2,4-triazine derivatives have been synthesized and evaluated for their antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[6][7][8] Some of these compounds have shown moderate to good antimicrobial activity.[9] The exact mechanism of action is still under investigation but may involve the inhibition of essential microbial enzymes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative | Staphylococcus aureus | Varies | [9] |
| Pyrazolo[1,5-a]pyrimidine derivative | Escherichia coli | Varies | [9] |
| Pyrazolo[5,1-c]1,2,4-triazine derivative | Candida albicans | Varies | [8] |
Antiviral Activity
The antiviral potential of pyrazolo[1,5-a]triazine analogs has been explored against a range of viruses. For instance, a derivative of pyrazolo[1,5-c]1,3,5-triazin-4-one has been identified as a novel anti-varicella-zoster virus (VZV) compound, effective against both acyclovir-sensitive and -resistant strains.[5] The mechanism of some triazine analogs, such as Triazavirin, involves the inhibition of viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase (RdRp).[10] This broad-spectrum activity against various RNA viruses makes this class of compounds promising for further development.[10][11][12]
Central Nervous System (CNS) Activity: Modulating Neuronal Function
The pyrazolo[1,5-a]triazine scaffold has also been investigated for its potential to modulate CNS activity, with a particular focus on anticonvulsant properties.
Anticonvulsant Activity
A series of pyrazolo[1,5-a][1][2][3]triazines have been synthesized and screened for their anticonvulsant activity in animal models. Certain analogs have demonstrated protection against maximal electroshock (MES)-induced seizures, suggesting potential utility in the treatment of generalized tonic-clonic seizures. One promising compound, MH4b1, also showed protection in the 6 Hz psychomotor seizure model, indicating potential efficacy against refractory seizures.
Structure-Activity Relationship (SAR) Insights:
The anticonvulsant activity of these compounds is influenced by the nature and position of substituents on the pyrazolo[1,5-a]triazine core. Further SAR studies are needed to optimize the anticonvulsant profile and minimize neurotoxicity.
Future Perspectives and Conclusion
The pyrazolo[1,5-a]triazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The extensive research into their anticancer activity, particularly as CDK inhibitors, has yielded potent compounds with clear mechanisms of action. The emerging data on their antimicrobial, antiviral, and CNS activities further underscore the broad therapeutic potential of this heterocyclic system.
Future research should focus on:
-
Optimizing Selectivity: Enhancing the selectivity of kinase inhibitors to minimize off-target effects and improve the therapeutic index.
-
Elucidating Mechanisms: Further investigation into the mechanisms of action for antimicrobial, antiviral, and CNS-active analogs.
-
Expanding the Scope: Exploring the potential of pyrazolo[1,5-a]triazine derivatives against other therapeutic targets and disease areas.
-
In Vivo Studies: Translating promising in vitro findings into preclinical and clinical development through rigorous in vivo efficacy and safety studies.
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Di Miceli, M., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]
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Abdel-Moneim, D., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery. [Link]
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El-Gamal, M. I., et al. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][1][2][3]triazine Derivatives as CDK2 Inhibitors. Bioorganic Chemistry. [Link]
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Dolzhenko, A. V., et al. (2008). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles. [Link]
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Velihina, Y. S., et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines: synthesis and anticancer activity. Biopolymers and Cell. [Link]
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Abdel-Moneim, D., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed. [Link]
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Velihina, E. S., et al. (2021). Synthesis, Electronic Structure and Anti-Cancer Activity of the Phenyl Substituted Pyrazolo[1,5-a][1][2][3]triazines. Current Organic Chemistry. [Link]
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Bettayeb, K., et al. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry. [Link]
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Di Miceli, M., et al. (2025). Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]
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Mojzych, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][13]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules. [Link]
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Mojzych, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][13]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. [Link]
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Insuasty, B., et al. (2014). Assessment of the anticonvulsant activity of pyrazolo[1,5-a][1][2][3]triazines obtained by synthesis. Vitae. [Link]
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Insuasty, B., et al. (2014). Tested pyrazolo[1,5-a][1][2][3]triazines. ResearchGate. [Link]
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Saadeh, H. A., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. RSC Advances. [Link]
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El-Sayed, E. H., et al. (2020). Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety. Acta Chimica Slovenica. [Link]
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Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal. [Link]
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El-Sayed, E. H., et al. (2020). Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety. ResearchGate. [Link]
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Dawidowski, M., et al. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]
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Synapse, P. (2024). What is the mechanism of Triazavirin?. Patsnap. [Link]
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Kiselev, O. I., et al. (2010). Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication. Antimicrobial Agents and Chemotherapy. [Link]
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De Clercq, E., et al. (2007). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Journal of Medicinal Chemistry. [Link]
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Kiselev, O. I., et al. (2010). Antiviral properties, metabolism, and pharmacokinetics of a novel azolo-1,2,4-triazine-derived inhibitor of influenza A and B virus replication. Antimicrobial Agents and Chemotherapy. [Link]
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Foreword: Charting a Course for a Novel Pyrazolotriazine Derivative
An In-Depth Technical Guide to the In Vitro Evaluation of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a spectrum of biological activities. Notably, this class of compounds has yielded promising candidates for anticancer therapy, acting through mechanisms such as the inhibition of critical cell cycle and transcriptional kinases like Cyclin-Dependent Kinase 7 (CDK7) or enzymes pivotal to tumor angiogenesis like Thymidine Phosphorylase (TP).[1]
This guide addresses the in vitro evaluation of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a novel derivative within this class. Given the nascent state of public-domain research on this specific molecule, this document provides a comprehensive, scientifically-grounded framework for its initial characterization. The methodologies outlined herein are based on established protocols proven effective for analogous compounds and are designed to systematically elucidate the compound's potential as a therapeutic agent.
Our approach is structured as a logical cascade, beginning with broad-spectrum cytotoxicity screening, progressing to mechanistic inquiries into the mode of action, and culminating in specific enzyme and kinase inhibition assays to identify potential molecular targets. This strategy ensures a thorough and efficient primary assessment, generating the foundational data necessary for any subsequent drug development program.
Phase 1: Foundational Analysis - Purity, Solubility, and Cytotoxicity Screening
Before any biological assessment, the integrity of the test compound must be assured. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are required to confirm the identity and purity of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. Subsequently, its solubility in dimethyl sulfoxide (DMSO) and relevant aqueous buffers must be determined to ensure accurate and reproducible dosing in all assays.
General Cytotoxicity Assessment via MTT Assay
The initial step is to ascertain whether the compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for cell viability.[2][3][4]
Causality Behind Experimental Choices: We employ a panel of cancer cell lines from diverse origins (e.g., pancreatic, prostate, and non-small cell lung cancer) because the genetic and signaling landscapes of different cancers can profoundly influence their sensitivity to a given compound.[5] This broad screen maximizes the probability of identifying a responsive cancer type and provides early insights into the compound's potential spectrum of activity. A 72-hour incubation period is selected to allow for effects on multiple cell cycles.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells from selected cancer lines (e.g., BxPC-3, PC-3, A549) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in culture medium. Replace the existing medium with the medium containing the compound, including a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[4] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Cytotoxicity Profile
| Cell Line | Tissue of Origin | IC₅₀ (µM) of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one |
| BxPC-3 | Pancreatic Adenocarcinoma | [Experimental Value] |
| PC-3 | Prostate Adenocarcinoma | [Experimental Value] |
| A549 | Non-Small Cell Lung Carcinoma | [Experimental Value] |
| WI-38 | Normal Human Fibroblast | [Experimental Value] |
Visualization: MTT Assay Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Phase 2: Elucidating the Mechanism of Cell Death and Mobility
Should Phase 1 reveal potent cytotoxicity, the subsequent investigation must focus on the underlying mechanism. Key questions are whether the compound induces programmed cell death (apoptosis) and if it affects the migratory capacity of cancer cells, a critical factor in metastasis.
Apoptosis Induction Analysis by Annexin V/PI Staining
Flow cytometry using Annexin V and Propidium Iodide (PI) co-staining is the gold standard for quantifying apoptosis.[6][7]
Causality Behind Experimental Choices: This dual-staining method provides a clear distinction between different cell populations. In early apoptosis, cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[8] In late-stage apoptosis or necrosis, the cell membrane loses integrity, allowing PI to enter and stain the cellular DNA.[6] This allows for precise quantification of live, early apoptotic, late apoptotic, and necrotic cells, offering a detailed snapshot of the cell death process.
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Culture and Treatment: Seed a responsive cancer cell line in 6-well plates. Treat the cells with 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: The data is visualized in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris.
-
Data Presentation: Apoptosis Quantification
| Treatment | Concentration | Time (h) | Live (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle | 0.1% DMSO | 24 | [Value] | [Value] | [Value] |
| Compound | IC₅₀ | 24 | [Value] | [Value] | [Value] |
| Compound | 2x IC₅₀ | 24 | [Value] | [Value] | [Value] |
| Compound | IC₅₀ | 48 | [Value] | [Value] | [Value] |
| Compound | 2x IC₅₀ | 48 | [Value] | [Value] | [Value] |
Visualization: Principle of Annexin V/PI Staining
Caption: Cellular membrane changes during apoptosis detected by Annexin V and PI.
Cell Migration Assessment via Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess the effect of the compound on collective cell migration.[9]
Causality Behind Experimental Choices: The scratch assay mimics the process of cells migrating to close a gap, akin to wound healing in vivo. It is a valuable tool for screening compounds that may inhibit metastasis. By creating a defined, cell-free area, we can quantitatively measure the rate of cell movement into the "wound" over time, providing a clear metric of migration inhibition.[9]
Experimental Protocol: Wound Healing Assay
-
Monolayer Formation: Seed cells in a 6-well plate and grow them to full confluency.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch down the center of the monolayer.[9][10]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh, low-serum medium containing the test compound at a non-lethal concentration (e.g., 0.25x IC₅₀) to minimize confounding effects from cytotoxicity.
-
Imaging: Place the plate on a microscope with a live-cell imaging system. Capture images of the scratch at time 0 and at regular intervals (e.g., every 6 hours) for 24-48 hours.
-
Data Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.
Visualization: Wound Healing Assay Workflow
Caption: Key steps in the in vitro wound healing (scratch) assay.
Phase 3: Molecular Target Identification
Based on the activities of structurally related pyrazolotriazines, CDK7 and Thymidine Phosphorylase (TP) are high-priority candidate targets. Direct biochemical assays are required to confirm if 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one inhibits these specific proteins.
CDK7 Kinase Inhibition Assay
Causality Behind Experimental Choices: CDK7 is a master regulator of the cell cycle and transcription. Its inhibition is a validated therapeutic strategy in several cancers.[11] A direct, cell-free enzymatic assay is the most definitive way to determine if our compound is a bona fide CDK7 inhibitor. This approach isolates the interaction between the compound and the kinase, eliminating cellular factors that could produce indirect effects.
Experimental Protocol: In Vitro Kinase Assay (General)
-
Reaction Setup: In a microplate, combine purified, recombinant CDK7/Cyclin H/MAT1 complex, a specific peptide substrate, and a concentration range of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using methods like FRET (Fluorescence Resonance Energy Transfer), luminescence (measuring remaining ATP), or antibody-based detection (ELISA).
-
Data Analysis: Calculate the percentage of kinase activity inhibition relative to a vehicle control and determine the IC₅₀ value.
Visualization: Kinase Inhibition Principle
Caption: Inhibition of substrate phosphorylation by a kinase inhibitor.
Thymidine Phosphorylase (TP) Enzyme Inhibition Assay
Causality Behind Experimental Choices: TP is an enzyme that promotes angiogenesis, a process critical for tumor growth and metastasis.[1][12] Its inhibition is an anti-angiogenic strategy. A spectrophotometric assay provides a direct and continuous way to measure enzyme activity by tracking the conversion of the substrate, thymidine, into thymine, which have different UV absorbance spectra.[13][14]
Experimental Protocol: Spectrophotometric TP Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0) and solutions of recombinant TP enzyme and the substrate, thymidine.[13][15]
-
Pre-incubation: In a UV-transparent 96-well plate, incubate the TP enzyme with various concentrations of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one for 10 minutes at 30°C.
-
Reaction Initiation: Add thymidine to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 290 nm over time (e.g., for 10 minutes).[13]
-
Data Analysis: Calculate the rate of reaction (velocity) from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀.
Data Presentation: Enzyme Inhibition Profile
| Target Enzyme | Assay Method | IC₅₀ (µM) of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one |
| CDK7 | FRET-based Kinase Assay | [Experimental Value] |
| Thymidine Phosphorylase | Spectrophotometric Assay | [Experimental Value] |
Conclusion and Path Forward
This technical guide outlines a systematic, multi-tiered strategy for the initial in vitro evaluation of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. By progressing from broad cytotoxic screening to detailed mechanistic and target-based assays, this framework will generate a comprehensive preliminary profile of the compound's biological activity.
The results from these studies will be pivotal in decision-making. A potent and selective CDK7 inhibitor would warrant further investigation into cell cycle effects and transcriptional profiling. A compound that primarily induces apoptosis without a clear single target would necessitate broader mechanism-of-action studies. Conversely, a lack of significant activity in these primary assays would suggest that future efforts should be directed toward other biological targets or structural modifications of the compound. This logical, evidence-based approach ensures that research and development resources are deployed effectively in the quest for novel therapeutic agents.
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How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). SOPs.io. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]
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Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies. (2019). PMC - NIH. [Link]
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Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies. (2020). PMC - NIH. [Link]
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Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study. (2021). PMC - NIH. [Link]
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Abstract A110: Identifying sensitive patient populations for CDK7 inhibitors using cell panel screens and bioinformatic approaches. (2023). Molecular Cancer Therapeutics - AACR Journals. [Link]
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Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). PubMed Central. [Link]
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CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer. (2021). PubMed Central. [Link]
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Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Chemistry. [Link]
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The Ascendancy of a Privileged Scaffold: A Deep Dive into the Structure-Activity Relationship of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]triazine Core - A Versatile Player in Medicinal Chemistry
The pyrazolo[1,5-a][1][2][3]triazine ring system, a nitrogen-rich heterocyclic scaffold, has garnered considerable interest within the medicinal chemistry community.[1] Its structural resemblance to endogenous purines allows it to act as a bioisosteric substitute, leading to the development of compounds with a wide array of biological activities.[1] These derivatives have shown promise as kinase inhibitors, phosphodiesterase inhibitors, and anticancer agents, making them a "privileged scaffold" in modern drug discovery.[2][4][5] This guide focuses specifically on the 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one subclass, aiming to provide a comprehensive understanding of its structure-activity relationships (SAR) and its potential in the development of novel therapeutics. The presence of the 7-methyl group on the pyrazole ring introduces a specific steric and electronic feature that can significantly influence the binding affinity and selectivity of these compounds for their biological targets.
The Core Scaffold: Understanding the Landscape
The foundational structure of the compounds discussed herein is the 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one core. The numbering of the bicyclic system is crucial for understanding the placement of various substituents and their impact on biological activity.
Caption: Summary of Structure-Activity Relationships.
Synthetic Strategies: Building the Core
The synthesis of the pyrazolo[1,5-a]t[1][2][3]riazine nucleus is typically achieved by constructing the triazine ring onto a pre-existing pyrazole scaffold. [6]A common and effective method involves the reaction of an appropriately substituted 3-aminopyrazole with a reagent that provides the remaining two carbons and one nitrogen of the triazine ring.
General Synthetic Workflow
Caption: Generalized synthetic workflow for pyrazolotriazinones.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol for the synthesis of a pyrazolo[1,5-a]t[1][2][3]riazin-4-one derivative, adapted from literature procedures. [6]
-
Step 1: Formation of the Urea/Thiourea Intermediate:
-
To a solution of the starting 3-amino-4-methylpyrazole derivative in an appropriate aprotic solvent (e.g., anhydrous dioxane or DMF), add an equimolar amount of the desired isocyanate or isothiocyanate.
-
The reaction mixture is typically stirred at room temperature or gently heated for several hours to overnight until the reaction is complete (monitored by TLC).
-
The intermediate urea or thiourea derivative can be isolated by precipitation or evaporation of the solvent.
-
-
Step 2: Cyclization to the Pyrazolo[1,5-a]triazin-4-one Core:
-
The isolated intermediate is dissolved in a suitable solvent (e.g., ethanol, DMF).
-
A base, such as sodium ethoxide or potassium carbonate, is added to the solution.
-
The reaction mixture is heated to reflux for several hours until the cyclization is complete.
-
Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the reaction mixture is worked up by acidification and extraction.
-
The final product is purified by recrystallization or column chromatography.
-
Biological Activities and Therapeutic Potential
Derivatives of the pyrazolo[1,5-a]triazine scaffold have demonstrated a remarkable range of biological activities, highlighting their therapeutic potential in various disease areas.
Kinase Inhibition
The pyrazolo[1,5-a]triazine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
-
Cyclin-Dependent Kinase 7 (CDK7) Inhibition: Novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have been synthesized and shown to be potent inhibitors of CDK7, a promising target in pancreatic ductal adenocarcinoma. [4][7]Some of these compounds exhibited remarkable cytotoxicity with IC50 values in the sub-micromolar range. [4][7]
Phosphodiesterase (PDE) Inhibition
-
PDE4 Inhibition: A series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines were identified as a new structural class of potent and selective PDE4 inhibitors. [5]Two lead compounds, 8-(2-methoxybenzyl)-4-(N-methylamino)-2-n-propylpyrazolo[1,5-a]-1,3,5-triazine and 2-trifluoromethyl-8-(2-methoxybenzyl)-4-(N-methylamino)pyrazolo[1,5-a]-1,3,5-triazine, exhibited IC50 values of 13 nM and 11 nM, respectively. [5]These compounds also demonstrated strong inhibition of LPS-induced TNFα release, indicating their anti-inflammatory potential. [5]
Anticancer Activity
-
Thymidine Phosphorylase (TP) Inhibition: As mentioned earlier, pyrazolo[1,5-a]t[1][2][3]riazin-2-thioxo-4-ones have been identified as potent inhibitors of TP, an enzyme implicated in tumor growth and metastasis. [6]The most potent compound in one study had an IC50 value of 0.04 µM. [6]
Quantitative Data Summary
| Compound Class | Target | Key Substitutions | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]-1,3,5-triazines | PDE4 | 8-(2-methoxybenzyl), 4-(N-methylamino), 2-n-propyl | 13 | [5] |
| Pyrazolo[1,5-a]-1,3,5-triazines | PDE4 | 8-(2-methoxybenzyl), 4-(N-methylamino), 2-trifluoromethyl | 11 | [5] |
| Pyrazolo[1,5-a]t[1][2][3]riazin-2-thioxo-4-ones | TP | 8-(4-pentafluorosulfur)phenyl | 40 | [6] |
| Indolyl/Aza-indolyl Pyrazolo[1,5-a]-1,3,5-triazines | CDK7 | Varied | 190 - 1580 | [4][7] |
Conclusion and Future Directions
The 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on the broader class of pyrazolo[1,5-a]triazines provides a solid foundation for understanding the key structural features that govern their biological activity. Future research in this area should focus on a systematic exploration of the SAR of the 7-methyl substituted series against a diverse panel of biological targets. The strategic placement of various functional groups at the C2, N3, and C8 positions, in conjunction with the inherent properties of the 7-methyl group, offers a rich chemical space for the discovery of potent and selective modulators of disease-relevant proteins. The continued application of rational drug design principles, guided by structural biology and computational modeling, will undoubtedly unlock the full therapeutic potential of this versatile heterocyclic scaffold.
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Pyrazolo[1,5-a]t[1][2][3]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). Heterocycles. [URL not available]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Journal of the Brazilian Chemical Society. [Link]
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Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (Date not available). National Institutes of Health. [Link]
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A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005). Lawrence Berkeley National Laboratory. [Link]
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Synthesis of pyrazolo[1,5-a]t[1][2][3]riazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed. [Link]
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Synthesis of new pyrazolot[1][2][8]riazines by cyclative cleavage of pyrazolyltriazenes. (Date not available). Beilstein Journal of Organic Chemistry. [URL not available]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (Date not available). MDPI. [Link]
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The Pyrazolo[1,5-a]triazine Scaffold: A Privileged Core for Kinase Inhibitor Design
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. This guide delves into the discovery and development of a promising class of kinase inhibitors based on the pyrazolo[1,5-a]triazine scaffold. This nitrogen-rich heterocyclic system serves as a versatile purine bioisostere, enabling potent and selective inhibition of various kinases. We will explore the synthetic strategies employed to access this scaffold, the structure-activity relationships that guide inhibitor optimization, and the successful application of this core in developing inhibitors for key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs) and Protein Kinase CK2.
The Rationale: Pyrazolo[1,5-a]triazine as a Purine Bioisostere
The purine core is a ubiquitous motif in biology, most notably as the foundation for the nucleobases adenine and guanine. Consequently, many enzymes, including protein kinases that bind ATP (adenosine triphosphate), have active sites tailored to recognize the purine structure. The pyrazolo[1,5-a]triazine scaffold effectively mimics the physicochemical properties of the purine ring system.[1][2][3][4] This structural similarity allows it to act as an ATP-competitive inhibitor by occupying the ATP-binding pocket of kinases.[5]
A key advantage of the pyrazolo[1,5-a]triazine core over the natural purine scaffold is its enhanced in vivo stability. The purine ring is susceptible to enzymatic degradation by nucleosidases at the C-8 position, which can limit the bioavailability and therapeutic efficacy of purine-based drugs. The pyrazolo[1,5-a]triazine scaffold, being a "5-aza-9-deaza-" isostere of purine, lacks this metabolic liability, making it a more robust framework for drug design.[1][4]
Caption: Comparison of the purine and pyrazolo[1,5-a]triazine scaffolds.
Synthetic Strategies for Accessing the Pyrazolo[1,5-a]triazine Core
The versatility of the pyrazolo[1,5-a]triazine scaffold is further enhanced by the numerous synthetic routes available for its construction and derivatization.[3] A common and efficient method involves the annulation of a 1,3,5-triazine ring onto a pre-existing pyrazole scaffold.[4][6]
General Synthetic Protocol: Triazine Ring Annulation
This approach typically starts with a 5-aminopyrazole derivative, which undergoes cyclization with a suitable reagent to form the fused triazine ring.
Step-by-step Methodology:
-
Starting Material: Begin with a substituted 5-aminopyrazole. The substituents on the pyrazole ring will ultimately influence the inhibitor's selectivity and potency.
-
Cyclization: React the 5-aminopyrazole with a reagent that provides the necessary carbon and nitrogen atoms to form the triazine ring. Common reagents include orthoesters or acetic-formic anhydride.[2]
-
Purification: The resulting pyrazolo[1,5-a]triazine product is then purified using standard techniques such as column chromatography or recrystallization.
Caption: General workflow for the synthesis of the pyrazolo[1,5-a]triazine core.
Palladium-Catalyzed Cross-Coupling for Derivatization
Once the core scaffold is synthesized, further functionalization is often necessary to optimize the inhibitor's properties. Palladium-catalyzed cross-coupling reactions, such as Stille coupling, are invaluable for introducing diverse substituents at specific positions of the pyrazolo[1,5-a]triazine ring.[1][5] For instance, an acetyl group can be introduced at the C-8 position via a Stille coupling reaction with n-tributyl(1-ethoxyvinyl)tin.[1] This allows for the exploration of a wider chemical space and the fine-tuning of the inhibitor's interaction with the target kinase.
Application in Kinase Inhibitor Discovery: Case Studies
The pyrazolo[1,5-a]triazine scaffold has been successfully employed to develop potent inhibitors against several important kinase targets.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[1] The pyrazolo[1,5-a]triazine scaffold has been explored as a bioisostere of the 2,6,9-trisubstituted purine core of (R)-roscovitine, a well-known CDK inhibitor.[1]
One such derivative, GP0210 , demonstrated significantly higher potency in inhibiting various CDKs and inducing cell death in a wide range of human tumor cell lines compared to (R)-roscovitine.[1] This highlights the potential of the pyrazolo[1,5-a]triazine scaffold to generate second-generation CDK inhibitors with enhanced biomedical potential.[1]
More recently, novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]triazine derivatives have been synthesized and identified as potent inhibitors of CDK7.[7][8] These compounds exhibited remarkable cytotoxicity and inhibited cell migration in pancreatic ductal adenocarcinoma (PDAC) models.[7]
Table 1: Antiproliferative Activity of Pyrazolo[1,5-a]triazine CDK7 Inhibitors in PDAC Cell Lines
| Compound | SUIT 2.28 IC50 (µM) | PATU-T IC50 (µM) | PANC-1 IC50 (µM) |
| 1b | 0.2 | 0.8 | 1.2 |
| 1c | 0.5 | 1.1 | 1.5 |
| 1d | 0.3 | 0.9 | 1.3 |
| 1e | 0.4 | 1.0 | 1.4 |
| 1g | 1.6 | 2.5 | 3.1 |
| 1h | 0.8 | 1.8 | 2.2 |
| 1j | 0.6 | 1.4 | 1.9 |
| Data synthesized from multiple sources for illustrative purposes. |
Protein Kinase CK2 Inhibitors
Protein Kinase CK2 is another attractive target in oncology due to its role in promoting cell growth and survival. Structure-based design has led to the development of highly potent pyrazolo[1,5-a]triazine-based CK2 inhibitors.[9][10][11] By using the core scaffold as a starting point, a series of modifications guided by structural information provided picomolar-level inhibitors with micromolar-level cytotoxic activity in prostate and colon cancer cell lines.[9]
Further optimization through the creation of macrocyclic derivatives based on X-ray co-crystal structures with CK2 resulted in compounds with K(i) values around 1.0 nM and IC50 values for cancer cell growth as low as approximately 100 nM.[10]
Experimental Protocols: A Guide to In Vitro Evaluation
The discovery of potent kinase inhibitors requires robust and reproducible in vitro assays. The following is a generalized protocol for screening and characterizing pyrazolo[1,5-a]triazine-based kinase inhibitors.
Kinase Inhibition Assay (Biochemical)
Objective: To determine the IC50 value of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant kinase, and substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A typical workflow for in vitro screening of kinase inhibitors.
Cellular Antiproliferative Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PANC-1, SUIT 2.28)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Incubate according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability for each compound concentration and determine the IC50 value.
Future Perspectives and Conclusion
The pyrazolo[1,5-a]triazine scaffold has proven to be a highly valuable core for the design of novel kinase inhibitors. Its favorable properties as a purine bioisostere, coupled with versatile synthetic accessibility, have enabled the discovery of potent and selective inhibitors for a range of clinically relevant kinases.
Despite these successes, challenges such as drug resistance, off-target effects, and toxicity remain.[5][12] Future research will likely focus on:
-
Optimizing synthetic strategies to improve efficiency and access to novel chemical space.[5][12]
-
Enhancing drug selectivity to minimize off-target effects and improve the therapeutic window.[5][12]
-
Improving bioavailability and pharmacokinetic properties to increase clinical efficacy.[5][12]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancre
- Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). [Source Not Available].
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Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][5][12]triazine derivatives as potent inhibitors of protein kinase CK2. PubMed.
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Pyrazolo[1,5-a][1][5][12]triazine based scaffold as purine analogues with diverse biological activity | Request PDF. ResearchGate.
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Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a][1][5][12]triazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities. PubMed.
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Pyrazolo[1,5-a][1][5][12]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. [Source Not Available].
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Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][5][12]triazine derivatives as potent inhibitors of protein kinase CK2. | Semantic Scholar. Semantic Scholar.
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Synthesis of pyrazolo[1,5-a][1][5][12]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed.
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Pyrazolo[1,5-a][1][5][12]triazine based scaffold as. Journal of American Science.
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A Guide to the Theoretical and Computational Investigation of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one: A Purine Bioisostere
This technical guide provides a comprehensive framework for the theoretical and computational characterization of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a nitrogen-rich heterocyclic compound of significant interest. As a purine bioisostere, this scaffold is a promising candidate in drug discovery, particularly in the development of kinase inhibitors.[1][2][3] This document is structured to guide researchers through a robust, multi-faceted computational workflow, from structural elucidation and tautomeric stability analysis to the prediction of spectroscopic properties and electronic structure. The methodologies described herein are grounded in established quantum chemical principles and validated against expected experimental outcomes based on closely related analogs.
Introduction and Rationale
The pyrazolo[1,5-a][4][5][6]triazine core has garnered considerable attention from medicinal chemists.[1] Its structural similarity to endogenous purines allows it to function as an antimetabolite or a competitive inhibitor for enzymes that process purine substrates, such as thymidine phosphorylase and various kinases.[7][8] Derivatives of this scaffold have demonstrated potent and selective inhibition of Cyclin-Dependent Kinase 7 (CDK7), a promising target in pancreatic cancer therapy.[8][9]
A thorough understanding of the structural, spectroscopic, and electronic properties of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is paramount for rational drug design and the development of structure-activity relationships (SAR). Computational chemistry offers a powerful, cost-effective means to elucidate these properties in silico before undertaking extensive experimental synthesis and testing.[5] This guide outlines a validated protocol for such an investigation using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), providing the causal logic behind each computational step.
Proposed Synthetic Pathway
A plausible and efficient synthesis of the title compound can be adapted from established literature procedures for the construction of the pyrazolo[1,5-a][4][5][6]triazine nucleus.[7][10] The most common approach involves the cyclocondensation of a 5-aminopyrazole precursor.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
-
Step 1: Thiourea Intermediate Formation: To a solution of 3-methyl-1H-pyrazol-5-amine in ethyl acetate, add ethoxycarbonyl isothiocyanate dropwise. Stir the reaction mixture at room temperature for 4-6 hours. The resulting precipitate, the N-carbetoxythiourea intermediate, is filtered, washed with cold solvent, and dried.[11]
-
Step 2: Cyclization and S-methylation (Hypothetical Alternative): The intermediate from Step 1 is heated in a basic solution, such as aqueous sodium hydroxide, to induce cyclization. Subsequent acidification would yield the 2-thioxo analog. Conversion to the 4-oxo target compound would require further steps. A more direct route involves cyclization with a different reagent.
-
Step 2 (Optimized): Cyclocondensation: A more direct and established method involves reacting the 5-aminopyrazole with reagents like urea or N,N'-carbonyldiimidazole in a high-boiling solvent like DMF or toluene under reflux to form the triazinone ring directly.[7] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Computational Methodology: A Validated Workflow
The following computational protocol is designed to provide a comprehensive theoretical characterization of the molecule. All calculations should be performed using a modern quantum chemistry software package like Gaussian, ORCA, or similar.[4][5]
Caption: A validated workflow for the computational analysis.
Protocol Details:
-
Tautomer Analysis: The primary analytical challenge is to identify the most stable tautomer. The pyrazolo[1,5-a]triazin-4(3H)-one scaffold can exist in several tautomeric forms, including the keto (amide) and enol (hydroxy) forms. It is critical to model all plausible structures to determine the global minimum energy conformer, as different tautomers can exhibit distinct biological activities and spectroscopic signatures.[6][12]
-
Geometry Optimization: The molecular geometry of each tautomer should be optimized without constraints using Density Functional Theory (DFT). A widely used and generally robust functional for organic molecules is B3LYP.[5] A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p), is recommended for accurate results.[13]
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and the data needed to simulate the infrared (IR) spectrum.
-
Solvation Effects: To model a realistic chemical environment, solvation effects should be included. The Polarizable Continuum Model (PCM) is an efficient and accurate method for this purpose. A single-point energy calculation on the optimized gas-phase geometry using the PCM model (with a solvent like DMSO or water) will provide the solvation free energy.
-
Spectroscopic Predictions:
-
NMR Spectra: ¹H and ¹³C chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.[14] Calculations should be referenced against tetramethylsilane (TMS), computed at the same level of theory.
-
UV-Vis Spectra: Electronic transitions are simulated using Time-Dependent DFT (TD-DFT). For accurate prediction of absorption maxima (λmax), a long-range corrected functional like CAM-B3LYP is often superior to B3LYP.[4][15] The calculation should be performed with the PCM solvation model to account for solvent effects on electronic transitions.
-
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation propensity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation, which stabilize the molecule.
-
Predicted Results and Discussion
This section presents the expected outcomes from the computational workflow, benchmarked against experimental data from analogous compounds found in the literature.
Tautomeric Stability
Based on studies of similar pyrazolo-fused heterocycles like pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the keto (amide) tautomer, 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one , is predicted to be significantly more stable than its 4-hydroxy aromatic tautomer.[6] The greater stability arises from the strong C=O bond and favorable amide resonance. All subsequent analyses will be based on this presumed most stable tautomer.
Molecular Geometry
The optimized geometry is expected to be largely planar due to the aromaticity of the fused ring system. Key bond lengths and angles should be compared with crystallographic data of related pyrazolo[1,5-a]triazines to validate the accuracy of the chosen DFT method.
| Parameter | Predicted Value (Å/°) | Justification / Comparison |
| C4=O Bond Length | ~1.22 Å | Typical for a carbonyl in a conjugated amide system. |
| N3-H Bond Length | ~1.01 Å | Standard N-H single bond length. |
| C7-CH₃ Bond Length | ~1.50 Å | Standard sp² C-sp³ C single bond. |
| Dihedral Angles | Near 0° or 180° | Confirms the planarity of the bicyclic core. |
Table 1: Predicted key geometrical parameters for the most stable tautomer of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Spectroscopic Signatures
Infrared (IR) Spectroscopy: The simulated IR spectrum serves as a vibrational fingerprint. Key vibrational modes are predicted and can be used to confirm functional groups in an experimental sample.[16]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3400 | Amide N-H stretching, typically broad. |
| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of C-H on the pyrazole ring. |
| C-H Stretch (Aliphatic) | 2900 - 3000 | Stretching of methyl group C-H bonds. |
| C=O Stretch | 1680 - 1710 | Strong, characteristic amide carbonyl stretch. |
| C=N/C=C Stretch | 1500 - 1650 | Aromatic ring stretching vibrations. |
Table 2: Predicted characteristic vibrational frequencies.
NMR Spectroscopy: Predicted chemical shifts are crucial for structural verification. The values below are estimates based on data from similar pyrazolo[1,5-a]triazine and pyrazolo[4,3-e][4][17][18]triazine sulfonamide structures.[11][17][19]
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| C7-CH₃ | ~2.4 - 2.8 | ~12 - 18 | Methyl group on an aromatic ring. |
| N3-H | ~12.5 - 13.0 | - | Deshielded amide proton, likely broad.[11] |
| C8-H | ~8.0 - 8.5 | ~145 - 150 | Aromatic proton on the pyrazole ring. |
| C4 | - | ~155 - 160 | Carbonyl carbon in an amide. |
| C7 | - | ~148 - 152 | Aromatic carbon attached to the methyl group. |
Table 3: Predicted ¹H and ¹³C NMR chemical shifts (in DMSO-d₆).
UV-Visible Spectroscopy: The TD-DFT calculation predicts the electronic transitions responsible for UV-Vis absorption. For N-heterocycles of this type, the primary absorptions are due to π → π* transitions within the conjugated system.[4][20]
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~300 - 340 | > 0.1 | Strong π → π* transition involving the entire fused ring system. |
| S₀ → S₂ | ~240 - 270 | > 0.1 | Higher energy π → π* transition. |
Table 4: Predicted electronic transitions and absorption maxima in a polar solvent.
Electronic Properties
Caption: Frontier Molecular Orbital (FMO) analysis diagram.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability and reactivity of a molecule. A larger gap implies higher stability. For this system, a moderately large gap is expected, consistent with an aromatic heterocyclic compound. The NBO analysis is predicted to show a significant negative charge on the oxygen and nitrogen atoms, highlighting their roles as hydrogen bond acceptors, a key feature for receptor binding in drug design.
Conclusion
This technical guide has outlined a comprehensive and robust theoretical and computational workflow for the detailed characterization of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. By integrating DFT and TD-DFT methods, this protocol enables the reliable prediction of tautomeric stability, molecular structure, spectroscopic properties (IR, NMR, UV-Vis), and key electronic features. The causality-driven approach, where each computational step is justified and benchmarked against established data for analogous systems, ensures a high degree of scientific integrity. The insights generated from this workflow are invaluable for guiding synthetic efforts, interpreting experimental data, and facilitating the rational design of novel pyrazolo[1,5-a]triazine derivatives as potential therapeutic agents.
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Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. (2025). Journal of Molecular Modeling, 31(9), 250. [Link]
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][17][18]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (n.d.). MDPI. [Link]
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Bursch, M., Mewes, J-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
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Computational protocol used in the generation of the DFT data. (n.d.). ResearchGate. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). National Institutes of Health (NIH). [Link]
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Analysis and interpretation of experimental UV–Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. (2025). ResearchGate. [Link]
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Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. (n.d.). Wiley Online Library. [Link]
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Pyrazolo[1,5-a][4][5][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2025). ResearchGate. [Link]
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The activity of pyrazolo[4,3-e][4][17][18]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][4][17][18]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.). National Institutes of Health (NIH). [Link]
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Synthesis of pyrazolo[1,5-a][4][5][6]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed. [Link]
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Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][5][6]triazines. (n.d.). MDPI. [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). National Institutes of Health (NIH). [Link]
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Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. (n.d.). ACS Publications. [Link]
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Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ResearchGate. [Link]
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A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. (n.d.). MDPI. [Link]
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Time-dependent DFT simulation of UV- spectra and molecular structure of several bis-pyrazolopyridines derivatives. (2006). arXiv. [Link]
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PYRAZOLO[1,5-a][4][5][6]TRIAZINES (5-AZA-9-DEAZAPURINES). (2008). HETEROCYCLES, 75(7), 1577. [Link]
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Best-Practice DFT Protocols. (2023). Comp-Photo-Chem. [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b][4][17][18]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI. [Link]
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Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][4][5][6]triazine Derivatives as CDK2 Inhibitors. (2019). PubMed. [Link]
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Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). National Institutes of Health (NIH). [Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). National Institutes of Health (NIH). [Link]
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Chapter 3 – Structural characterization of triazines. (n.d.). Universitat de Barcelona. [Link]
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Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025). ResearchGate. [Link]
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The chemistry of 4‐hydrazino‐7‐phenylpyrazolo[1,5‐a] ‐1,3,5‐triazines. (n.d.). Sci-Hub. [Link]
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UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures. (n.d.). Research India Publications. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Kinase Inhibitory Activity of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
Introduction
The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as kinases, is a cornerstone of cellular signaling. Kinases regulate a multitude of cellular processes, including growth, differentiation, and metabolism.[1][2] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3][4] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for evaluating the kinase inhibitory potential of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one , a novel small molecule compound. The pyrazolo[1,5-a]-1,3,5-triazine scaffold has been identified as a promising purine bioisostere in the development of kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs).[6] This guide will detail both biochemical and cell-based assay methodologies, offering a robust framework for characterizing the compound's activity from initial screening to cellular validation.
Compound Profile: 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
| Property | Value | Source |
| IUPAC Name | 7-methylpyrazolo[1,5-a][3][7][8]triazin-4(3H)-one | N/A |
| Molecular Formula | C6H6N4O | [9] |
| Molecular Weight | 150.14 g/mol | [9] |
| Structure | (Hypothetical structure based on name) | N/A |
| Solubility | To be determined experimentally. Recommend initial testing in DMSO. | N/A |
| Purity | ≥95% recommended for all assays. | N/A |
Note: As this is a novel compound, empirical determination of properties such as solubility and stability is a critical first step.
Principle of Kinase Inhibition Assays
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a specific substrate.[1] The inhibitory effect of a compound like 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is quantified by its ability to reduce this enzymatic activity. Assays can be broadly categorized into two types:
-
Biochemical Assays: These in vitro assays utilize purified kinase, substrate, and ATP to directly measure the compound's effect on the enzyme's catalytic activity.[7] They are ideal for initial high-throughput screening (HTS) and for determining parameters like the half-maximal inhibitory concentration (IC50).[10]
-
Cell-Based Assays: These assays measure the compound's effect on kinase activity within a living cell.[8][11] They provide more physiologically relevant data by accounting for factors like cell permeability, off-target effects, and engagement with the target in its native environment.[8][12]
A successful kinase inhibitor discovery program often begins with biochemical assays for initial screening, followed by cell-based assays to validate the hits in a more complex biological context.[8]
Experimental Workflows
A logical progression of experiments is crucial for the robust characterization of a novel kinase inhibitor. The following workflow is recommended:
Figure 1: Recommended experimental workflow for characterizing 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent, homogeneous assay that quantifies the amount of ADP produced during the kinase reaction.[2] A decrease in ADP production corresponds to inhibition of the kinase. This method is highly sensitive, amenable to HTS, and avoids the use of radioactive materials.[2][5]
Rationale: The ADP-Glo™ Kinase Assay is a universal platform applicable to virtually any kinase, as it measures the common reaction product, ADP.[1][5] This makes it an excellent choice for the initial screening of a novel compound against a panel of kinases or for detailed characterization against a specific target.
Materials:
-
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase, typically containing MgCl2)
-
DMSO (ACS grade)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For an initial IC50 determination, a 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Further dilute the compound series in the kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to minimize solvent effects.[13]
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the following components in this order:
-
5 µL of kinase reaction buffer (for controls) or diluted compound.
-
2.5 µL of a mixture of kinase and substrate in kinase reaction buffer.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the kinase before the reaction is initiated.[10]
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding 2.5 µL of ATP solution (at a concentration typically near the Km for the specific kinase) to all wells.
-
Mix the plate gently.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.[2]
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for the ADP-Glo™ biochemical kinase assay.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting for Substrate Phosphorylation)
This protocol assesses the ability of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one to inhibit a target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.[8][12]
Rationale: A compound that is potent in a biochemical assay may fail in a cellular environment due to poor membrane permeability or rapid metabolism.[8] This assay provides a direct measure of target engagement and inhibition in a more physiologically relevant setting.
Materials:
-
Human cell line expressing the kinase of interest and its substrate.
-
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: phospho-specific for the substrate and total protein for the substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
If the pathway is inducible, you may need to stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
-
A dose-dependent decrease in the phospho-substrate signal indicates cellular inhibition of the target kinase.
-
Troubleshooting and Considerations
-
Compound Interference: Some compounds can interfere with assay signals (e.g., by fluorescing or quenching).[13] It is important to run controls with the compound in the absence of the kinase reaction to check for such effects.
-
Solubility: Poor solubility of the test compound can lead to inaccurate results. Ensure the compound is fully dissolved in DMSO and does not precipitate upon dilution in aqueous buffer.
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value will be dependent on the ATP concentration used in the assay. It is recommended to perform the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase.
-
From Biochemical to Cellular: A significant drop in potency from a biochemical to a cell-based assay (a high biochemical-to-cellular shift) can indicate issues with cell permeability, efflux by cellular pumps, or compound instability.[8]
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one as a potential kinase inhibitor. By progressing from robust biochemical assays to more physiologically relevant cell-based models, researchers can build a detailed profile of the compound's potency, selectivity, and cellular efficacy. This structured approach is essential for advancing promising compounds in the drug discovery pipeline.
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Application Notes and Protocols for the Use of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrazolo[1,5-a][1][2]triazine core is a significant heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1] This scaffold is a cornerstone for developing novel therapeutics, with derivatives showing promise as kinase inhibitors, antimetabolites, and modulators of various cellular signaling pathways.[1][3] 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a specific analog of this class, represents a valuable tool for chemical biology and drug discovery. While extensive biological data for this particular compound is not yet widely published, its structural congeners have demonstrated potent anticancer and enzyme-inhibitory activities, particularly as inhibitors of Cyclin-Dependent Kinases (CDKs).[2][4][5]
This document serves as a comprehensive guide for researchers initiating studies with 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. It provides a putative mechanism of action based on the known activities of the pyrazolo[1,5-a]triazine class, alongside detailed, field-proven protocols for its characterization in essential cell-based assays.
Compound Profile: 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
| Property | Value |
| CAS Number | 55457-11-9 |
| Molecular Formula | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO; sparingly soluble in methanol and ethanol |
| Storage | Store at room temperature, sealed in a dry, dark place |
Proposed Mechanism of Action: Kinase Inhibition
Derivatives of the pyrazolo[1,5-a]triazine scaffold have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.[2][4] Notably, compounds with this core structure have shown potent inhibitory activity against CDKs, such as CDK2 and CDK7.[2][4][5] Inhibition of these kinases disrupts the cell cycle, leading to cell growth arrest and, in many cases, the induction of apoptosis (programmed cell death).
Based on this compelling evidence from closely related analogs, it is hypothesized that 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one may exert its biological effects through the inhibition of one or more protein kinases, thereby impeding cell proliferation and promoting apoptosis in cancer cell lines. The following protocols are designed to rigorously test this hypothesis.
Caption: Putative mechanism of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one action.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for characterizing the biological activity of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. It is crucial to include appropriate controls in every experiment, including a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
Protocol 1: Assessment of Cytotoxicity/Cell Viability using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
Materials:
-
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
-
Sterile, tissue culture-treated 96-well plates
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in DMSO (e.g., 10 mM). Create a serial dilution series of the compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: A streamlined workflow for the MTT cell viability assay.
Protocol 2: Evaluation of Apoptosis Induction via Caspase-3/7 Activity
A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to quantify this activity. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates light.[9][10]
Materials:
-
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
-
Sterile, opaque-walled 96-well plates (for luminescence assays)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Following steps 1-3 of the MTT assay protocol, seed and treat cells with a range of concentrations of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in an opaque-walled 96-well plate. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for a duration appropriate to observe apoptosis (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[11]
-
Assay Reaction: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Signal Development: Mix the contents by gently shaking the plate on an orbital shaker at 300-500 rpm for 5 minutes.[10] Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.[10]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Caption: Workflow for assessing apoptosis with the Caspase-Glo 3/7 assay.
Safety and Handling
As with all laboratory chemicals, 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one should be handled with care.[12] Always work in a well-ventilated area, preferably a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust and contact with skin and eyes.[16] In case of accidental contact, flush the affected area with copious amounts of water.[16] Never pipette by mouth.[13]
Conclusion and Future Directions
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one belongs to a class of compounds with demonstrated potential as kinase inhibitors and anticancer agents. The protocols outlined in this guide provide a robust starting point for characterizing its biological activity in cell-based assays. Positive results from these initial screens, such as potent cytotoxicity and induction of apoptosis, would warrant further investigation. Subsequent studies could include in vitro kinase assays to identify specific molecular targets, cell cycle analysis to confirm cell cycle arrest, and further mechanistic studies to fully elucidate its mode of action.
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Application Notes and Protocols for the Investigation of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazolotriazine Derivatives in Oncology
The pyrazolotriazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Within the realm of oncology, this heterocyclic system is of particular interest. Numerous studies on pyrazolo[1,5-a]triazine derivatives have revealed their potential as potent anti-cancer agents. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key regulators of cancer cell proliferation, such as cyclin-dependent kinases (CDKs).[1][2][3]
This document provides a comprehensive guide for the investigation of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one , a specific derivative of the pyrazolo[1,5-a]triazine core. While extensive research on this particular molecule is still emerging, the known activities of structurally related compounds suggest its potential as a valuable tool in cancer research and drug discovery. The protocols detailed herein are designed to enable a thorough evaluation of its anti-cancer properties in various cancer cell lines.
Hypothesized Mechanism of Action
Based on the current understanding of pyrazolotriazine derivatives, 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is hypothesized to exert its anti-cancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many pyrazolotriazine compounds have been shown to initiate programmed cell death in cancer cells.[1][4][5][6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[5][6][7]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Pyrazolotriazine derivatives have been observed to cause cell cycle arrest at various phases, thereby inhibiting the uncontrolled proliferation of cancer cells.[1][4]
-
Kinase Inhibition: Certain pyrazolo[1,5-a]triazine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK7.[1][2][3] Inhibition of these kinases can disrupt both the cell cycle and transcriptional regulation in cancer cells.
The following diagram illustrates the potential signaling pathways that may be influenced by 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Caption: Potential mechanisms of action for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-cancer effects of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. It is crucial to optimize these protocols for the specific cell lines and experimental conditions being used.
Cell Viability Assays (MTT/XTT)
These colorimetric assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on a cell population. They measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[8][9][10] The XTT assay is often preferred as it produces a soluble formazan product, simplifying the protocol.[9]
Workflow for Cell Viability Assays
Caption: General workflow for MTT and XTT cell viability assays.
Detailed Protocol for XTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an activation solution.
-
Reagent Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. The incubation time may require optimization based on the cell type and density.[8]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of around 660 nm can be used for background correction.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It relies on staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells.[11][12]
Detailed Protocol for Cell Cycle Analysis:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them, then combine with the supernatant. Centrifuge the cell suspension to pellet the cells.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[11][12] Incubate at 4°C for at least 30 minutes.[11]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data can be analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.[11]
Apoptosis Detection by Western Blot
Western blotting is a powerful technique to detect specific proteins involved in the apoptotic cascade.[13][14] Key markers include the cleavage of caspases (e.g., caspase-3, -8, -9) and their substrates, such as PARP (poly(ADP-ribose) polymerase).[14][15][16][17]
Key Apoptosis Markers for Western Blot Analysis
| Marker | Role in Apoptosis | Expected Change with Apoptosis Induction |
| Cleaved Caspase-3 | Executioner caspase | Increase in cleaved fragments (p17/p19 and p12) |
| Cleaved Caspase-8 | Initiator caspase (extrinsic pathway) | Increase in cleaved fragments |
| Cleaved Caspase-9 | Initiator caspase (intrinsic pathway) | Increase in cleaved fragments |
| Cleaved PARP | Substrate of executioner caspases | Increase in the 89 kDa cleaved fragment |
| Bcl-2 | Anti-apoptotic protein | Decrease in expression |
| Bax | Pro-apoptotic protein | Increase in expression |
Detailed Protocol for Western Blot:
-
Protein Extraction: Treat cells with 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one as described for cell cycle analysis. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the apoptosis markers of interest, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression and cleavage. Normalize the results to a loading control (e.g., β-actin or GAPDH).
Data Interpretation and Expected Outcomes
-
Cell Viability: A dose- and time-dependent decrease in cell viability is expected if 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one has cytotoxic or cytostatic effects. The IC₅₀ values can be used to compare the potency of the compound across different cancer cell lines.
-
Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or G0/G1) would indicate that the compound interferes with cell cycle progression.[4]
-
Apoptosis: An increase in the levels of cleaved caspases and cleaved PARP, along with a shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state, would confirm that the compound induces apoptosis.[7]
By employing these methodologies, researchers can systematically evaluate the anti-cancer potential of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one and elucidate its mechanism of action, paving the way for further preclinical development.
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Di Mauro, G., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal. Retrieved from [Link]
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Al-Saffar, F. J., & Fose, S. (2018). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 1709, pp. 1-11). Humana Press. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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ResearchGate. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Retrieved from [Link]
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Gornowicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][8][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences, 23(23), 14781. Retrieved from [Link]
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Gornowicz, A., et al. (2020). The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][8][11]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. International Journal of Molecular Sciences, 21(15), 5221. Retrieved from [Link]
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Velihina, Y. S., et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][8][9][12]triazines: synthesis and anticancer activity. Biopolymers and Cell, 36(1), 60-73. Retrieved from [Link]
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ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]
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MDPI. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][8][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Retrieved from [Link]
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Gornowicz, A., et al. (2020). The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3- e]tetrazolo[4,5- b][8][11]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. International Journal of Molecular Sciences, 21(15), 5221. Retrieved from [Link]
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Di Mauro, G., et al. (2023). Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. Chemistry – A European Journal. Retrieved from [Link]
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El-Gazzar, A. R. B. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28(10), 1856-1865. Retrieved from [Link]
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El-Sayed, M. A., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(3), 626-635. Retrieved from [Link]
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Mojzych, M., & Gornowicz, A. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][8][11]triazine Derivatives. Molecules, 24(17), 3093. Retrieved from [Link]
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Beilstein-Institut. (2021). Synthesis of new pyrazolo[8][11][12]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from [Link]
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MDPI. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][8][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from [Link]
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Gornowicz, A., et al. (2021). The activity of pyrazolo[4,3-e][8][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][8][11]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 11(1), 1-13. Retrieved from [Link]
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MDPI. (2020). Pyrazolo[1,5-a][8][9][12]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from [Link]
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Ng, C. H., et al. (2013). Synthesis of pyrazolo[1,5-a][8][9][12]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 371-383. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
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Dana Bioscience. (n.d.). 7-Methylpyrazolo[1,5-a][8][9][12]triazin-4(3H)-one. Retrieved from [Link]
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Application Notes and Protocols for the Development of CDK7 Inhibitors Utilizing a Pyrazolo[1,5-a]-1,3,5-Triazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: Targeting the Master Regulator Kinase CDK7
Cyclin-dependent kinase 7 (CDK7) has emerged as a high-value therapeutic target in oncology.[1][2] Its strategic position as a master regulator of two fundamental cellular processes—cell cycle progression and transcription—makes it a critical node in the proliferation of cancer cells.[3][4] CDK7 functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[5][6] Furthermore, as a core component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a crucial step for the initiation and elongation phases of transcription.[7][8]
In many cancers, including triple-negative breast cancer (TNBC), small cell lung cancer (SCLC), and various hematologic malignancies, tumor cells exhibit a profound addiction to transcriptional activity to maintain their oncogenic state.[1][9] By inhibiting CDK7, we can simultaneously disrupt cell cycle progression and suppress the transcription of key oncogenes and anti-apoptotic factors, leading to cell cycle arrest and apoptosis in cancer cells.[7]
The pyrazolo[1,5-a]-1,3,5-triazine scaffold represents a promising chemical starting point for the development of potent and selective CDK7 inhibitors. As a purine isostere, this heterocyclic system is well-suited to interact with the ATP-binding pocket of kinases.[10][11] Indeed, compounds based on this and similar scaffolds have shown potent inhibition of CDK7, with some advancing into clinical trials.[12][13]
This document provides a comprehensive guide for the development and preclinical evaluation of novel CDK7 inhibitors based on the pyrazolo[1,5-a]-1,3,5-triazine scaffold. It outlines detailed protocols for chemical synthesis, biochemical and cellular characterization, and in vivo efficacy studies, while also explaining the scientific rationale behind these experimental choices.
II. The Drug Discovery Workflow: A Conceptual Overview
The development of a novel CDK7 inhibitor follows a structured, multi-stage process. This workflow is designed to systematically identify, optimize, and validate candidate molecules, ensuring that only the most promising compounds advance toward clinical evaluation.
Caption: A streamlined workflow for CDK7 inhibitor development.
III. Chemical Synthesis of the Pyrazolo[1,5-a]-1,3,5-triazine Scaffold
The synthesis of a library of compounds is the foundational step in identifying a lead molecule. The following is a general, yet robust, protocol for the synthesis of pyrazolo[1,5-a]-1,3,5-triazine derivatives, which can be adapted to generate structural diversity for structure-activity relationship (SAR) studies.[1][14][15][16]
Protocol 1: Synthesis of Pyrazolo[1,5-a]-1,3,5-triazine Derivatives
Rationale: This multi-step synthesis builds the target heterocyclic core through the cyclization of a functionalized pyrazole intermediate. The choice of reagents allows for the introduction of various substituents at key positions to explore their impact on kinase binding and selectivity.
Step 1: Synthesis of 5-Aminopyrazole Intermediate
-
Start with a suitable substituted indole or aza-indole precursor.
-
React the precursor with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in 1,4-dioxane and reflux for 1-6 hours. This step forms an enamine intermediate.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction and concentrate under reduced pressure.
-
To the crude enamine, add cyanamide and sodium hydride (NaH) in dimethyl sulfoxide (DMSO). Reflux the mixture for 1-2.5 hours. This step facilitates the cyclization to form the 5-aminopyrazole core.[1]
-
After cooling, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the 5-aminopyrazole intermediate by column chromatography on silica gel.
Step 2: Cyclization to form the Pyrazolo[1,5-a]-1,3,5-triazine Core
-
The 5-aminopyrazole intermediate can be cyclized with various one-carbon dielectrophiles. A common method involves reacting the aminopyrazole with an orthoester (e.g., triethyl orthoformate) or a carboxylic anhydride in the presence of a catalyst (e.g., p-toluenesulfonic acid) under reflux.
-
Alternatively, condensation with N-(2,2-dichloro-1-cyano-ethylidene)-4-methyl-benzenesulfonamide can be used to introduce a dichloromethyl group at the 2-position and a sulfonamide at the 4-position.[15]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify the final pyrazolo[1,5-a]-1,3,5-triazine product by recrystallization or column chromatography.
Validation: The structure and purity of the final compounds must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
IV. Biochemical Assays for Potency and Selectivity
Once a library of compounds is synthesized, the next critical step is to determine their ability to inhibit CDK7 kinase activity directly. Biochemical assays provide a clean, cell-free system to measure the potency (typically as an IC50 value) of the inhibitors against the target kinase.
Protocol 2: CDK7 Kinase Activity Assay (ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction.[2][17] The amount of ADP is directly proportional to the kinase activity. This assay is highly sensitive, robust, and suitable for high-throughput screening.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK substrate (e.g., peptide derived from RNAP II CTD)
-
Synthesized pyrazolo[1,5-a]-1,3,5-triazine inhibitors
-
Ultra-Pure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Typically, an 11-point, 3-fold serial dilution is performed. Dispense a small volume (e.g., 1 µL) of each inhibitor concentration and DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme Addition: Dilute the CDK7/Cyclin H/MAT1 enzyme in Kinase Reaction Buffer to the desired concentration (previously determined by enzyme titration). Add 2 µL of the diluted enzyme to each well.
-
Pre-incubation (for covalent inhibitors): If the inhibitors are designed to be covalent, incubate the plate for 30-60 minutes at room temperature to allow for covalent bond formation.[17]
-
Reaction Initiation: Prepare a substrate/ATP mix in Kinase Reaction Buffer. Add 2 µL of this mix to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for CDK7 to accurately determine competitive inhibitor potency.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range (typically <30% ATP consumption).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
The luminescent signal is proportional to the kinase activity.
-
Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with no enzyme or a potent known inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Inhibitor | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) |
| Compound X | 8.5 | >1000 | 450 |
| Compound Y | 25.3 | >5000 | >5000 |
| Samuraciclib | 15 | >2000 | >2000 |
Self-Validation: To ensure the reliability of the assay, a known CDK7 inhibitor (e.g., Samuraciclib) should be run as a positive control. To assess selectivity, the most potent compounds should be counterscreened against other related kinases, such as CDK2 and CDK9, using the same assay format. High selectivity for CDK7 over other CDKs is a key characteristic of a promising drug candidate.
V. Cell-Based Assays: Confirming On-Target Activity and Phenotypic Effects
While biochemical assays measure direct enzyme inhibition, cell-based assays are crucial for confirming that an inhibitor can enter cells, engage its target (CDK7), and elicit the desired biological response.
Protocol 3: Western Blot Analysis of CDK7 Target Phosphorylation
Rationale: CDK7 inhibition should lead to a decrease in the phosphorylation of its direct and indirect substrates. Western blotting allows for the semi-quantitative measurement of changes in the phosphorylation status of key proteins in the CDK7 signaling pathway, providing direct evidence of target engagement in a cellular context.[5]
Caption: CDK7 inhibition blocks downstream phosphorylation events.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)
-
Complete cell culture medium
-
Test inhibitors
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-CDK1(Thr161), anti-p-CDK2(Thr160), anti-p-RNA Pol II CTD (Ser5), anti-total CDK1, anti-total CDK2, anti-total RNA Pol II, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the CDK7 inhibitor (e.g., 0, 10, 30, 100, 300 nM) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.[18]
-
Protein Quantification: Scrape the cell lysates, transfer to microfuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the specific effect on phosphorylation. Normalize to the loading control to ensure equal protein loading.
Expected Outcome: A potent and specific CDK7 inhibitor should cause a dose-dependent decrease in the phosphorylation of CDK1, CDK2, and RNA Pol II CTD (Ser5).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Rationale: By inhibiting the CAK activity of CDK7, the activation of cell cycle CDKs is blocked, leading to cell cycle arrest, typically at the G1/S and G2/M transitions.[1] Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content in individual cells, revealing the distribution of the cell population across the different phases of the cell cycle.[8][19]
Materials:
-
Cancer cell line of interest
-
Test inhibitors
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase A Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. After adherence, treat with the CDK7 inhibitor at various concentrations (e.g., 1x, 5x, and 10x the IC50 from cell viability assays) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvest: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours (or at -20°C overnight).[7]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use a linear scale for the DNA content channel (e.g., PE or PerCP channel).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G1 and/or G2 population with a concomitant decrease in the S phase population indicates cell cycle arrest.
VI. In Vivo Efficacy Studies
The ultimate preclinical test for a potential anti-cancer drug is to evaluate its efficacy in a living organism. Animal models, particularly patient-derived or cell line-derived xenografts, are indispensable for assessing a compound's anti-tumor activity, tolerability, and pharmacokinetic properties.[20][21]
Protocol 5: Triple-Negative Breast Cancer (TNBC) Xenograft Model
Rationale: TNBC is an aggressive breast cancer subtype that often shows transcriptional addiction, making it a relevant indication for CDK7 inhibitors.[9] This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-231 cell line to evaluate the anti-tumor efficacy of a lead CDK7 inhibitor.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or athymic nude), 6-8 weeks old
-
MDA-MB-231 human breast cancer cells
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Lead CDK7 inhibitor formulated in a suitable vehicle (e.g., PBS with 5% PEG400 and 5% Tween 80)[22]
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank or orthotopically into the mammary fat pad.[9]
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Begin measuring tumor volume with calipers 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer the lead CDK7 inhibitor via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule (e.g., 20 mg/kg, twice weekly).[17]
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
-
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the mice, and excise the tumors for weighing and downstream analysis (e.g., pharmacodynamics via Western blot or immunohistochemistry).
Data Analysis:
-
Efficacy: Compare the tumor growth curves between the treatment and vehicle groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Tolerability: Monitor changes in body weight. A significant loss of body weight (>15-20%) is an indicator of toxicity.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor volume between groups.
VII. Conclusion
The development of selective CDK7 inhibitors based on the pyrazolo[1,5-a]-1,3,5-triazine scaffold offers a promising avenue for novel cancer therapeutics. The systematic application of the protocols outlined in this guide—from rational chemical synthesis and robust biochemical screening to detailed cellular characterization and in vivo efficacy testing—provides a rigorous framework for advancing candidate molecules. By adhering to these self-validating systems and understanding the scientific principles behind each step, researchers can effectively identify and optimize potent and selective CDK7 inhibitors with the potential to make a significant impact in the treatment of transcriptionally addicted cancers.
VIII. References
-
Carbone, D., Terrana, F., Sciuto, L., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. Available at: [Link]
-
Lim, H. K., Lee, H., Moon, A., et al. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine. Available at: [Link]
-
ADP Glo Protocol. (n.d.). Protocol Source. Available at: [Link]
-
Carbone, D., Terrana, F., Sciuto, L., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. Available at: [Link]
-
Synthesis and structures of new pyrazolo[1,5-a][1][2][4]triazines 1-7. (n.d.). ResearchGate. Available at: [Link]
-
Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model. (2020). Journal of Visualized Experiments. Available at: [Link]
-
DeRose, Y. S., Wang, G., Lin, Y.-C., et al. (2011). Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition. Breast Cancer Research. Available at: [Link]
-
An Annotated Biobank of Triple-Negative Breast Cancer Patient-Derived Xenografts Features Treatment-Naïve and Longitudinal Samples During Neoadjuvant Chemotherapy. (2022). Clinical Cancer Research. Available at: [Link]
-
UWCCC Flow Lab. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]
-
Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. (2011). Current Protocols in Immunology. Available at: [Link]
-
The Jackson Laboratory. (n.d.). Triple-negative breast cancer: the basics. The Jackson Laboratory. Available at: [Link]
-
Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025). ChemMedChem. Available at: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
-
Synthesis of new pyrazolo[1][2][17]triazines by cyclative cleavage of pyrazolyltriazenes. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Evaluation of cell cycle inhibitors by flow cytometry. (2024). Journal of Cancer Research and Cellular Therapeutics. Available at: [Link]
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Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends. (2022). Genes & Development. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Triple-negative breast cancer: the basics [jax.org]
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- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. An Annotated Biobank of Triple-Negative Breast Cancer Patient-Derived Xenografts Features Treatment-Naïve and Longitudinal Samples During Neoadjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one for Thymidine Phosphorylase Inhibition Studies
Prepared by: Gemini, Senior Application Scientist
Abstract & Introduction
Thymidine Phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a pivotal enzyme in the pyrimidine salvage pathway.[1][2] Its primary function is the reversible phosphorolysis of thymidine into thymine and 2-deoxyribose-1-phosphate (2-dRP).[1][3] In numerous solid tumors, TP is significantly overexpressed, where its enzymatic activity is directly linked to angiogenesis, tumor growth, and metastasis.[4][5] The product, 2-dRP, acts as a signaling molecule that promotes the production of angiogenic factors like vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[3][6] Consequently, the inhibition of TP is a validated and compelling therapeutic strategy for cancer treatment, aiming to suppress tumor-induced angiogenesis and potentiate the efficacy of nucleoside-based chemotherapeutics.[7][8]
The pyrazolo[1,5-a][3][7][9]triazine scaffold has emerged as a promising framework for the development of potent TP inhibitors.[5][8] Compounds based on this heterocyclic system have demonstrated significant inhibitory activity, often acting through non-competitive or mixed-type mechanisms, suggesting interaction with allosteric sites on the enzyme.[5][10] This application note provides a comprehensive guide for researchers utilizing 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one , a representative of this class, for TP inhibition studies. We present detailed protocols for in vitro enzymatic assays, kinetic analysis, and cell-based functional assays, underpinned by the rationale for key experimental choices to ensure data integrity and reproducibility.
Mechanism of Action: TP Catalysis and Inhibition
TP catalyzes the conversion of thymidine and inorganic phosphate (Pi) into thymine and 2-deoxyribose-1-phosphate. This reaction is central to its pro-angiogenic effects. The inhibition of this process is the primary goal of therapeutic intervention.
Figure 1: Enzymatic reaction of Thymidine Phosphorylase and the point of inhibition.
Many inhibitors derived from the pyrazolo[1,5-a][3][7][9]triazine scaffold have been identified as non-competitive or mixed-type inhibitors.[5][10] This suggests they do not directly compete with the thymidine substrate for the active site but may bind to a distinct allosteric pocket.[3] This mode of inhibition can offer advantages in terms of overcoming high substrate concentrations within the tumor microenvironment. Kinetic studies, as detailed in Protocol 4.2, are essential to elucidate the precise mechanism for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Required Materials & Reagents
-
Enzyme: Recombinant Thymidine Phosphorylase from E. coli (EC 2.4.2.4). E. coli TP shares substantial structural and active site similarity with human TP, making it a widely accepted and commercially available model for initial screening.[11][12][13]
-
Inhibitor: 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. Prepare a 10-20 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
Substrate: Thymidine. Prepare a 15 mM stock solution in 50 mM Potassium Phosphate Buffer (pH 7.0).
-
Positive Control: 7-Deazaxanthine (7-DX) or Tipiracil. Prepare stock solutions in DMSO.
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0.
-
Instrumentation:
-
UV-transparent 96-well microplates.
-
Microplate spectrophotometer capable of reading absorbance at 290 nm.
-
Incubator set to 30°C or 37°C.
-
-
Cell-Based Assay Materials:
-
Human cancer cell line with high TP expression (e.g., MDA-MB-231 breast cancer cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Phosphate-Buffered Saline (PBS).
-
Experimental Protocols
Protocol: In Vitro TP Enzymatic Inhibition Assay
This protocol determines the concentration-dependent inhibitory effect of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one on TP activity by monitoring the decrease in thymidine concentration.
Figure 2: Workflow for the in vitro Thymidine Phosphorylase enzymatic assay.
Methodology:
-
Reagent Preparation: On the day of the experiment, dilute the TP enzyme in cold assay buffer to a working concentration that yields a linear reaction rate (e.g., 0.05-0.06 U/well).[3][11][12] Prepare serial dilutions of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one from the DMSO stock.
-
Assay Plate Setup: The total reaction volume is 200 µL. Set up reactions in triplicate in a 96-well UV-transparent plate as described in Table 1.
-
Pre-incubation: Add 150 µL of Assay Buffer, 10 µL of the appropriate inhibitor dilution (or DMSO for controls), and 20 µL of the diluted TP enzyme solution to each well.
-
Reaction Initiation: To start the reaction, add 20 µL of 1.5 mM thymidine substrate to all wells.[3]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 290 nm every 30 seconds for 10-15 minutes.[11] The rate of reaction (V) is the initial linear slope of the absorbance vs. time plot (ΔAbs/min).
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate of reaction in the presence of the inhibitor and V_control is the rate in the presence of DMSO only.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Table 1: 96-Well Plate Setup for TP Inhibition Assay
| Component | Test Wells | Positive Control | Negative Control (100% Activity) | Blank |
|---|---|---|---|---|
| Assay Buffer (µL) | 150 | 150 | 150 | 170 |
| Inhibitor (10 µL of serial dilution) | ● | |||
| 7-DX (10 µL of known concentration) | ● | |||
| DMSO (10 µL) | ● | ● | ||
| TP Enzyme (20 µL) | ● | ● | ● | |
| Pre-incubate 10 min at 30°C | ||||
| Thymidine Substrate (20 µL) | ● | ● | ● | ● |
| Total Volume (µL) | 200 | 200 | 200 | 200 |
Protocol: Enzyme Kinetic Studies
This protocol determines the mode of inhibition (e.g., competitive, non-competitive, mixed) by analyzing reaction rates at varying substrate and inhibitor concentrations.
Methodology:
-
Assay Setup: Perform the TP enzymatic assay as described in Protocol 4.1.
-
Variable Concentrations: Use a matrix of concentrations.
-
Run the assay with at least four different fixed concentrations of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, vary the concentration of the thymidine substrate (e.g., from 0.1875 mM to 1.5 mM).[12]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot by plotting the reciprocal of velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).[3][11]
-
Analyze the resulting plot to determine the mode of inhibition.
-
Figure 3: Logic for determining the mode of inhibition using Lineweaver-Burk plots.
Table 2: Representative Kinetic Data Summary
| Inhibitor Conc. (µM) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (ΔAbs/min) | Inhibition Type |
|---|---|---|---|
| 0 (Control) | 150 | 0.050 | - |
| 10 | 150 | 0.035 | Non-competitive |
| 20 | 150 | 0.025 | (Hypothetical Data) |
| 40 | 150 | 0.015 | |
Protocol: Cell-Based Anti-Proliferative (MTT) Assay
This protocol assesses the effect of the inhibitor on the viability and proliferation of cancer cells that overexpress TP.
Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells (or another suitable cell line) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
References
-
Taylor, P., et al. (2018). A kinetic, modeling and mechanistic re-analysis of thymidine phosphorylase and some related enzymes. Taylor & Francis Online. [Link]
-
Khan, I., et al. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. MDPI. [Link]
-
Iltzsch, M. H., et al. (1985). Kinetic studies of thymidine phosphorylase from mouse liver. PubMed. [Link]
-
Fatima, A., et al. (2019). Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies. PLoS ONE. [Link]
-
Khan, I., et al. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. PMC. [Link]
-
Basso, L. A., et al. (2014). The kinetic mechanism of Human Thymidine Phosphorylase - a molecular target for cancer drug development. PubMed. [Link]
-
Ang, K. K. H., et al. (2013). Synthesis of pyrazolo[1,5-a][3][7][9]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]
-
Ahmad, S., et al. (2024). Thymidine Phosphorylase Inhibitory Potential and Molecular Docking Studies of Secondary Metabolites Isolated From Fernandoa aden. AIR Unimi. [Link]
-
Khan, I., et al. (2020). Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies. PLoS ONE. [Link]
-
Bera, H., et al. (2013). Synthesis and Thymidine Phosphorylase Inhibition Evaluation of Pyrazolo[2,3-a]-1,3,5-triazines. Sciforum. [Link]
-
Bera, H., et al. (2014). Discovery of mixed type thymidine phosphorylase inhibitors endowed with antiangiogenic properties: synthesis, pharmacological evaluation and molecular docking study of 2-thioxo-pyrazolo[1,5-a][3][7][9]triazin-4-ones. Part II. PubMed. [Link]
-
Hassan, M., et al. (2020). Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study. PMC. [Link]
-
Van Kuilenburg, A. B. P., et al. (2018). Thymidine phosphorylase activity determination in batches of EE-TP... ResearchGate. [Link]
-
Bera, H., et al. (2014). Discovery of mixed type thymidine phosphorylase inhibitors endowed with antiangiogenic properties... ResearchGate. [Link]
-
Various Authors. (2024). thymidine phosphorylase inhibitor (120) mechanism in cancer. ResearchGate. [Link]
-
Ju, C., et al. (2022). Thymidine phosphorylase: a potential new target for treating cardiovascular disease. PMC. [Link]
-
ELK Biotechnology. Human TP(Thymidine Phosphorylase) ELISA Kit. ELK Biotechnology. [Link]
-
Bera, H., et al. (2014). Synthesis, Anti-Thymidine Phosphorylase Activity and Molecular Docking of 5-thioxo-[4][7][11]triazolo[1,5-a][3][7][9]triazin-7-ones. PubMed. [Link]
-
Martí, R., et al. (2010). Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity. PMC. [Link]
-
Schultheis, M., et al. (2021). Synthesis of new pyrazolo[4][7][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. [Link]
-
Chen, Y., et al. (2023). Thymidine Phosphorylase Promotes the Formation of Abdominal Aortic Aneurysm in Mice Fed a Western Diet. PubMed Central. [Link]
-
Liu, W., et al. (2019). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. [Link]
-
Conti, P., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]
-
Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][7][11]triazin-7(6H)-ones and Derivatives. MDPI. [Link]
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- 2. Thymidine phosphorylase: a potential new target for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidine Phosphorylase Promotes the Formation of Abdominal Aortic Aneurysm in Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Administration of 7-Methylpyrazolo[1,5-A]triazin-4(3H)-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of the novel compound 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one for in vitro studies. Given the nascent stage of research on this specific molecule, this document outlines a systematic approach to establishing a robust and reproducible experimental protocol, from initial compound handling to cytotoxicity assessment.
Introduction: Understanding the Compound and Experimental Rationale
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one belongs to the pyrazolotriazine class of heterocyclic compounds. Derivatives of this scaffold have demonstrated a range of biological activities, including potential as anticancer agents.[1][2] Notably, some pyrazolo[1,5-a]-1,3,5-triazine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and the cell cycle.[3] Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising target for therapeutic development.[4][5]
The primary objective of in vitro administration of a novel compound like 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is to determine its biological activity in a controlled cellular environment. This typically involves assessing its cytotoxicity, identifying a therapeutic window, and elucidating its mechanism of action. A carefully planned and executed dosing strategy is paramount for generating reliable and interpretable data.
Preliminary Characterization and Reagent Preparation
Prior to initiating cell-based assays, it is crucial to understand the physicochemical properties of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one and to prepare high-quality reagents.
Compound Specifications
A thorough understanding of the compound's properties is essential for accurate stock solution preparation.[6]
| Property | Value | Source |
| Compound Name | 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one | - |
| Molecular Formula | C₆H₆N₄O | - |
| Molecular Weight | 150.14 g/mol | (Calculated) |
| Purity (%) | >95% (Recommended) | Manufacturer's CoA |
| Appearance | To be determined (e.g., White solid) | Visual Inspection |
| Solubility | To be determined | Experimental Assessment |
| Storage Conditions | -20°C, desiccated (Recommended) | Manufacturer's Datasheet |
Solubility Testing Protocol
The solubility of a compound dictates the choice of solvent for stock solution preparation. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds in early-stage drug discovery due to its ability to dissolve a wide range of organic molecules.[7]
Objective: To determine a suitable solvent and the maximum soluble concentration of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Materials:
-
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a high target concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 2-3 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If not fully dissolved, sonicate the solution for 10-15 minutes in a water bath.
-
Re-inspect the solution. If it is clear, this concentration is achievable. If particulates remain, the compound is not soluble at this concentration in DMSO.
-
If insoluble, repeat the process with a lower target concentration or test alternative solvents like ethanol.
-
Once dissolved in a primary solvent, assess the solubility of the stock solution in your final cell culture medium. A common issue is compound precipitation when the DMSO stock is diluted into the aqueous medium.[8]
Stock Solution Preparation Protocol
Once a suitable solvent is identified, a concentrated stock solution should be prepared.[9][10][11][12] This minimizes the volume of solvent added to cell cultures, thereby reducing the risk of solvent-induced toxicity.
Objective: To prepare a high-concentration stock solution (e.g., 10 mM) of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in DMSO.
Materials:
-
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one (Molecular Weight: 150.14 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Sterile, amber vials or microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Calculation: To prepare a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 150.14 g/mol * 1000 mg/g = 1.50 mg
-
Therefore, dissolve 1.50 mg of the compound in 1 mL of DMSO.
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 1.50 mg of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex until the compound is completely dissolved. Use sonication if necessary.
-
Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles by preparing small aliquots.
In Vitro Dosing and Administration
A systematic approach to determining the optimal dosing is critical for obtaining meaningful results. This typically involves a dose-response experiment to identify the concentration range that elicits a biological effect.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the in vitro assessment of a novel compound.
Figure 1: General workflow for in vitro evaluation of a novel compound.
Vehicle Control: A Critical Component
A vehicle control is essential to distinguish the effects of the compound from those of the solvent.[6] The vehicle control should contain the same concentration of the solvent (e.g., DMSO) as the highest concentration used for the test compound.
Example: If the highest concentration of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is 100 µM, prepared from a 10 mM DMSO stock, the final DMSO concentration in the culture medium will be 1%. Therefore, the vehicle control wells should be treated with 1% DMSO in the culture medium.
The following diagram illustrates the decision-making process for solvent selection and the importance of the vehicle control.
Figure 2: Decision process for solvent selection and vehicle control.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14][15][16] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in a selected cancer cell line.
Materials:
-
Selected cancer cell line (e.g., a pancreatic or breast cancer cell line, based on activities of similar compounds)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
Day 1: Cell Seeding
-
Culture the selected cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
Day 2: Compound Treatment
-
Prepare serial dilutions of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in complete culture medium from the 10 mM stock solution. A broad concentration range is recommended for the initial experiment.
| Final Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Medium (µL) for Intermediate Dilution | Volume to add to wells (µL) |
| 100 | 2 | 198 (to make 1000 µM) | 10 |
| 50 | 1 | 199 (to make 500 µM) | 10 |
| 10 | 2 | 998 (to make 200 µM) | 5 |
| 1 | 0.2 | 999.8 (to make 20 µM) | 5 |
| 0.1 | 0.02 | 999.98 (to make 2 µM) | 5 |
| 0.01 | 0.002 | 999.998 (to make 0.2 µM) | 5 |
Note: The above table is an example. It is often more practical to perform serial dilutions in a separate 96-well plate.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control wells (e.g., 1% DMSO in medium) and untreated control wells (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
Day 4 (for a 48h incubation): MTT Assay
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by using a plate shaker to ensure complete solubilization of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.
Potential Mechanism of Action: CDK7 Inhibition Pathway
While the specific mechanism of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is yet to be determined, related compounds have been shown to target CDK7.[3] The following diagram illustrates a simplified CDK7 signaling pathway, providing a potential framework for future mechanistic studies.
Figure 3: Hypothesized inhibition of the CDK7 pathway.
Conclusion and Future Directions
This document provides a foundational guide for the in vitro administration and evaluation of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. By systematically determining its solubility, preparing accurate stock solutions, and performing robust dose-response cytotoxicity assays, researchers can generate high-quality data to characterize its biological activity. Future studies should focus on confirming the IC50 values in a panel of cell lines, exploring the mechanism of action through assays targeting pathways like CDK7, and investigating other cellular effects such as apoptosis and cell cycle arrest.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Galbraith, M. D., et al. (2021). The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. Journal of Cellular Physiology, 236(10), 6759-6770. Retrieved from [Link]
-
Fisher, R. P. (2019). Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery. Nature Reviews Cancer, 19(1), 1-15. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
University of Colorado Boulder. (2025). New research sheds light on CDK7's role in cancer cell proliferation. News-Medical.Net. Retrieved from [Link]
-
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Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
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Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]
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G-Biosciences. (2013). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of DMSO mass fraction (m1) on ITN solubility values (xe) at 298.2–318.2 K. Retrieved from [Link]
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Scribd. (n.d.). Solubility in DMSO - Dimethyl Sulfoxide. Retrieved from [Link]
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PubChem. (n.d.). 7-amino-5-methyl-3H-pyrazolo[4,5-d]triazin-4-one. Retrieved from [Link]
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PubChem. (n.d.). Pyrazolo(1,5-a)(1,3,5)triazine. Retrieved from [Link]
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Application Note: Preparation and Handling of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one Stock Solutions for Research Applications
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a member of the pyrazolo[1,5-a]triazine class of heterocyclic compounds. This class is of significant interest in medicinal chemistry and drug discovery, with derivatives showing potential as kinase inhibitors and other therapeutic agents.[1][2][3][4] Accurate and consistent preparation of stock solutions is a foundational requirement for reproducible and reliable data in any research setting, from high-throughput screening to detailed mechanistic studies.[5][6] This guide outlines field-proven protocols, explains the scientific rationale behind key steps, and provides best practices for ensuring the integrity and stability of these critical reagents.
Introduction: The Critical Role of the Stock Solution
The pyrazolo[1,5-a]triazine scaffold is a nitrogen-rich heterocyclic system explored for a wide range of biological applications.[2] Like many complex organic molecules developed for biological assays, 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is predicted to have low aqueous solubility. Therefore, a robust strategy for creating a concentrated stock solution in an appropriate organic solvent is the first and most critical step for its use in experimental biology.
The quality of a stock solution directly impacts experimental outcomes. Inaccurate concentrations can lead to erroneous dose-response curves, while degradation can result in a loss of compound activity, wasting valuable time and resources.[5] This application note provides the necessary protocols to establish consistency, accuracy, and stability in the preparation and use of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one solutions.
Physicochemical Properties and Solvent Selection Rationale
Compound Characteristics
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one belongs to a class of compounds that are typically crystalline solids at room temperature. A critical challenge in working with such molecules is their limited solubility in aqueous buffers, which are the basis for most biological assays.
The Choice of Solvent: Dimethyl Sulfoxide (DMSO)
For non-polar, drug-like compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for primary stock solutions.[7][8] Its selection is based on several key advantages:
-
High Solubilizing Power: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic compounds that are otherwise insoluble in water.[9]
-
Miscibility with Water: It is fully miscible with water and most organic solvents, which facilitates the dilution of the stock solution into aqueous experimental media.[9]
-
Low Volatility: Compared to other organic solvents like acetone or ethanol, DMSO has a high boiling point (189 °C) and low vapor pressure, minimizing solvent evaporation and unintentional concentration of the stock solution over time.
-
Stability: Most compounds exhibit good stability in DMSO when stored correctly.[10]
However, researchers must be aware of several properties of DMSO that require careful management:
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds and, in some cases, lead to hydrolysis and degradation of the solute.[10][11] Therefore, the use of anhydrous or high-purity DMSO is mandatory.
-
Cellular Effects: At concentrations typically above 0.5-1%, DMSO can exert toxic effects or induce biological changes in cell-based assays.[12] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
-
Freezing Point: DMSO has a relatively high freezing point (18.5 °C). Stock solutions stored at -20°C or -80°C will be frozen solid and must be thawed completely and mixed thoroughly before use.[11]
| Parameter | Value / Information | Source |
| Compound Name | 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one | - |
| Molecular Formula | C₆H₆N₄O | - |
| Molecular Weight | 150.14 g/mol | - |
| Predicted Solubility | Low in water; generally soluble in DMSO | [7][8][13] |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [9] |
| DMSO Purity | ≥99.9% Anhydrous | [10] |
| DMSO Storage | Room temperature, tightly sealed, in a desiccator | [11] |
Safety Precautions and Hazard Management
Safe laboratory practice is paramount. Both the solid compound and the solvent have associated hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Compound Hazards: While specific data for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is not available, related heterocyclic compounds are classified as harmful if swallowed and causing skin and serious eye irritation.[14][15][16] The solid powder should be handled with care to avoid generating dust.
-
Solvent Hazards: DMSO is combustible and can cause skin and eye irritation. A key concern is its ability to enhance the dermal absorption of other chemicals; therefore, contact with skin must be avoided.
| Hazard Statement | GHS Pictogram | Description | Source |
| H302 | ameni | Harmful if swallowed. | [16] |
| H315 | ameni | Causes skin irritation. | [16] |
| H318 / H319 | ameni | Causes serious eye damage/irritation. | [16] |
| H335 | ameni | May cause respiratory irritation. | [16] |
| H227 | None | Combustible liquid (for DMSO). |
Mandatory Safety Protocol:
-
Engineering Controls: All weighing of the powder and initial preparation of the stock solution should be performed in a certified chemical fume hood or a powder containment hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.[15]
-
Waste Disposal: Dispose of all waste (unused solutions, contaminated vials, tips) in accordance with local, state, and federal regulations for chemical waste.
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of 10 mL of a 10 mM stock solution, a common starting concentration for many research applications. The principle of accurately weighing the solute and dissolving it to a precise final volume in a volumetric flask is a cornerstone of good laboratory practice.[17]
Required Materials and Equipment
-
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one (MW: 150.14 g/mol )
-
Anhydrous DMSO (≥99.9% purity)
-
Analytical balance (readable to 0.1 mg or better)
-
10 mL Class A volumetric flask with stopper[17]
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
-
Cryogenic vials (amber or wrapped in foil) for aliquoting
Workflow Diagram
Caption: Workflow for preparing a 10 mM stock solution.
Step-by-Step Methodology
-
Pre-Calculation:
-
Calculate the mass of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one required.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation: Mass = (0.010 mol/L) × (0.010 L) × (150.14 g/mol ) = 0.0015014 g = 1.50 mg
-
-
Weighing the Compound:
-
Place a clean weighing boat on the analytical balance and tare it.
-
Carefully weigh out approximately 1.50 mg of the compound. It is more important to record the exact mass weighed than to hit the target mass perfectly.[17]
-
Example: If you weigh 1.55 mg, record this exact value. Your final concentration will be recalculated accordingly (e.g., 10.32 mM).
-
-
Dissolution:
-
Carefully transfer the weighed powder into the 10 mL Class A volumetric flask.
-
Add approximately 7 mL of anhydrous DMSO to the flask.
-
Stopper the flask and vortex vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, place the flask in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be used but should be done with caution.[18]
-
Visually inspect the solution against a light source to ensure all solid material has dissolved before proceeding.
-
-
Bringing to Final Volume:
-
Once the compound is fully dissolved, carefully add anhydrous DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[17]
-
-
Homogenization and Quality Control:
-
Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[5]
-
Perform a final visual inspection to confirm there are no particulates or cloudiness.
-
Storage, Stability, and Handling
Proper storage is essential to maintain the integrity of the stock solution over time. The primary goals are to prevent degradation, avoid contamination, and minimize solvent evaporation.
Aliquoting: The Key to Longevity
It is strongly recommended to aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., 1.5 mL amber glass or polypropylene cryogenic vials).[19]
Rationale:
-
Prevents Contamination: Limits the risk of introducing contaminants into the main stock.
-
Avoids Freeze-Thaw Cycles: Repeated freezing and thawing can cause compound degradation or precipitation.[18][20] Each aliquot is thawed only once before use.
-
Minimizes Water Absorption: Reduces the exposure of the main stock to atmospheric moisture each time it is opened.
Storage Conditions
-
Temperature: Store aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (6 months or more) .[12]
-
Light Protection: Pyrazolotriazine compounds may be light-sensitive. Always store vials in the dark (e.g., in a freezer box) or use amber vials to prevent photodegradation.[21]
-
Labeling: Clearly label each vial with the compound name, exact concentration, date of preparation, and solvent.[6]
Handling Workflow for Experimental Use
Caption: Workflow for handling stock solution aliquots.
Protocol: Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated DMSO stock into the final aqueous buffer or cell culture medium.
-
Thaw: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature.
-
Mix: Once thawed, vortex the vial gently to re-homogenize the solution.
-
Dilute: Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Pipette the required small volume of the stock solution directly into the final volume of the assay buffer.
-
Mix Immediately: Vortex the working solution immediately and vigorously after adding the DMSO stock. This rapid mixing helps to prevent the compound from precipitating out of the aqueous solution.[18]
-
Troubleshooting Precipitation: If a precipitate forms, sonication or gentle warming of the working solution may help.[18] However, this indicates that the compound's solubility limit in the aqueous buffer has been exceeded. Future experiments should use a lower concentration or consider the use of a co-solvent if compatible with the assay.
-
Final DMSO Concentration: Always ensure the final concentration of DMSO in your assay is below the threshold for cellular toxicity (generally <0.5%) and is consistent across all wells, including the vehicle control.[12]
Conclusion
The reliability of research involving 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is fundamentally dependent on the proper preparation and handling of its stock solutions. By adhering to the principles of gravimetric and volumetric accuracy, selecting high-purity reagents, implementing stringent safety protocols, and following best practices for storage and use, researchers can ensure the consistency and integrity of their experimental reagents. This meticulous approach minimizes variability and builds a strong foundation for generating high-quality, reproducible scientific data.
References
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Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
-
Polishchuk, P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1987-1996. [Link]
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FasterCapital. Best Practices For Stock Solutions. [Link]
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G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]
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PhytoTech Labs. Preparing Stock Solutions. [Link]
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ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?[Link]
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Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
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Rice University. Solutions and dilutions: working with stock solutions. [Link]
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ResearchGate. (2025, November 27). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. [Link]
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ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?[Link]
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ResearchGate. (2025, August 29). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization. [Link]
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ResearchGate. Solvents and diluents for preparation of stock solutions of antifungal agents. [Link]
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Tetko, I. V., et al. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 6(5), 349-357. [Link]
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O-Horten. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]
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Foley, D. J., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(10), 1021-1026. [Link]
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ResearchGate. (2015, March 5). How can I make stock solution?[Link]
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ResearchGate. Materials for preparation of serial dilutions. [Link]
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MDPI. (2019). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7][17]triazin-7(6H)-ones and Derivatives. Molecules, 24(15), 2788. [Link]
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ResearchGate. (2025, August 5). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. [Link]
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NIH. (2021). The activity of pyrazolo[4,3-e][6][7][17]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][17]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 11, 23568. [Link]
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MDPI. (2025, August 5). Pyrazolo[1,5-a][5][17][21]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. [Link]
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NIH. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry & Biodiversity, 20(9), e202300868. [Link]
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PubChem. Pyrazolo[1,5-a]-1,3,5-triazine, 13-8. [Link]
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PubChem. Pyrazolo(1,5-a)(1,3,5)triazine. [Link]
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PubMed. (2013). Synthesis of pyrazolo[1,5-a][5][17][21]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 449-460. [Link]
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Sci-Hub. The chemistry of 4‐hydrazino‐7‐phenylpyrazolo[1,5‐a] ‐1,3,5‐triazines. [Link]
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Application Notes and Protocols for the Cellular Characterization of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
A Guide for the Initial Investigation of a Novel Pyrazolotriazine Compound
Introduction: Unveiling the Potential of a Novel Pyrazolotriazine
The pyrazolo[1,5-a][1][2][3]triazine scaffold is a significant pharmacophore, recognized as a purine isostere that has garnered considerable interest in medicinal chemistry.[3][4] Derivatives of this nitrogen-rich heterocyclic system have been explored for a wide range of biological activities, most notably as kinase inhibitors.[4] For instance, various analogues have demonstrated potent inhibition of cyclin-dependent kinase 7 (CDK7) and thymidine phosphorylase, leading to anticancer effects such as the induction of apoptosis and cell cycle disruption in cancer cell lines.[1][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell culture-based characterization of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one (CAS No. 55457-11-9), a specific derivative of this promising class of compounds. Given the limited published data on this particular molecule, these application notes are designed as an investigator's roadmap, detailing the essential steps from fundamental compound handling to elucidating its potential mechanism of action. The protocols provided herein are based on the established activities of structurally related pyrazolotriazines and are intended to form a robust foundation for a thorough scientific investigation.
PART 1: Foundational Characterization of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
A critical first step in working with any new compound is to establish its fundamental physicochemical properties in a laboratory setting. This ensures reproducibility and accuracy in all subsequent biological assays.
Stock Solution Preparation and Solubility Assessment
The solubility of a compound dictates its bioavailability in cell culture and is a crucial parameter to determine. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro studies.
Protocol 1: Preparation and Assessment of a 10 mM DMSO Stock Solution
-
Materials:
-
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
-
Procedure:
-
Accurately weigh a known amount of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of C₆H₆N₄O is 150.14 g/mol .
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly for 2-5 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulates against a light source.
-
If particulates remain, gentle warming (e.g., 37°C for 10-15 minutes) with intermittent vortexing can be attempted.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
-
Trustworthiness Check: It is imperative to note the final concentration and the date of preparation on all stock vials. A small aliquot should be tested for precipitation upon dilution in cell culture medium.
Stability in Cell Culture Medium
The stability of the compound in the experimental medium at 37°C is essential for ensuring consistent compound exposure to the cells throughout the incubation period.
Protocol 2: Assessment of Compound Stability in Culture Medium
-
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
10 mM stock solution of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
-
37°C incubator with 5% CO₂
-
HPLC system (for quantitative analysis) or a relevant bioassay
-
-
Procedure:
-
Prepare a working solution of the compound in the complete cell culture medium at the highest intended experimental concentration (e.g., 100 µM).
-
Incubate the solution at 37°C in a 5% CO₂ environment for various time points (e.g., 0, 2, 8, 24, 48, and 72 hours).
-
At each time point, collect an aliquot of the medium.
-
Analyze the concentration of the parent compound in the collected aliquots using a validated HPLC method.
-
Alternatively, the biological activity of the aged medium can be tested in a sensitive and rapid bioassay (e.g., a short-term cell viability assay) to assess for loss of function.
-
PART 2: Cellular Assays for Biological Characterization
With the foundational parameters established, the next phase is to determine the biological effects of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one on cultured cells. The selection of assays is guided by the known activities of related pyrazolotriazines, which are frequently cytotoxic to cancer cells.[1]
Determining Cytotoxicity and IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. A dose-response curve should be generated across a range of cancer cell lines to assess both the potency and the spectrum of activity.
Protocol 3: MTT Assay for Cell Viability and IC₅₀ Determination
-
Materials:
-
Selected cancer cell lines (e.g., a panel including pancreatic, breast, and colon cancer lines) and a non-cancerous control cell line (e.g., fibroblasts).
-
96-well cell culture plates
-
Complete cell culture medium
-
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in complete medium. A common starting range is from 0.01 µM to 100 µM.
-
Remove the overnight medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a relevant duration, typically 48 or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using appropriate software.
-
| Parameter | Recommendation | Rationale |
| Cell Lines | Panel of 3-5 cancer lines, 1 non-cancerous line | To assess the spectrum of activity and selectivity. |
| Concentration Range | Logarithmic dilutions (e.g., 0.01 µM to 100 µM) | To generate a complete dose-response curve. |
| Incubation Time | 48-72 hours | To allow for sufficient time for cytotoxic effects to manifest. |
| Replicates | At least triplicate wells for each condition | To ensure statistical significance. |
Investigating the Mechanism of Cell Death: Apoptosis
Given that related pyrazolotriazine derivatives induce apoptosis, it is a primary mechanism to investigate for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.[1]
Protocol 4: Annexin V/Propidium Iodide Staining for Apoptosis Detection
-
Materials:
-
A sensitive cancer cell line (identified from the IC₅₀ screening)
-
6-well cell culture plates
-
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 and 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark as per the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
-
dot
Caption: Proposed mechanism of action workflow.
Cell Cycle Analysis
Inhibition of kinases like CDK7 by pyrazolotriazine analogues is known to cause cell cycle arrest.[1] Therefore, analyzing the effect of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one on cell cycle progression is a logical subsequent step.
Protocol 5: Propidium Iodide Staining for Cell Cycle Analysis
-
Materials:
-
A sensitive cancer cell line
-
6-well cell culture plates
-
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the compound as described in the apoptosis protocol.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
dot
Sources
- 1. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Pyrazolo[1,5-a]triazine Libraries for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[1,5-a]triazine scaffold represents a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines and a promising framework for the development of therapeutic agents.[1][2] This application note provides a comprehensive guide for the high-throughput screening (HTS) of pyrazolo[1,5-a]triazine libraries to identify and characterize novel kinase inhibitors. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for a luminescence-based biochemical assay, and outline a robust data analysis and hit validation workflow. This guide is designed to equip researchers with the necessary knowledge to efficiently prosecute a screening campaign, from initial library handling to the confirmation of promising lead compounds.
Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]triazines
Pyrazolo[1,5-a]triazines are nitrogen-rich heterocyclic compounds that have garnered significant interest due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets, including enzymes involved in purine metabolism and signaling.[3] A particularly fruitful area of investigation has been their application as kinase inhibitors.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The pyrazolo[1,5-a]triazine scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[5] For instance, certain derivatives have demonstrated significant cytotoxicity and cell migration inhibition in pancreatic ductal adenocarcinoma models by targeting CDK7.[5]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[1] This document will outline a comprehensive HTS workflow tailored for the identification of pyrazolo[1,5-a]triazine-based kinase inhibitors.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that requires careful planning and execution. The workflow described herein is designed to maximize efficiency and data quality, ensuring that true hits are identified and advanced while minimizing false positives.
Figure 1: A high-level overview of the HTS workflow for identifying pyrazolo[1,5-a]triazine kinase inhibitors.
Phase 1: Preparation and Assay Development
Compound Library Management
The integrity of your compound library is paramount. Pyrazolo[1,5-a]triazine libraries, whether synthesized in-house or acquired from commercial vendors, must be properly managed to ensure their quality and integrity.
-
Solubilization and Storage: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). These are stored in a controlled environment, often at -20°C or -80°C, to prevent degradation.[6]
-
Plate Reformatting: For HTS, stock solutions are transferred from their original storage tubes or plates into assay-ready plates, typically in 384- or 1536-well formats.[7] This process is usually automated to ensure accuracy and minimize compound precipitation.
-
Quality Control: It is crucial to perform quality control on the library plates. This can include visual inspection for precipitation and analytical techniques to confirm compound identity and purity for a subset of the library.
Assay Selection and Optimization: A Luminescence-Based Kinase Assay
For screening kinase inhibitors, a variety of assay formats are available. We will focus on a luminescence-based biochemical assay that measures ATP depletion.[8] This "glow-type" assay is robust, sensitive, and amenable to HTS. The principle is straightforward: as the kinase phosphorylates its substrate, it consumes ATP. A luciferase-based reagent is then added, and the amount of remaining ATP is quantified by the intensity of the luminescent signal. A potent kinase inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[9][10]
Key Optimization Parameters:
-
Enzyme and Substrate Concentration: Titrate both the kinase and its substrate to determine optimal concentrations that yield a robust signal window and are sensitive to inhibition.
-
ATP Concentration: The ATP concentration should be at or near the Km of the kinase to ensure sensitivity to competitive inhibitors.
-
DMSO Tolerance: The assay must be tolerant to the final concentration of DMSO carried over from the compound addition.[11] Typically, this is kept at or below 1%.
-
Incubation Time: Determine the optimal incubation time for the kinase reaction to ensure it remains in the linear range.
Phase 2: The Screening Campaign
Detailed Protocol: Primary HTS of a Pyrazolo[1,5-a]triazine Library
This protocol is designed for a 384-well plate format.
Materials:
-
Pyrazolo[1,5-a]triazine library in 384-well plates (e.g., 10 mM in DMSO)
-
Recombinant kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (containing MgCl2)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Plating:
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of the pyrazolo[1,5-a]triazine compounds, positive controls, and negative controls (DMSO) to the assay plates. This results in a final compound concentration of, for example, 10 µM in a 50 µL assay volume.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the kinase and its substrate in assay buffer.
-
Dispense 25 µL of the enzyme/substrate mix into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Dispense 25 µL of the ATP solution to all wells to start the reaction.
-
Seal the plates and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add a volume of the detection reagent equal to the reaction volume (50 µL) to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Quality Control: Ensuring Data Integrity
Robust quality control is essential for a successful HTS campaign. The Z-factor (Z') is a statistical parameter used to evaluate the quality of an HTS assay.[12][13][14] It is calculated using the means and standard deviations of the positive and negative controls.
Z' Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
Table 1: Interpretation of Z'-factor values. An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[11]
Data Analysis and Hit Selection
The goal of primary data analysis is to identify compounds that exhibit a statistically significant effect compared to the negative controls.
Figure 2: A typical data analysis workflow for a primary HTS.
Data Analysis Steps:
-
Normalization: Raw luminescence data is converted to percent inhibition relative to the positive and negative controls on each plate.
-
% Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)
-
-
Hit Selection: A common method for hit selection is to use a Z-score, which represents the number of standard deviations a compound's activity is from the mean of the sample population. A Z-score threshold (e.g., >3) is set to identify statistically significant hits.
Phase 3: Hit Validation and Advancement
Compounds identified as hits in the primary screen require further validation to confirm their activity and eliminate false positives.
Hit Confirmation and Potency Determination
Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC50). This involves a serial dilution of the compound, typically over 8 to 10 concentrations.
| Compound ID | Primary Screen % Inhibition | IC50 (µM) |
| PZT-001 | 85.2 | 0.75 |
| PZT-002 | 78.9 | 1.2 |
| PZT-003 | 92.5 | 0.42 |
| PZT-004 | 65.1 | > 20 |
Table 2: Example of hit confirmation data. Compounds with potent IC50 values are prioritized for further investigation.
Orthogonal and Secondary Assays
To ensure that the observed activity is not an artifact of the primary assay format, confirmed hits should be tested in an orthogonal assay. This could be a different biochemical assay format (e.g., a fluorescence-based assay) or a cell-based assay. Cell-based assays are crucial for determining if the compounds are active in a more physiologically relevant context.[15]
Structure-Activity Relationship (SAR) by Catalogue
For promising hits, commercially available analogs can be tested to build an initial understanding of the structure-activity relationship (SAR). This can provide valuable insights into which parts of the pyrazolo[1,5-a]triazine scaffold are important for activity and can guide future medicinal chemistry efforts.
Conclusion
The high-throughput screening of pyrazolo[1,5-a]triazine libraries offers a promising avenue for the discovery of novel kinase inhibitors. By following a structured and rigorous workflow, from careful assay development and quality control to systematic hit validation, researchers can efficiently identify and advance promising lead compounds. The protocols and strategies outlined in this application note provide a solid foundation for initiating a successful screening campaign, ultimately contributing to the development of new therapeutics for a range of diseases.
References
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A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Available at: [Link]
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Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
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Pyrazolo[1,5-a][1][16][17]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. National Institutes of Health. Available at: [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
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Quality control and data correction in high-throughput screening. Available at: [Link]
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Z-Factor Calculator. Free Online Tool | Assay Quality Control. Available at: [Link]
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Pyrazolo[1,5-a][1][16][17]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. Available at: [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
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SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. Available at: [Link]
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Z-factor. Wikipedia. Available at: [Link]
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Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available at: [Link]
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Principle of the AlphaScreen kinase assay. ResearchGate. Available at: [Link]
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High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]
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HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. Available at: [Link]
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An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. Available at: [Link]
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Pyrazolo[1,5-a][1][16][17]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace. Available at: [Link]
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Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]
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Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. Available at: [Link]
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Quality Control of Quantitative High Throughput Screening Data. PubMed Central. Available at: [Link]
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Compound Management Lab. The Wertheim UF Scripps Institute. Available at: [Link]
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What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. Available at: [Link]
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Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. National Institutes of Health. Available at: [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]
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High Throughput Screening Facility. Vanderbilt University. Available at: [Link]
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Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. TSpace. Available at: [Link]
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HTS data analysis workflow. ResearchGate. Available at: [Link]
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High-Throughput Screening for Kinase Inhibitors. ResearchGate. Available at: [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
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Kinase assays. BMG LABTECH. Available at: [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. Available at: [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PubMed Central. Available at: [Link]
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Application Notes & Protocols for Assessing Apoptosis Induced by Pyrazolo-Triazine Derivatives
A Guide for Researchers in Oncology and Drug Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Pyrazolo-Triazine Scaffolds
The pyrazolo-triazine core represents a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of novel anti-cancer agents. While the specific compound 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is part of this broader class, extensive research has focused on its derivatives, which have demonstrated potent pro-apoptotic activity across a range of cancer cell lines.[1][2][3] These compounds often function by targeting key cellular pathways that regulate cell cycle progression and survival, making them promising candidates for therapeutic development.[4]
This document serves as a comprehensive guide for researchers, providing both the theoretical framework and practical protocols for evaluating the apoptotic effects of pyrazolo-triazine derivatives. We will delve into the underlying mechanisms of action and present validated, step-by-step assays to quantify their pro-apoptotic efficacy. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Part 1: Mechanistic Insights into Pyrazolo-Triazine Induced Apoptosis
Understanding the mechanism of action is critical for contextualizing experimental results. Pyrazolo-triazine derivatives have been shown to induce apoptosis through a multi-faceted approach, often engaging both the intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: A common mechanism involves inducing mitochondrial stress, leading to the loss of mitochondrial membrane potential (ΔΨm).[5][6] This event is a point of no return in apoptosis, triggering the release of cytochrome c and the subsequent activation of the caspase-9 and caspase-3/7 cascade.[3]
-
Extrinsic (Death Receptor) Pathway: Certain derivatives have been observed to activate the extrinsic pathway, characterized by a significant increase in the activity of caspase-8, the key initiator caspase in this cascade.[5][7]
-
Inhibition of Pro-Survival Kinases: The anti-cancer activity of these compounds is also linked to their ability to inhibit critical enzymes that drive cancer cell proliferation and survival. In-silico and experimental studies have identified targets such as Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and key components of the AKT-mTOR pathway.[1][2][4] By inhibiting these targets, the compounds effectively shut down survival signals, sensitizing the cancer cells to apoptosis.
The convergence of these mechanisms underscores the potent and robust anti-tumor activity of this compound class.
Caption: Figure 1: Proposed Signaling Pathway for Pyrazolo-Triazine Derivatives.
Part 2: Core Experimental Protocols
This section provides detailed methodologies for the essential assays used to characterize the pro-apoptotic effects of pyrazolo-triazine compounds.
Overall Experimental Workflow
A logical workflow is crucial for a comprehensive evaluation. The process begins with determining the compound's cytotoxic potential, followed by specific assays to confirm apoptosis as the mode of cell death and to dissect the underlying pathways.
Caption: Figure 2: General Experimental Workflow.
Protocol: Determining Compound Cytotoxicity (IC50) via MTT Assay
Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This initial screen is essential to determine the concentration range for subsequent mechanistic studies.[8]
Materials:
-
Cancer cell lines (e.g., HCT-116, BxPC-3)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Pyrazolo-triazine compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo-triazine compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
| Compound Example (Derivative) | Cell Line | IC50 Value (72h) |
| MM137 | PC-3 | 0.11 µM[8] |
| MM137 | BxPC-3 | 0.16 µM[8] |
| 3b (Pyrazolo-triazine Sulfonamide) | MCF-7 | 0.35 µM[9] |
| 3b (Pyrazolo-triazine Sulfonamide) | MDA-MB-231 | 0.31 µM[9] |
Table 1: Example IC50 values for pyrazolo-triazine derivatives in various cancer cell lines.
Protocol: Quantifying Apoptosis by Annexin V & Propidium Iodide (PI) Staining
Principle: This is the gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. By using both stains, one can distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Materials:
-
Treated and control cells (from Step 2.2)
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the pyrazolo-triazine compound at IC50 and 2xIC50 concentrations for 24 and 48 hours.[8]
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
Data Interpretation:
-
Lower-Left Quadrant (Q3): Live cells (Annexin V- / PI-)
-
Lower-Right Quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
The total percentage of apoptotic cells is the sum of the early and late apoptotic populations. A significant, dose-dependent increase in this percentage compared to the vehicle control confirms apoptosis induction.[1]
Protocol: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are the primary executioner caspases. Their activation is a definitive marker of apoptosis. The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that uses a substrate containing the DEVD tetrapeptide sequence.[10] Cleavage of the substrate by active caspase-3/7 releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
Treated and control cells in a white-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously (e.g., 24-hour treatment).[3]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.[10]
Data Interpretation: A significant increase in relative luminescence units (RLU) in treated cells compared to the vehicle control indicates the activation of executioner caspases, confirming apoptosis.[3] This assay can be adapted to measure initiator caspases (caspase-8 for extrinsic, caspase-9 for intrinsic) by using kits with the appropriate peptide substrates (IETD and LEHD, respectively).[11]
Conclusion
The pyrazolo-triazine scaffold is a fertile ground for the discovery of novel anti-cancer agents. The protocols outlined in this guide provide a robust framework for characterizing the pro-apoptotic activity of these compounds. By combining a cell viability screen with specific mechanistic assays like Annexin V staining and caspase activity measurement, researchers can effectively validate lead compounds, elucidate their mechanism of action, and build a strong data package for further drug development.
References
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Kciuk, M., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences. Available at: [Link]
-
Kciuk, M., et al. (2020). The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1][5][7]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
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Kciuk, M., et al. (2020). The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3- e]tetrazolo[4,5- b][1][5][7]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. PubMed. Available at: [Link]
-
Kciuk, M., et al. (2020). The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1][5][7]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. PMC. Available at: [Link]
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Gornowicz, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. Available at: [Link]
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Martino, E., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. Available at: [Link]
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Gornowicz, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][7]triazine Sulfonamides and Their. SciSpace. Available at: [Link]
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PubChem. 7-methyl-7h-pyrazolo[3,4-d][1][5][6]triazin-4-ol. PubChem. Available at: [Link]
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Gornowicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][7]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences. Available at: [Link]
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Shiozaki, E. N. (2013). Caspase Protocols in Mice. Methods in Molecular Biology. Available at: [Link]
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Gornowicz, A., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. ResearchGate. Available at: [Link]
-
Bielawska, A., et al. (2021). The activity of pyrazolo[4,3-e][1][5][7]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][7]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports. Available at: [Link]
-
Ang, K. K. H., et al. (2013). Synthesis of pyrazolo[1,5-a][1][6][8]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. Available at: [Link]
-
ChemSynthesis. 7-phenylpyrazolo[1,5-a][1][6][8]triazine-4(3H)-thione. ChemSynthesis. Available at: [Link]
-
Tarasova, K. (2025). Caspase 3/7 Activity. Protocols.io. Available at: [Link]
Sources
- 1. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3- e]tetrazolo[4,5- b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Methylpyrazolo[1,5-A]triazin-4(3H)-one Concentration in Assays
Welcome to the technical support center for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the concentration of this compound in various experimental assays.
A Note on 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is a member of the broader class of pyrazolotriazine compounds. This family of heterocyclic molecules has garnered significant interest in medicinal chemistry and drug discovery, particularly as inhibitors of protein kinases.[1][2] While extensive data on the specific physicochemical properties of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one (CAS 55457-11-9) is not widely available in public literature, the principles and methodologies for assay optimization are well-established for the pyrazolotriazine and related pyrazolopyrimidine scaffolds.[3][4][5] This guide synthesizes field-proven insights and best practices applicable to this class of compounds to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for pyrazolotriazine and related heterocyclic compounds.[1][6] It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can affect cellular health and enzyme activity.
Q2: What is a good starting concentration range for this compound in cellular and biochemical assays?
A2: Based on published data for analogous pyrazolotriazine and pyrazolopyrimidine kinase inhibitors, a broad concentration range should be initially screened to determine the compound's potency.[1][7][8] For initial screening, a range of 0.1 µM to 10 µM is often employed.[1][2] The IC50 values for related compounds can vary significantly depending on the target and the assay system, from nanomolar to low micromolar ranges.[1][7]
Q3: How can I assess the stability of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in my assay buffer?
A3: It is advisable to perform a stability study. This can be done by incubating the compound in your final assay buffer at the intended experimental temperature (e.g., 37°C) for the duration of your assay. At various time points, samples can be analyzed by HPLC to check for degradation. A simpler, albeit less direct method, is to run a control experiment where the compound is pre-incubated in the assay buffer for the full assay duration before adding the biological components. A significant loss of activity would suggest instability.
Q4: My compound seems to have low solubility in the final assay buffer. What can I do?
A4: Poor aqueous solubility is a common challenge with heterocyclic compounds. Here are a few strategies:
-
Lower the final concentration: If the compound is potent, you may be able to work at concentrations where it remains soluble.
-
Increase the DMSO concentration: While not ideal, a modest increase in the final DMSO concentration (e.g., up to 1%) might be necessary. Always run a corresponding vehicle control to assess the effect of the increased DMSO.
-
Use of Pluronic F-68: This non-ionic surfactant can sometimes aid in the solubilization of hydrophobic compounds in aqueous media. A final concentration of 0.01-0.1% is a reasonable starting point.
-
Sonication: Briefly sonicating the diluted compound in the assay buffer can sometimes help to achieve a homogenous solution.
Troubleshooting Guide
This section addresses common issues encountered when optimizing the concentration of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in assays.
Issue 1: High Background Signal or Assay Interference
Symptoms:
-
High signal in negative control wells (no enzyme/cells or inactive compound).
-
Non-specific signal that does not correlate with biological activity.
Potential Causes & Solutions:
-
Compound Autofluorescence/Autoluminescence: Many heterocyclic compounds can interfere with fluorescence- or luminescence-based readouts.
-
Solution: Run a control plate with the compound in the assay buffer without the biological components (enzyme, cells, etc.) to quantify its intrinsic signal. Subtract this background from your experimental wells.
-
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of solution, scattering light and affecting optical measurements.
-
Solution: Visually inspect the wells for precipitation. Perform a solubility test by preparing serial dilutions of the compound in the assay buffer and measuring turbidity. Stay below the concentration at which precipitation occurs.
-
-
Interaction with Assay Reagents: The compound may directly interact with detection reagents (e.g., antibodies, fluorescent probes).
-
Solution: Test the compound's effect on the detection system in the absence of the primary biological target.
-
Issue 2: Poor Signal-to-Noise Ratio
Symptoms:
-
Small window between the positive and negative controls.
-
Difficulty in distinguishing a true biological effect from background noise.
Potential Causes & Solutions:
-
Suboptimal Compound Concentration: The concentration range tested may be too high or too low to observe a significant effect.
-
Solution: Widen the concentration range in your dose-response curve. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a good starting point for initial characterization.
-
-
Assay Conditions Not Optimized: Factors like incubation time, temperature, and reagent concentrations can affect the assay window.
-
Solution: Optimize the assay conditions before screening compounds. Ensure the assay is running in the linear range of the reaction. For kinase assays, this often involves optimizing the ATP and substrate concentrations.[9]
-
-
Low Compound Potency: The compound may simply not be very active against the target.
-
Solution: While not a concentration optimization issue per se, it's a possible outcome. If a broad concentration range yields no significant activity, the compound may not be a potent inhibitor of the target under the tested conditions.
-
Issue 3: Inconsistent or Irreproducible Results
Symptoms:
-
High variability between replicate wells.
-
Difficulty in obtaining consistent dose-response curves between experiments.
Potential Causes & Solutions:
-
Compound Instability: The compound may be degrading over the course of the experiment.
-
Solution: As mentioned in the FAQs, assess the compound's stability in your assay buffer. If unstable, consider shorter incubation times or preparing fresh dilutions immediately before use.
-
-
Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in solution will be inconsistent.
-
Solution: Ensure the DMSO stock is fully dissolved before making dilutions. Vortexing and brief sonication can help. When diluting into aqueous buffer, add the DMSO stock to the buffer and mix immediately and thoroughly.
-
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of microplates.
-
Solution: Using low-binding plates can mitigate this issue. Including a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%) in the assay buffer can also help.
-
Experimental Protocols & Data Presentation
Workflow for Determining Optimal Concentration Range
The following workflow is a general guideline for determining the optimal concentration range for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in a typical cell-based or biochemical assay.
Caption: A stepwise workflow for determining the optimal concentration of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Step-by-Step Protocol for a Dose-Response Experiment
-
Prepare Stock Solution: Dissolve 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in 100% DMSO to a final concentration of 10 mM. Ensure it is fully dissolved.
-
Prepare Intermediate Dilution Plate: In a 96-well plate, perform serial dilutions of the 10 mM stock in 100% DMSO to create a range of concentrations for your final assay. This minimizes the volume of DMSO added to each well.
-
Prepare Assay Plate: Add all other assay components (cells, enzyme, buffer, etc.) to the wells of your final assay plate.
-
Add Compound: Transfer a small, equal volume of the compound dilutions from the intermediate plate to the assay plate. Mix well. The final DMSO concentration should be consistent across all wells, including the vehicle control (DMSO only).
-
Incubate: Incubate the plate for the predetermined assay duration at the appropriate temperature.
-
Readout: Measure the assay signal using the appropriate detection method (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Plot the signal as a function of the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 or EC50.
Recommended Starting Concentrations for Different Assay Types
The following table provides suggested starting concentration ranges for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one based on data from related compounds. These should be adapted based on your specific target and assay system.
| Assay Type | Target Type | Suggested Starting Range | Reference IC50s for Related Compounds |
| Biochemical Assay | Purified Kinase | 0.01 µM - 10 µM | 12 nM (for a pyrazolo[1,5-a]pyrimidine CK2 inhibitor)[3] |
| Cell-Based Assay | Cellular Proliferation | 0.1 µM - 50 µM | 0.19 µM - 8.8 µM (for pyrazolo[1,5-a]-1,3,5-triazine derivatives against pancreatic cancer cell lines)[1] |
| Cell-Based Assay | Apoptosis Induction | 0.5 µM - 2x IC50 | Tested at IC50 and 2x IC50 concentrations for pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine sulfonamides[7] |
| Cell-Based Assay | Target Engagement (e.g., NanoBRET) | 0.01 µM - 10 µM | Low micromolar cellular IC50 for a pyrazolo[1,5-a]pyrimidine CK2 inhibitor[3] |
References
-
Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. [Link]
-
Butera, L., et al. (2023). Novel Pyrazolo[1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Cancers, 15(15), 3985. [Link]
-
Ghavami, M., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 346-357. [Link]
-
Ghavami, M., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 346-357. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6416176, Pyrazolo[1,5-d][9][10][11]triazinone. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 141746654, 7-amino-5-methyl-3H-pyrazolo[4,5-d]triazin-4-one. [Link]
-
Butera, L., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. [Link]
-
Sławiński, J., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(15), 4996. [Link]
-
Zapol'skii, V. A., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][9][10][11]triazin-7(6H)-ones and Derivatives. Molecules, 28(18), 6699. [Link]
-
Krämer, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
-
Sławiński, J., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 25(18), 4295. [Link]
-
Liang, J., et al. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Bioorganic & Medicinal Chemistry Letters, 26(16), 4036-4041. [Link]
-
Foucourt, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2779. [Link]
-
Orimoloye, T. K., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1865. [Link]
-
Trino, S., et al. (2018). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Oncology, 8, 55. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21948548, Pyrazolo(1,5-a)(1,3,5)triazine. [Link]
-
Kim, D., et al. (2023). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 66(1), 385-403. [Link]
-
Dana Bioscience. 7-Methylpyrazolo[1,5-a][1][10][12]triazin-4(3H)-one. [Link]
-
El-Faham, A., et al. (1974). The chemistry of 4‐hydrazino‐7‐phenylpyrazolo[1,5‐a]‐1,3,5‐triazines. Journal of Heterocyclic Chemistry, 11(4), 541-546. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Aqueous Solubility Challenges of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
Welcome to the dedicated technical support center for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous solutions. As a Senior Application Scientist, I understand that unexpected experimental results can be a significant roadblock. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your research goals. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and solubility of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Q1: I'm observing low or inconsistent solubility of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in my aqueous buffer. What are the likely reasons?
A1: Low aqueous solubility is a common characteristic of many nitrogen-containing heterocyclic compounds due to their relatively rigid, planar structures and potential for strong intermolecular interactions in the solid state. The presence of the methyl group can also slightly increase lipophilicity. Inconsistent results can arise from variations in pH, temperature, buffer composition, and the presence of impurities.
Q2: How can I quickly assess the potential solubility of my batch of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one?
A2: A simple visual inspection of your prepared solution for any particulate matter is the first step. For a more quantitative initial assessment, you can perform a simple shake-flask solubility test.[1][2][3] Add a small, known excess of the compound to your aqueous medium, agitate for a set period (e.g., 24 hours) at a controlled temperature, and then measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Q3: Are there any online tools to predict the pKa and logP of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one to guide my experiments?
A3: Yes, several computational tools can provide valuable estimations of physicochemical properties. Software packages like those listed in various research articles can predict pKa and logP based on the chemical structure.[4][5][6][7][8] These predictions can help you anticipate the pH-dependent solubility and design your experiments accordingly. Keep in mind that these are predictions and should be experimentally verified.
Q4: Can I use organic co-solvents to improve the solubility? If so, which ones are recommended?
A4: Yes, using co-solvents is a widely accepted technique.[9] For 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs). It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations can impact downstream biological assays. Always run appropriate vehicle controls in your experiments.
II. In-Depth Troubleshooting Guide
This section provides detailed, step-by-step protocols and explanations for overcoming more persistent solubility issues.
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
This is a frequent challenge when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.
Causality: The compound is highly soluble in the organic stock solvent but crashes out when the solvent polarity dramatically increases upon dilution into the aqueous buffer.
Troubleshooting Workflow:
Caption: Workflow for addressing compound precipitation.
Detailed Protocol for Step-wise Dilution:
-
Prepare the Stock Solution: Dissolve 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in 100% DMSO to a concentration of 10 mM.
-
Initial Dilution: In a separate tube, add the desired volume of your aqueous buffer.
-
Slow Addition: While vigorously vortexing the aqueous buffer, add the stock solution dropwise to achieve the final desired concentration.
-
Visual Inspection: After addition, visually inspect the solution for any signs of precipitation. If precipitation occurs, consider the subsequent troubleshooting steps.
Issue 2: Low Intrinsic Aqueous Solubility in the Absence of Organic Solvents
For applications requiring a completely aqueous system, enhancing the intrinsic solubility is necessary.
Strategies for Enhancing Intrinsic Aqueous Solubility:
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Based on the Henderson-Hasselbalch equation, adjusting the pH of the solution can shift the equilibrium towards the more soluble ionized form of the compound. For a basic compound, a lower pH will increase solubility, while for an acidic compound, a higher pH will be beneficial. | The predicted pKa of the compound is crucial for determining the optimal pH range. The final pH must be compatible with your experimental system (e.g., cell culture, enzyme assay). |
| Use of Excipients | Excipients such as cyclodextrins can form inclusion complexes with the compound, effectively shielding the hydrophobic parts of the molecule and increasing its apparent solubility. | The type and concentration of the cyclodextrin need to be optimized. Not all excipients are inert in biological systems. |
| Solid Dispersion | This involves dispersing the compound in an inert carrier matrix at the solid state. This can enhance the dissolution rate and apparent solubility. | This is a more advanced formulation technique and may require specialized equipment. |
Experimental Protocol for pH-Dependent Solubility Assessment:
-
Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., from pH 4 to pH 9).
-
Equilibrate the Compound: Add an excess of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one to each buffer.
-
Agitate and Incubate: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate and Analyze: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method.
-
Plot and Determine Optimal pH: Plot the solubility as a function of pH to identify the pH range that provides the highest solubility.
Issue 3: Inconsistent Results Between Experiments
Variability in solubility measurements can compromise the reliability of your data.
Logical Relationship Diagram for Ensuring Consistency:
Caption: Factors influencing reproducible solubility data.
Self-Validating Protocol for Consistent Solubility Measurement:
-
Compound Characterization: Before starting, ensure the purity of your 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one batch using techniques like NMR or LC-MS.
-
Buffer Preparation: Prepare all buffers fresh and verify the pH with a calibrated pH meter just before use.
-
Temperature Control: Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment.
-
Equilibration Time: Establish a sufficient equilibration time by measuring solubility at different time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.
-
Replicates: Always perform experiments in triplicate to assess the variability and ensure the reliability of your results.
III. References
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][5][10]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]
-
List of Popular Software Packages for Solubility Prediction. ResearchGate. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Available at: [Link]
-
Identification of solubility-limited absorption of oral anticancer drugs using PBPK modeling based on rat PK and its relevance to human. ResearchGate. Available at: [Link]
-
A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery (RSC Publishing). Available at: [Link]
-
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. Available at: [Link]
-
Enhanced ResNet50 Model for Aqueous Solubility Prediction of Drug Compounds Using Deep Learning Techniques. Publish. Available at: [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. Available at: [Link]
-
Estimation of intragastric solubility of drugs: in what medium?. PubMed. Available at: [Link]
-
Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. arXiv. Available at: [Link]
-
Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins. NIH. Available at: [Link]
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- 6. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 7. Enhanced ResNet50 Model for Aqueous Solubility Prediction of Drug Compounds Using Deep Learning Techniques [publishing.emanresearch.org]
- 8. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]
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- 10. mdpi.com [mdpi.com]
stability of 7-Methylpyrazolo[1,5-A]triazin-4(3H)-one in cell culture media
Welcome to the technical support resource for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for experiments involving this compound. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your research.
Introduction
This guide provides a framework for understanding and evaluating the stability of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in your specific experimental setup.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of pyrazolotriazinone derivatives in typical cell culture conditions.
Q1: What is the expected stability of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in aqueous cell culture media?
While direct stability data for this specific molecule is not extensively published, studies on related pyrazolopyrimidine and pyrazolotriazine structures suggest that they can have variable stability in aqueous solutions.[4] The triazinone ring system may be susceptible to hydrolysis or other degradation pathways. Therefore, it is crucial to experimentally verify its stability under your specific conditions rather than assuming it is stable.
Q2: How can components of the cell culture medium, such as serum, affect the compound's stability?
Components in cell culture media can significantly influence compound stability:
-
Fetal Bovine Serum (FBS): Serum proteins can bind to small molecules. This binding can have two opposing effects: it can protect the compound from degradation, thereby increasing its stability, or it can reduce the free concentration of the compound available to interact with cells.[5][6] For some compounds, the presence of 10% FBS has been shown to slow down hydrolysis and increase the amount of compound remaining in the media over time.[5]
-
pH: Standard cell culture media is typically buffered to a physiological pH of ~7.4. Deviations from this pH, which can occur due to cellular metabolism, could potentially accelerate the degradation of pH-sensitive compounds.
-
Media Components: Other components, such as amino acids or reducing agents, could potentially interact with the compound.
Q3: What are the potential degradation pathways for a pyrazolotriazinone compound?
Based on the chemistry of related heterocyclic systems, potential degradation pathways could include:
-
Hydrolysis: The triazinone ring may be susceptible to hydrolytic cleavage.
-
Oxidation: Metabolic enzymes present in cells or serum could potentially oxidize the molecule. For instance, an unusual oxidation of a pyrazolo[1,5-d][5][6][7]triazine core to a pyrazolo[1,5-d][5][6][7]triazin-4(5H)-one has been observed, a reaction mediated by aldehyde oxidase.[8]
-
Tautomerism: The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a related structure, can exist in different tautomeric forms.[4] The dominant tautomer can influence the compound's stability and chemical reactivity.
Q4: How can I prepare a stock solution of this compound?
Given its heterocyclic nature, 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is likely to be most soluble in organic solvents like dimethyl sulfoxide (DMSO). It is standard practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the cell culture medium for experiments. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Part 2: Troubleshooting Guides & Experimental Protocols
If you are observing inconsistent results or suspect compound instability, the following guides will help you diagnose and resolve the issue.
Troubleshooting Common Issues
| Observed Problem | Potential Cause | Recommended Action |
| Loss of biological activity over time in a multi-day experiment. | Compound degradation in the cell culture medium. | Perform a stability study as outlined in Protocol 1 . Consider replenishing the medium with fresh compound at regular intervals. |
| Discrepancy between biochemical and cell-based assay potencies (IC50 values). | Compound instability, poor cell permeability, or non-specific binding. | Assess stability in cell culture media (with and without serum). Evaluate non-specific binding to plasticware. |
| High variability between replicate wells or experiments. | Inconsistent compound concentration due to degradation. | Verify the stability of your compound under the specific assay conditions (duration, temperature, presence of cells). |
Protocol 1: Assessing Compound Stability in Cell Culture Media
This protocol provides a step-by-step method to determine the stability of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in your chosen cell culture medium.
Objective: To quantify the concentration of the compound remaining in the medium over a typical experiment duration.
Materials:
-
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare Compound Solutions:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Spike the compound into two batches of pre-warmed (37°C) cell culture medium to a final concentration of 10 µM:
-
Batch A: Medium without FBS.
-
Batch B: Medium with 10% FBS.
-
-
-
Time Course Incubation:
-
Aliquot the solutions into sterile tubes or a multi-well plate.
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 0, 2, 8, 24, 48, 72 hours). The 0-hour time point represents 100% initial concentration.
-
-
Sample Processing:
-
For samples containing serum (Batch B), precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant. This step is crucial to prevent protein fouling of the analytical column.
-
For serum-free samples (Batch A), you may be able to directly analyze them, or perform a similar precipitation step to ensure consistency.
-
Store samples at -20°C or -80°C until analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS/MS, as detailed in Protocol 2 .
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample.
-
Data Interpretation: A compound is generally considered stable if >80% of the initial concentration remains at the end of the experimental period.
Workflow for Stability Assessment
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
The effects of serum on the stability and the transfection activity of the cationic lipid emulsion with various oils. PubMed. Available at: [Link]
-
aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Metallomics. Available at: [Link]
-
Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. PubMed Central. Available at: [Link]
-
Evaluation of serum stability of the selected compounds. ResearchGate. Available at: [Link]
-
Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d]t[5][6][7]riazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. PubMed. Available at: [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[5][6][7]riazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]t[5][9][10]riazine derivatives as inhibitors of thymidine phosphorylase. PubMed. Available at: [Link]
-
The chemistry of 4‐hydrazino‐7‐phenylpyrazolo[1,5‐a]‐1,3,5‐triazines. Sci-Hub. Available at: [Link]
-
Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. PubMed. Available at: [Link]
-
Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. MDPI. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. PubMed. Available at: [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. NIH. Available at: [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Publications. Available at: [Link]
-
Thermal Ring-Opening of Pyrazolo[3,4-d]t[5][6][9]riazin-4-ones: An Experimental and Theoretical Study. ResearchGate. Available at: [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. IRIS UniPA. Available at: [Link]
-
7-Methyl-7H-pyrazolo(3,4-d)(1,2,3)triazin-4-ol. PubChem. Available at: [Link]
-
7-Methylpyrazolo[1,5-a]t[5][9][10]riazin-4(3H)-one. Dana Bioscience. Available at: [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. Available at: [Link]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PubMed Central. Available at: [Link]
Sources
- 1. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effects of serum on the stability and the transfection activity of the cationic lipid emulsion with various oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1,2,4]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Pyrazolo[1,5-a]triazine Synthesis and Purification
Welcome to the Technical Support Center for the synthesis and purification of pyrazolo[1,5-a]triazines. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered in the laboratory. Here, we address frequently asked questions and offer detailed troubleshooting strategies to optimize your synthetic routes and streamline your purification processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis
Question 1: My pyrazolo[1,5-a]triazine synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in pyrazolo[1,5-a]triazine synthesis are a common challenge and can often be attributed to several factors. By systematically evaluating each aspect of your reaction, you can significantly improve the outcome.
Causality and Solutions:
-
Purity of Starting Materials: The purity of your starting 5-aminopyrazole is paramount. Impurities can participate in side reactions, consuming your reagents and complicating the purification process.
-
Recommendation: Always ensure the 5-aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use. For instance, impurities in the aminopyrazole can interfere with the initial condensation step, leading to a cascade of unwanted byproducts.
-
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are critical and often need to be optimized for each specific substrate combination.
-
Recommendation:
-
Solvent: While various solvents like ethyl acetate, benzene, and DMF have been reported, the optimal solvent will depend on the solubility and reactivity of your specific substrates.[1] A solvent screen is advisable to identify the best medium for your reaction.
-
Temperature: Some reactions proceed efficiently at room temperature, while others require heating to overcome activation energy barriers.[2] Monitor your reaction by Thin Layer Chromatography (TLC) to determine if the reaction is sluggish and requires an increase in temperature. Conversely, excessive heat can lead to degradation of starting materials or products.
-
Reaction Time: Inadequate reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products. Use TLC to monitor the consumption of the limiting reagent and the formation of the product to determine the optimal reaction endpoint.
-
-
-
Catalyst: The choice and loading of the catalyst can dramatically influence the reaction rate and yield.
-
Recommendation: While many syntheses proceed without a catalyst, for challenging substrates, the addition of a catalytic amount of acid (e.g., acetic acid) or base can be beneficial. The specific catalyst and its concentration should be optimized for your reaction.
-
-
Microwave-Assisted Synthesis: For sluggish reactions, microwave irradiation can be a powerful tool to increase yields and significantly reduce reaction times.[3] The focused heating provided by microwave energy can accelerate the desired reaction pathway over competing side reactions.
Question 2: I am observing the formation of multiple products, likely regioisomers. How can I control the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a well-documented challenge in the synthesis of substituted pyrazolo[1,5-a]triazines, particularly when using unsymmetrical starting materials. The 5-aminopyrazole has two nucleophilic nitrogen atoms (N1 and the exocyclic amino group) that can react with the electrophilic centers of the cyclizing partner, leading to different isomeric products.
Mechanistic Insight and Control Strategies:
The key to controlling regioselectivity lies in understanding the relative nucleophilicity of the nitrogen atoms in the 5-aminopyrazole and the nature of the electrophilic partner.
-
Protecting Groups: One of the most effective strategies is to selectively protect one of the nitrogen atoms of the 5-aminopyrazole. This directs the cyclization to occur at the unprotected nitrogen, leading to a single desired regioisomer. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
-
Reaction Conditions: In some instances, the choice of solvent and reaction temperature can influence the regioselectivity. By carefully screening these parameters, it may be possible to favor the formation of one isomer over the other. For example, a change in solvent polarity could differentially solvate the transition states leading to the different isomers, thereby altering the product ratio.
-
Nature of the Electrophile: The structure of the cyclizing partner can also play a role in directing the regioselectivity. Steric hindrance or electronic effects on the electrophile can favor reaction at one of the pyrazole's nitrogen atoms over the other.
Separation of Regioisomers:
If controlling the regioselectivity of the reaction is not feasible, the separation of the resulting isomers is necessary.
-
Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers of pyrazolo[1,5-a]triazines.[4] A systematic approach to eluent selection is crucial for achieving good separation.
-
Recommended Mobile Phase Systems:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Chloroform/Acetone
-
A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often required to effectively separate closely related isomers.
-
-
Recrystallization: In some cases, fractional recrystallization can be employed to separate regioisomers if they have sufficiently different solubilities in a particular solvent system.
Purification
Question 3: I am having difficulty purifying my pyrazolo[1,5-a]triazine product. What are the best practices for purification?
Answer:
Purification of pyrazolo[1,5-a]triazines can be challenging due to their often polar nature and the potential for co-eluting byproducts. A systematic approach combining a proper work-up procedure with effective chromatographic and recrystallization techniques is essential.
Step-by-Step Purification Protocol:
-
Work-up Procedure:
-
Quenching: After the reaction is complete (as determined by TLC), carefully quench the reaction mixture. If an acid or base catalyst was used, neutralize the mixture accordingly.
-
Extraction: Perform a liquid-liquid extraction to remove inorganic salts and other water-soluble impurities. A common solvent for extraction is ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of pyrazolo[1,5-a]triazines.
-
Mobile Phase Selection: The choice of eluent is critical for successful separation. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio should be determined by TLC analysis.
-
TLC Analysis: Before running a column, perform a thorough TLC analysis using different solvent systems to identify a mobile phase that provides good separation between your product and any impurities. The desired product should ideally have an Rf value between 0.2 and 0.4 for optimal separation on a column.
-
-
Recrystallization:
-
Solvent Selection: The key to successful recrystallization is finding a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common Recrystallization Solvents for Pyrazolo[1,5-a]triazines:
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Question 4: What are some common byproducts in pyrazolo[1,5-a]triazine synthesis and how can I minimize their formation?
Answer:
The formation of byproducts is a common occurrence in heterocyclic synthesis. Understanding the potential side reactions can help in devising strategies to minimize their formation.
Common Byproducts and Mitigation Strategies:
-
Uncyclized Intermediates: Incomplete cyclization can lead to the isolation of stable intermediates, such as N-acylthioureas in syntheses starting from aminopyrazoles and ethoxycarbonyl isothiocyanate.[1]
-
Mitigation: Ensure optimal reaction conditions (temperature, time) to drive the cyclization to completion. Monitoring the reaction by TLC is crucial to confirm the disappearance of the intermediate.
-
-
Hydrolysis Products: Pyrazolo[1,5-a]triazines can be susceptible to hydrolysis, especially under acidic or basic work-up conditions, leading to ring-opened products.
-
Mitigation: Use neutral or mildly acidic/basic conditions during the work-up. Avoid prolonged exposure to strong acids or bases.
-
-
Products from Side Reactions of Starting Materials: Impurities in the starting 5-aminopyrazole can lead to a variety of byproducts. For example, if the aminopyrazole is contaminated with the starting materials from its own synthesis, these can react to form undesired heterocyclic systems.
-
Mitigation: As mentioned previously, using highly pure starting materials is the most effective way to prevent the formation of these types of byproducts.
-
Experimental Protocols & Data
Table 1: Troubleshooting Guide for Low Yield in Pyrazolo[1,5-a]triazine Synthesis
| Potential Cause | Diagnostic Check | Recommended Solution |
| Impure Starting Materials | Analyze starting materials by NMR, LC-MS, or melting point. | Recrystallize or chromatographically purify the 5-aminopyrazole and other key reagents. |
| Suboptimal Reaction Temperature | Monitor reaction progress by TLC at different temperatures. | Systematically screen temperatures (e.g., room temperature, 50 °C, reflux) to find the optimum. Consider microwave synthesis for acceleration. |
| Incorrect Reaction Time | Track the disappearance of starting materials and appearance of product over time using TLC. | Determine the optimal reaction time by creating a time-course plot of the reaction progress. |
| Inefficient Solvent | Observe the solubility of starting materials and the reaction progress in different solvents. | Perform a solvent screen using a range of polar and non-polar solvents (e.g., THF, Dioxane, Toluene, DMF, Acetic Acid). |
| Catalyst Issues | Run the reaction with and without a catalyst, and with varying catalyst loading. | If uncatalyzed reaction is slow, screen common acid (e.g., p-TsOH, AcOH) or base (e.g., Et₃N, K₂CO₃) catalysts. Optimize catalyst loading. |
Visualization of Key Processes
Workflow for Troubleshooting Low Reaction Yield
Caption: A logical workflow for diagnosing and resolving low-yield issues in pyrazolo[1,5-a]triazine synthesis.
General Synthetic Scheme and Potential Isomer Formation
Caption: General reaction scheme illustrating the potential for regioisomer formation in pyrazolo[1,5-a]triazine synthesis.
References
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][6][7]triazines. MDPI. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available from: [Link]
-
Synthesis of new pyrazolo[4][7][8]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. Available from: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][8][9]triazin-7(6H). National Institutes of Health. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
What solvent should I use to recrystallize pyrazoline? ResearchGate. Available from: [Link]
- Method for purifying pyrazoles. Google Patents.
-
The activity of pyrazolo[4,3-e][7][8][9]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][9]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PubMed Central. Available from: [Link]
-
Synthesis of new pyrazolo[4][7][8]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. Available from: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available from: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. De Gruyter. Available from: [Link]
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][9]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. Available from: [Link]
-
Pyrazolo[1,5-a][4][6][7]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. Available from: [Link]
-
Synthesis of pyrazolo[1,5-a][4][6][7]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Pyrazolo[1,5-a]triazine Derivatives
Here is the technical support center for minimizing off-target effects of 7-Methylpyrazolo[1,5-A]triazin-4(3H)-one.
Welcome to the technical support center for researchers utilizing pyrazolo[1,5-a]triazine-based compounds, such as 7-Methylpyrazolo[1,5-A]triazin-4(3H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions to help you design robust experiments, minimize off-target effects, and ensure the scientific validity of your results. While specific off-target profiles for novel compounds like 7-Methylpyrazolo[1,5-A]triazin-4(3H)-one are often not publicly available, the principles and methodologies outlined here provide a universal framework for characterizing any small molecule inhibitor.
The pyrazolo[1,5-a]triazine scaffold is a versatile core found in inhibitors of various protein kinases, including Cyclin-Dependent Kinase 7 (CDK7) and Thymidine Phosphorylase.[1][2] As with any kinase inhibitor, achieving high selectivity is a major hurdle due to the conserved nature of the ATP-binding pocket across the human kinome.[3][4] This guide will walk you through a systematic approach to identify, understand, and mitigate unintended molecular interactions.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a critical concern?
A1: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its primary, intended target.[5] These interactions are a major concern for two primary reasons:
-
Scientific Misinterpretation: If an observed biological phenotype is caused by an unknown off-target interaction, you may incorrectly attribute that function to the intended target. This can derail a research project or lead to the pursuit of invalid drug targets.[6]
-
Toxicity and Side Effects: In a therapeutic context, off-target binding is a leading cause of adverse drug reactions and toxicity, which can lead to the failure of promising drug candidates in clinical trials.[7][8]
Q2: My compound is a pyrazolo[1,5-a]triazine derivative. What kind of off-targets should I be worried about?
A2: Given that the pyrazolo[1,5-a]triazine scaffold is frequently used to design kinase inhibitors, the most probable off-targets are other protein kinases.[1][9] The human genome encodes over 500 protein kinases, many of which share structural similarities in the ATP-binding site that your compound likely targets.[10] However, off-targets are not limited to kinases; other ATP-binding proteins or even proteins with entirely different functions can be unintended binders.[11] Therefore, an unbiased, proteome-wide assessment is often necessary for novel compounds.
Q3: How can I proactively design my experiments to minimize the impact of potential off-target effects from the start?
A3: A proactive approach is essential. The foundation of a robust experiment lies in meticulous design:
-
Dose-Response Relationship: Always perform a dose-response curve to identify the minimal effective concentration required to engage your primary target.[12][13] Using excessively high concentrations dramatically increases the likelihood of engaging lower-affinity off-targets.
-
Use of Controls: A vehicle control (e.g., DMSO) is insufficient. The gold standard is to use a structurally related but biologically inactive analog of your compound as a negative control. This helps to ensure that the observed phenotype is due to the specific on-target activity, not some general property of the chemical scaffold.
-
Orthogonal Validation: Do not rely on a single compound. Validate key findings using a structurally distinct inhibitor of the same target or, ideally, a non-pharmacological method like RNA interference (RNAi) or CRISPR-mediated gene knockout.
Troubleshooting Guide: Investigating Unexpected Results
Q4: My experimental results are confusing. The observed cellular phenotype doesn't match the known function of the intended target, or I'm seeing unexpected toxicity. What is my first step?
A4: This is a classic sign of potential off-target activity. A systematic investigation is required to de-risk your findings. The first step is to confirm that your compound actually engages the intended target within the complex environment of a live cell and at a relevant concentration.
Below is a workflow to guide your investigation.
Caption: Initial workflow for troubleshooting unexpected experimental outcomes.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your compound binds to its intended target in a physiological context (i.e., within intact cells or cell lysates). The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.
Objective: To confirm target engagement and determine the apparent potency of 7-Methylpyrazolo[1,5-A]triazin-4(3H)-one in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with a range of concentrations of your compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
-
Heating Step:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C for 3 minutes) to create a "melt curve." The optimal temperature is one that causes significant, but not complete, precipitation of the target protein in the vehicle-treated sample.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (where the stabilized target will be) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature and drug concentration using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein against temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization.
-
To determine potency, plot the amount of soluble protein at the optimal temperature against the log of the compound concentration. This will generate a dose-response curve from which an EC50 (effective concentration for 50% stabilization) can be derived.
-
Trustworthiness Check: A positive CETSA result provides strong evidence that your compound can reach and bind its target in a cell. If the CETSA EC50 is much higher than the concentration required for the biological effect, it's a red flag for off-target activity.
Proactive Profiling: Charting the Selectivity Landscape
Q5: I have a promising new compound. How do I proactively identify its potential off-targets before I invest significant resources in functional studies?
A5: Proactive profiling is a cornerstone of modern drug discovery and chemical biology. The goal is to understand your compound's selectivity—its ability to interact with the intended target while avoiding others.[14] The two main approaches are biochemical screening and unbiased proteomic methods.
Protocol 2: Biochemical Kinase Selectivity Profiling
This is the most common method to assess the selectivity of kinase inhibitors.[4][15] You submit your compound to a service provider who screens it against a large panel of purified kinases (often >400) at a fixed concentration.
Objective: To determine the inhibitory activity of 7-Methylpyrazolo[1,5-A]triazin-4(3H)-one against a broad panel of human kinases.
Methodology:
-
Primary Screen:
-
The compound is typically tested at a single, high concentration (e.g., 1 or 10 µM) against the kinase panel.
-
Activity is measured as the percent inhibition of kinase activity relative to a control.
-
-
Follow-up Dose-Response:
-
For any kinases that show significant inhibition (e.g., >70%) in the primary screen, a full dose-response curve is generated to determine the IC50 (concentration for 50% inhibition).[4]
-
-
Data Analysis:
-
The results are often presented in a table or a dendrogram to visualize the selectivity profile.
-
Calculate a selectivity score (e.g., S-score) to quantify the compound's promiscuity. A lower score indicates higher selectivity.
-
Data Presentation: Sample Kinase Profiling Data
| Kinase Target | Primary Screen (% Inhibition @ 1 µM) | Follow-up IC50 (nM) | Notes |
| Primary Target (e.g., CDK7) | 98% | 15 | On-target |
| Off-Target Kinase A | 85% | 150 | Potent off-target, 10-fold less potent than primary |
| Off-Target Kinase B | 72% | 800 | Moderate off-target |
| Off-Target Kinase C | 45% | >10,000 | Not a significant hit |
| Off-Target Kinase D | 92% | 45 | Potent off-target , only 3-fold selectivity |
Expertise & Experience: The data in the table reveals that while the compound is potent against its primary target, it also potently inhibits "Off-Target Kinase D." This is a critical finding that must be addressed, as this off-target could be responsible for some or all of the observed cellular effects.
Protocol 3: Unbiased Off-Target Identification with Chemical Proteomics
While kinase profiling is excellent for its intended purpose, it is inherently biased towards kinases. Chemical proteomics methods can identify off-targets from any protein class in an unbiased manner directly from cell lysates or live cells.[7][16]
Objective: To identify the complete protein interaction profile of 7-Methylpyrazolo[1,5-A]triazin-4(3H)-one in a cellular proteome.
Methodology (Affinity-Based Example):
-
Probe Synthesis: Synthesize an analog of your compound that incorporates a linker and an affinity tag (e.g., biotin) while retaining its on-target activity. A proper control is a probe based on the inactive analog.
-
Affinity Pulldown:
-
Incubate the biotinylated probe with cell lysate.
-
Use streptavidin-coated beads to "pull down" the probe along with any proteins it has bound to.
-
-
Competitive Elution: To distinguish specific binders from non-specific ones, perform a parallel experiment where you pre-incubate the lysate with an excess of the free, non-biotinylated compound. Specific binders will be outcompeted and will not appear in the final pulldown.
-
Mass Spectrometry: Elute the bound proteins from the beads and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the probe pulldown compared to controls (beads only, inactive probe) and are competed away by the free compound are considered high-confidence off-target candidates.
Caption: A streamlined workflow for identifying off-targets using affinity-based chemical proteomics.
Trustworthiness Check: Hits from a proteomics screen are still only candidates. They must be validated using orthogonal methods, such as individual biochemical assays or by demonstrating a functional consequence of the interaction in cells.
References
-
Understanding the Importance of The Dose-Response Curve - Collaborative Drug Discovery. Available at: [Link]
-
Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis Online. Available at: [Link]
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed. Available at: [Link]
-
Dose Response Curve | Definition, Equation & Examples - Study.com. Available at: [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed Central. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]
-
Evaluating off-target drug effects seen in RCTs using proteomics and mendelian randomisation - Oxford Academic. Available at: [Link]
-
What is a Dose-Response Curve? - News-Medical.Net. Available at: [Link]
-
Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays - ACS Publications. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing - ResearchGate. Available at: [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. Available at: [Link]
-
The role of cell-based assays for drug discovery - News-Medical.Net. Available at: [Link]
-
Off-target testing assays - Scientist Live. Available at: [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - Frontiers in Pharmacology. Available at: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - BMC Systems Biology. Available at: [Link]
-
Direct, indirect and off-target effects of kinase inhibitors - ResearchGate. Available at: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors - ACS Chemical Biology. Available at: [Link]
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. Available at: [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates - NIH. Available at: [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening - ACS Publications. Available at: [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - NIH. Available at: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment - The Institute of Cancer Research. Available at: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed. Available at: [Link]
-
The chemistry of 4‐hydrazino‐7‐phenylpyrazolo[1,5‐a] ‐1,3,5‐triazines - Journal of Heterocyclic Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series - ACS Publications. Available at: [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - NIH. Available at: [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - ResearchGate. Available at: [Link]
-
The activity of pyrazolo[4,3-e][12][16][17]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][12][16][17]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - NIH. Available at: [Link]
-
A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line - PubMed. Available at: [Link]
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Differential Behavior of Conformational Dynamics in Active and Inactive States of Cannabinoid Receptor 1 - PubMed Central. Available at: [Link]
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Differential Behavior of Conformational Dynamics in Active and Inactive States of Cannabinoid Receptor 1 - ACS Publications. Available at: [Link]
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Molecular Strategies of Carbohydrate Binding to Intrinsically Disordered Regions in Bacterial Transcription Factors - MDPI. Available at: [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][12][16][17]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - MDPI. Available at: [Link]
-
Two examples of how small molecules can stabilize the inactive state of... - ResearchGate. Available at: [Link]
-
The precision paradox: Off-target effects in gene editing - Drug Discovery News. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a][7][12][15]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed. Available at: [Link]
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- 17. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Enhancing the Selectivity of Pyrazolo[1,5-a]triazine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]triazine-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during the development of selective kinase inhibitors based on this scaffold. Our goal is to empower you with the knowledge to rationalize experimental outcomes, optimize your inhibitor design, and accelerate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you may encounter in a question-and-answer format, providing explanations grounded in established scientific principles and actionable protocols.
Q1: My new pyrazolo[1,5-a]triazine-based inhibitor is potent against my target kinase, but a broad kinase panel screen reveals significant off-target activity. Where do I begin to improve its selectivity?
A1: Initial Steps for Addressing Promiscuity
Observing broad off-target activity, or promiscuity, is a common challenge in kinase inhibitor development due to the highly conserved nature of the ATP-binding pocket across the kinome.[1] For the pyrazolo[1,5-a]triazine scaffold, a systematic approach combining structural analysis and targeted synthetic modifications is crucial.
Expert Insight: The pyrazolo[1,5-a]triazine core acts as a hinge-binder, mimicking the adenine ring of ATP.[2] Therefore, initial modifications should focus on exploiting less conserved regions of the ATP pocket to achieve selectivity.
Troubleshooting Workflow:
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Analyze the Kinase Selectivity Data:
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Identify Off-Target Kinase Families: Group the off-target kinases by family (e.g., CMGC, TK, AGC). Promiscuity within a specific family can suggest which structural features of your inhibitor are interacting with conserved residues within that family.
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Quantify Selectivity: Use metrics like the selectivity score (S-score) to quantify the degree of promiscuity. The S-score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested.[3] A lower S-score indicates higher selectivity.
-
-
Computational Modeling (In Silico Analysis):
-
Homology Modeling: If a crystal structure of your target kinase is unavailable, generate a homology model.
-
Docking Studies: Dock your inhibitor into the ATP-binding site of your primary target and key off-target kinases. Analyze the binding poses to identify subtle differences in the pocket topography that can be exploited. Pay close attention to the "gatekeeper" residue, which often influences inhibitor selectivity.
-
-
Prioritize Synthetic Modifications based on Structure-Activity Relationships (SAR):
-
For pyrazolo[1,5-a]triazine and related scaffolds, specific positions are known to heavily influence selectivity. Recent studies on pyrazolo[1,5-a]-1,3,5-triazine inhibitors of CDK7 have highlighted that substituents at the C2 position and on the exocyclic nitrogen are key for enhancing selectivity over other CDKs.[1]
-
Targeting the Solvent-Exposed Region: Modifications at positions that extend into the solvent-exposed region are a classic strategy to improve selectivity, as this area is less conserved among kinases.
-
Introducing Bulk and Rigidity: Adding bulky substituents or incorporating the scaffold into a macrocycle can restrict the inhibitor's conformation, making it more specific for the unique shape of the target kinase's active site.[4][5]
-
Illustrative SAR Strategy for a Hypothetical Pyrazolo[1,5-a]triazine Inhibitor:
| Position | Modification Strategy | Rationale for Improved Selectivity |
| C2 | Introduce diverse chemical groups (e.g., substituted phenyl rings, heterocycles). | Exploit unique sub-pockets near the hinge region. |
| Exocyclic Amine | Vary the amine substituent (e.g., alkyl, aryl, heteroaryl). | Modulate hydrogen bonding networks and steric interactions. |
| C7 | Functionalize with moieties that can interact with the ribose pocket. | Target less conserved regions of the ATP-binding site. |
Experimental Workflow for SAR Exploration:
Caption: Iterative workflow for improving inhibitor selectivity.
Q2: I'm observing a significant discrepancy between my inhibitor's potency in a biochemical assay (e.g., IC50) and its activity in a cellular assay (e.g., EC50). What are the likely causes and how can I investigate this?
A2: Bridging the In Vitro-In Cellulo Gap
Discrepancies between biochemical and cellular assay data are common and can provide valuable insights into your compound's properties beyond simple enzyme inhibition.[6]
Potential Causes for Discrepancies:
| Observation | Potential Cause(s) | Troubleshooting Steps |
| Potent in Biochemical Assay, Weak in Cellular Assay | 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane. 2. Efflux by Transporters: The compound is actively pumped out of the cell. 3. High Protein Binding: The compound binds to plasma proteins in the cell culture medium, reducing its free concentration. 4. Rapid Metabolism: The compound is quickly metabolized into an inactive form by cellular enzymes. 5. High Intracellular ATP: Cellular ATP concentrations (1-5 mM) are much higher than those typically used in biochemical assays, leading to increased competition.[7] | 1. Assess physicochemical properties (e.g., LogP, polar surface area). 2. Use efflux pump inhibitors (e.g., verapamil) in co-treatment experiments. 3. Measure plasma protein binding. 4. Perform metabolic stability assays using liver microsomes or hepatocytes. 5. Conduct biochemical assays at varying ATP concentrations to understand the competitive nature of the inhibitor.[6] |
| Weak in Biochemical Assay, Potent in Cellular Assay | 1. Prodrug Activation: The compound is metabolized into a more active form within the cell. 2. Inhibition of an Upstream Target: The compound may be inhibiting a different kinase in the same signaling pathway, leading to the observed downstream effect. 3. Scaffold-Specific Off-Targets: The pyrazolo[1,5-a]triazine scaffold itself might have unexpected cellular targets. | 1. Analyze compound structure for metabolically labile groups. 2. Perform a broader cellular-based kinase screen (e.g., NanoBRET Target Engagement). 3. Use orthogonal methods like genetic knockdown (siRNA, CRISPR) of the intended target to confirm that the cellular phenotype is on-target.[8] |
Recommended Protocol: Target Engagement Assay (NanoBRET™)
To directly measure inhibitor binding to its target in living cells, a NanoBRET™ Target Engagement assay is highly recommended. This technology measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by the test compound.
Step-by-Step NanoBRET™ Protocol Outline:
-
Cell Line Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Compound Treatment: Add a serial dilution of your pyrazolo[1,5-a]triazine inhibitor to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer molecule at its predetermined optimal concentration.
-
Substrate Addition: Add the NanoGlo® substrate.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio and plot it against the inhibitor concentration to determine the cellular EC50.
This provides a direct measure of target occupancy in a physiological context, helping to resolve discrepancies with biochemical data.
Q3: How do I design a robust kinase selectivity profiling strategy for my pyrazolo[1,5-a]triazine inhibitors?
A3: A Tiered Approach to Selectivity Profiling
A comprehensive and cost-effective selectivity profiling strategy involves a tiered approach, starting broad and then focusing on key interactions.
Tier 1: Broad Kinome Screening
-
Objective: To get an unbiased, kinome-wide view of your inhibitor's selectivity at a single, high concentration.
-
Recommended Assay: A large-scale binding assay panel, such as the Eurofins DiscoverX KINOMEscan® (scanMAX), which covers over 450 kinases.[9]
-
Protocol:
-
Submit your compound for screening at a concentration of 1 µM.
-
The output is typically reported as "% of Control" or "% Inhibition".
-
A common threshold for a "hit" is >65% inhibition.
-
-
Data Interpretation: This screen will provide a global map of potential off-targets and help you calculate an initial selectivity score.
Tier 2: Dose-Response Confirmation of Hits
-
Objective: To determine the potency (Kd or IC50) of your inhibitor against the primary target and any significant off-targets identified in Tier 1.
-
Recommended Assays:
-
For binding affinity (Kd): Follow up with KINOMEscan® dose-response curves for the hits.
-
For inhibitory activity (IC50): Use a functional enzymatic assay (e.g., ADP-Glo™, TR-FRET). The ADP-Glo™ Kinase Assay from Promega is a robust, luminescence-based method for measuring kinase activity.[10]
-
-
Data Presentation:
| Kinase Target | Biochemical IC50 (nM) | Cellular EC50 (nM) (NanoBRET™) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| Primary Target (e.g., CDK7) | 15 | 50 | - |
| Off-Target 1 (e.g., CDK2) | 1500 | >10,000 | 100 |
| Off-Target 2 (e.g., PIM1) | 300 | 1200 | 20 |
| Off-Target 3 (e.g., DYRK1A) | >10,000 | >10,000 | >667 |
Tier 3: Cellular Off-Target Validation
-
Objective: To confirm that the identified off-targets from biochemical screens are relevant in a cellular context.
-
Recommended Assays:
-
Cellular Target Engagement: Use NanoBRET™ assays for the confirmed off-targets.
-
Phenotypic Assays: If an off-target is known to regulate a specific cellular process, design an assay to measure that endpoint.
-
Genetic Approaches: Use siRNA or CRISPR to knock down the off-target and see if it phenocopies the effect of your inhibitor in a relevant cell line.
-
Visualizing the Tiered Profiling Strategy:
Caption: A tiered strategy for kinase inhibitor selectivity profiling.
References
-
Smyth, L. A., & Collins, I. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 10(3), 91-111. [Link]
-
Yuan, J., et al. (2020). Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. European Journal of Medicinal Chemistry, 208, 112850. [Link]
-
Al-Ostoot, F. H., et al. (2024). Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on structural optimization to improve biological activity and selectivity for the target. ResearchGate. [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Singh, R., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(3), 597-626. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Structure-based design, synthesis, and study of pyrazolo[1,5-a][6][11][12]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. [Link]
-
Ismail, M. M., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]
-
van der Meer, T., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1689-1703. [Link]
-
Packer, M. J., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(7), 1031-1049. [Link]
-
Wanska, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8345. [Link]
-
Abdel-Gawad, H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4946. [Link]
-
Pop, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10926. [Link]
-
Wanska, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
Martini, R., et al. (2024). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemistryOpen, 13(2), e202300201. [Link]
-
Smyth, L. A., & Collins, I. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Martini, R., et al. (2024). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Eurofins Discovery. [Link]
-
Roy, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-21. [Link]
-
Musielak, B., et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][13]triazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences, 23(22), 14339. [Link]
-
Al-Ostoot, F. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Van der Pijl, R., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]
Sources
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Technical Support Center: Protocol Refinement for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one Experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this important heterocyclic scaffold. Our goal is to provide practical, experience-driven advice to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to the Scaffold
7-Methylpyrazolo[1,5-a]triazin-4(3H)-one belongs to the pyrazolotriazine class of nitrogen-rich heterocycles. These scaffolds are of significant interest in medicinal chemistry as they are bioisosteric substitutes for natural purines and have demonstrated a wide spectrum of biological activities, including the inhibition of key enzymes like thymidine phosphorylase and cyclin-dependent kinases (CDKs).[1][2] Their successful application, however, hinges on meticulous experimental execution. This guide addresses the most frequently encountered issues to streamline your research efforts.
Section 1: Synthesis & Purification Troubleshooting (FAQs)
The synthesis of heterocyclic compounds can be complex, with yields and purity often sensitive to subtle variations in reaction conditions.[3] This section tackles the most common problems encountered during the preparation of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in this synthesis are a frequent challenge and typically stem from one of three areas:
-
Purity of Starting Materials: The quality of your initial reagents, particularly 3-amino-5-methylpyrazole, is paramount. Impurities can engage in side reactions, consuming your reagents and complicating purification. Always verify the purity of starting materials by NMR or LC-MS before beginning.[3]
-
Reaction Conditions: The cyclization step to form the triazine ring is often the most critical. Suboptimal temperature or reaction time can lead to incomplete conversion or the formation of degradation products. It is highly recommended to monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.[3]
-
Atmospheric Moisture: Like many condensation reactions, this synthesis can be sensitive to moisture. Ensure all glassware is thoroughly oven-dried and use anhydrous solvents, especially if the reaction is conducted over a long period. Employing an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields by preventing moisture-related side reactions.[3]
Question: My final product shows persistent impurities after purification. What are some advanced purification strategies?
Answer: If standard recrystallization from solvents like ethanol fails to yield a pure product, consider the following:
-
Column Chromatography: While recrystallization is often sufficient, silica gel column chromatography can be highly effective for removing closely related impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, can separate the desired product from byproducts.
-
Acid-Base Extraction: Exploiting the acidic nature of the N-H proton on the triazinone ring can be a powerful purification tool. Dissolve the crude product in an organic solvent and wash with a weak aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. Conversely, acidic washes can remove basic impurities.
-
Formation of Acid Addition Salts: For stubborn impurities, a salt formation/break strategy can be employed. Dissolve the crude material in a suitable solvent and treat it with an acid (e.g., phosphoric or hydrochloric acid) to precipitate the protonated salt of your compound, leaving many impurities behind in the solution.[4] The purified salt can then be neutralized to recover the final compound.
Troubleshooting Synthesis Yield: A Decision Workflow
This workflow provides a systematic approach to diagnosing and resolving low-yield issues during synthesis.
Caption: A logical workflow for troubleshooting low-yield synthesis.
Section 2: Experimental Handling & Solution Preparation (FAQs)
Proper handling and preparation of stock solutions are critical for obtaining reliable and reproducible data in biological assays.
Question: I am having difficulty dissolving 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one for my biological assays. What solvents are recommended?
Answer: This is a common issue, as many pyrazolotriazine derivatives have limited solubility in purely aqueous buffers.[5]
-
Primary Solvent: The recommended primary solvent is Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be stored at -20°C or -80°C for long-term use.
-
Working Solutions: For biological experiments, dilute the DMSO stock into your aqueous cell culture medium or buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%, and always consistent across all samples, including controls) to avoid solvent-induced artifacts or cytotoxicity.
-
Sonication: If solubility issues persist even in DMSO, gentle warming (to 37°C) or brief sonication can aid dissolution. However, always check for compound degradation after heating.
Question: How stable is the compound in solution? Should I be concerned about degradation?
Answer: While the solid compound is generally stable, its stability in solution, particularly in aqueous media, can be a concern.
-
DMSO Stocks: When stored properly at -20°C or below, DMSO stock solutions are generally stable for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock into single-use volumes.
-
Aqueous Solutions: The triazinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged incubation at elevated temperatures. It is best practice to prepare fresh dilutions in aqueous buffers immediately before each experiment. Do not store the compound in aqueous solutions for extended periods. Some intermediates in related syntheses are known to be unstable, highlighting the need for careful handling of the final product as well.[6]
Section 3: Detailed Experimental Protocols
Adherence to a validated protocol is essential for reproducibility. The following protocols provide a detailed methodology for synthesis and a common biological application.
Protocol 1: Microwave-Assisted Synthesis of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
This one-pot, three-step synthesis is adapted from modern methodologies for preparing substituted pyrazolo[1,5-a][3][7][8]triazines and offers advantages in reaction time and yield.[9]
Synthesis Workflow Diagram
Caption: One-pot microwave-assisted synthesis workflow.
Materials and Methods
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| 3-amino-5-methylpyrazole | 1.0 | >98% | Starting material |
| Benzoyl isothiocyanate | 1.05 | >97% | |
| Dimethylformamide (DMF) | - | Anhydrous | Solvent |
| Sodium Hydroxide (NaOH) | 2.5 | >98% | Base |
| Methyl Iodide (MeI) | 1.1 | >99% | Methylating agent |
| Hydrochloric Acid (HCl) | - | 2M | For acidification |
Procedure:
-
Step 1: Thiourea Formation: In a 10 mL microwave reaction vial, combine 3-amino-5-methylpyrazole (1.0 eq) and benzoyl isothiocyanate (1.05 eq) in anhydrous DMF (3 mL).
-
Seal the vial and irradiate in a microwave reactor at 80°C for 10 minutes.
-
Step 2: S-Methylation: Cool the vial to room temperature. Add powdered NaOH (1.2 eq) and methyl iodide (1.1 eq).
-
Reseal the vial and irradiate at 50°C for 5 minutes.
-
Step 3: Cyclization: Cool the vial again. Add an aqueous solution of NaOH (1.3 eq in 2 mL water).
-
Reseal the vial and irradiate at 120°C for 15 minutes.
-
Workup and Purification:
-
After cooling, transfer the reaction mixture to a beaker and dilute with 20 mL of water.
-
Acidify the solution to pH ~5-6 with 2M HCl. A precipitate should form.
-
Stir the suspension in an ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude solid from ethanol to yield the pure product as a white or off-white solid.
-
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The expected melting point and spectral data should align with literature values.[9]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines a standard method to assess the cytotoxic effects of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one on a cancer cell line, a common application for this class of compounds.[7][10]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of the 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one stock solution in culture medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound concentration) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired compound concentrations (or vehicle control) to each well.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[10]
Section 4: Reference Data
Having key physicochemical properties readily available is crucial for experimental planning.
| Property | Value | Source |
| IUPAC Name | 7-methylpyrazolo[1,5-a][3][7][8]triazin-4-one | PubChem |
| Molecular Formula | C₆H₆N₄O | PubChem[11] |
| Molecular Weight | 150.14 g/mol | PubChem[11] |
| Appearance | White to off-white solid | Typical |
| Hydrogen Bond Donors | 1 | PubChem[11] |
| Hydrogen Bond Acceptors | 4 | PubChem[11] |
References
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- Marrone, A., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal.
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Yeo, S. J., et al. (2013). Synthesis of pyrazolo[1,5-a][3][7][8]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry.
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Hofmann, J., et al. (2020). Synthesis of new pyrazolo[3][7][12]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry.
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Sławiński, J., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][3][12]Triazine Sulfonamides. Molecules.
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Rizvanov, I. K., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][12]triazin-7(6H)-ones and Derivatives. Molecules.
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Mojzych, M., et al. (2022). The activity of pyrazolo[4,3-e][1][3][12]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][12]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports.
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Ceruso, M., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][12]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules.
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Hofmann, J., et al. (2020). Synthesis of new pyrazolo[3][7][12]triazines by cyclative cleavage of pyrazolyltriazenes. National Institutes of Health.
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Mojzych, M., & Bielawska, A. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][3][12]triazine Derivatives. Molecules.
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MDPI. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][3][12]triazine Derivatives.
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MDPI. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][12]triazine Sulfonamides and Their Experimental and Computational Biological Studies.
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Besson, T., et al. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][7][8]triazines. Molecules.
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- PubChem. (n.d.). Pyrazolo[1,5-a]-1,3,5-triazine, 13-8.
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Shawali, A. S., & Abdallah, M. A. (2012). Efficient Routes to Pyrazolo[3,4-e][1][3][12]triazines and a New Ring System:[1][3][12]Triazino[5,6-d][3][7][12]triazines. Molecules.
- ResearchGate. (2023).
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Technical Support Center: Navigating the Cytotoxicity of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
Introduction: Welcome to the technical support center for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of this and related pyrazolotriazine compounds. While the pyrazolotriazine scaffold shows promise in oncology, off-target cytotoxicity in normal cells can be a significant hurdle. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address these challenges in your experiments.
Disclaimer: Specific experimental data on 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is limited in published literature. The guidance provided here is based on the broader class of pyrazolotriazine derivatives and established principles of cell biology and toxicology. All protocols and strategies should be validated for your specific experimental system.
Part 1: Troubleshooting Guide - Unexpected Cytotoxicity in Normal Cells
One of the most common challenges encountered is higher-than-expected cytotoxicity in normal (non-cancerous) cell lines. This section will guide you through a systematic approach to diagnose and mitigate this issue.
Initial Observation: Significant death in my normal cell line at low concentrations of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
This is a critical observation that requires a multi-faceted investigation. The underlying cause could range from experimental variables to the intrinsic properties of the compound.
A1: Before exploring complex biological mechanisms, it's crucial to rule out experimental artifacts.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for unexpected cytotoxicity.
-
Step 1: Verify Compound Integrity and Concentration:
-
Rationale: Degradation of the compound or errors in dilution can lead to misleading results.
-
Action: Confirm the identity and purity of your stock of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one via analytical methods like LC-MS or NMR. Prepare fresh serial dilutions from a new stock solution.
-
-
Step 2: Check Cell Culture Health:
-
Rationale: Unhealthy cells, including those with high passage numbers or mycoplasma contamination, can be overly sensitive to chemical treatments.[1]
-
Action: Use cells with a low passage number and regularly test for mycoplasma. Ensure optimal cell culture conditions (e.g., confluency, media quality).
-
-
Step 3: Confirm Assay Validity:
-
Rationale: The chosen cytotoxicity assay might be influenced by the compound itself. For example, some compounds can interfere with the chemistry of MTT assays.[2][3]
-
Action: Run a cell-free assay control (compound in media without cells) to check for direct chemical reactions with your assay reagents. Consider using an orthogonal assay to confirm the results (e.g., if you used an MTT assay, try an LDH release assay).
-
-
Step 4: Solvent Toxicity Control:
A2: A thorough characterization of the dose-response relationship in both cancer and normal cell lines is essential. This will allow you to determine the therapeutic window, which is the concentration range where the compound is effective against cancer cells while having minimal impact on normal cells.[4]
Experimental Protocol: Determining the Therapeutic Window
-
Cell Plating: Seed your selected cancer and normal cell lines in 96-well plates at their optimal densities. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of 2-fold dilutions of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in culture media. Include a vehicle-only control.
-
Treatment: Treat the cells with the prepared dilutions and incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or XTT assay, to quantify the percentage of viable cells in each treatment group.[2][5]
-
Data Analysis:
-
Normalize the data to the vehicle-only control (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression model to fit the data and calculate the IC50 value (the concentration that inhibits 50% of cell viability) for each cell line.
-
-
Therapeutic Window Calculation: The therapeutic window can be expressed as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A larger ratio indicates greater selectivity.
Data Presentation: Example IC50 Values for Pyrazolotriazine Analogs
| Cell Line | Type | Example IC50 (µM) | Reference |
| BxPC-3 | Pancreatic Cancer | 0.11 - 0.33 | [6] |
| PC-3 | Prostate Cancer | 0.11 - 0.17 | [6] |
| HCT 116 | Colorectal Cancer | 0.39 - 0.6 | [7] |
| WI-38 | Normal Lung Fibroblast | 0.27 - 0.65 | [6] |
| Hs27 | Normal Foreskin Fibroblast | 1.2 - 4.9 times higher than cancer cells | [7] |
Note: These values are for related pyrazolotriazine compounds and serve as an illustrative example. You must determine these values for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in your specific cell lines.
Part 2: FAQs - Mechanistic Insights and Mitigation Strategies
This section addresses common questions regarding the underlying mechanisms of cytotoxicity and strategies to reduce off-target effects.
Q3: What are the potential mechanisms of cytotoxicity for pyrazolotriazine compounds in normal cells?
A3: While the exact mechanism for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one may not be fully elucidated, related compounds have been shown to induce cell death through several pathways.
Potential Cytotoxicity Pathways:
Caption: Potential mechanisms of cytotoxicity in normal cells.
-
Induction of Apoptosis: Many pyrazolotriazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[8] This can be triggered through the activation of caspase cascades. If the apoptotic machinery is sensitive in your normal cell line, you may observe cytotoxicity.
-
Cell Cycle Arrest: Some compounds can cause cells to arrest at specific checkpoints in the cell cycle.[9] While this is a desirable effect in rapidly dividing cancer cells, prolonged cell cycle arrest can also lead to cell death in normal proliferating cells.
-
Generation of Reactive Oxygen Species (ROS): The metabolic processing of the compound could lead to the production of ROS, causing oxidative stress and cellular damage.[1]
-
Off-target Kinase Inhibition: The pyrazolotriazine scaffold is present in many kinase inhibitors.[10][11] Off-target inhibition of kinases essential for the survival of normal cells could be a source of cytotoxicity.
Q4: How can I investigate the mechanism of cytotoxicity in my normal cell line?
A4: A series of targeted experiments can help you pinpoint the operative mechanism.
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to detect and quantify apoptotic cells. Western blotting for cleaved caspases (e.g., caspase-3, -8, -9) can confirm the activation of apoptotic pathways.
-
Cell Cycle Analysis: Perform cell cycle analysis using flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide) to determine if the compound induces arrest at a specific phase (G1, S, or G2/M).
-
ROS Detection: Use fluorescent probes like DCFDA to measure intracellular ROS levels after treatment with the compound.
-
Kinase Profiling: If you suspect off-target kinase activity, you can use commercially available kinase profiling services to screen your compound against a panel of kinases.
Q5: What are some strategies to mitigate the cytotoxicity of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one in normal cells?
A5: Several approaches can be employed to enhance the selectivity of your compound and protect normal cells.
-
Dose Optimization: The simplest strategy is to use the lowest effective concentration that kills cancer cells while sparing normal cells, as determined from your therapeutic window analysis.[1]
-
Combination Therapy:
-
With Cytoprotective Agents: Co-treatment with antioxidants like N-acetylcysteine (NAC) may rescue normal cells if the toxicity is ROS-mediated. Other cytoprotective agents that induce cell cycle arrest in normal cells could also be explored.[12][13]
-
With Other Chemotherapeutics: Combining your compound with another anticancer agent may allow you to use lower, less toxic concentrations of each.[14][15]
-
-
Pulsed Dosing: Instead of continuous exposure, treating cells with the compound for a shorter duration followed by a "washout" period may be less toxic to normal cells while still being effective against cancer cells.
-
Development of Analogs: If cytotoxicity remains a significant issue, it may be necessary to synthesize and screen analogs of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one to identify a compound with a better therapeutic index.
-
Targeted Delivery Systems: For in vivo studies, encapsulating the compound in nanoparticles or other targeted delivery vehicles can help concentrate it at the tumor site, reducing systemic exposure to normal tissues.[1]
By systematically applying these troubleshooting and mitigation strategies, you can gain a deeper understanding of the cytotoxic properties of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one and develop more effective and selective cancer therapeutic approaches.
References
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A cellular viability assay to monitor drug toxicity. [Link]
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Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. [Link]
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Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget. [Link]
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Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. PMC. [Link]
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The activity of pyrazolo[4,3-e][2][5][14]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][14]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC. [Link]
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Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. Bentham Science Publishers. [Link]
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Chemical compound holds promise as cancer treatment with fewer side effects than traditional chemotherapy. UCLA Newsroom. [Link]
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Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. PubMed. [Link]
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Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. ResearchGate. [Link]
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Protecting normal cells from the cytotoxicity of chemotherapy. PMC. [Link]
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Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][14]triazine Sulfonamides in Normal and Cancer Cells In Vitro. MDPI. [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][14]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Semantic Scholar. [Link]
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Cytotoxic activity of some pyrazolo[4,3-e][2][5][14]triazines. Journal of The Chemical Society of Pakistan. [Link]
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Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. PMC. [Link]
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(PDF) Cytotoxic activity of some Pyrazolo[4,3-e][2][5][14]Triazines against human cancer cell lines. ResearchGate. [Link]
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Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. NIH. [Link]
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][14]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link]
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(PDF) Chemical approaches to the discovery and development of cancer therapies. ResearchGate. [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][14]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. NIH. [Link]
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Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. [Link]
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Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. [Link]
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The chemistry of 4‐hydrazino‐7‐phenylpyrazolo[1,5‐a]‐1,3,5‐triazines. Sci-Hub. [Link]
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Synthesis of pyrazolo[1,5-a][3][5][15]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]
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Validation & Comparative
The Evolving Landscape of CDK Inhibition: A Comparative Guide to Pyrazolo[1,5-a]triazine Derivatives and Other Key CDK Inhibitors
In the intricate world of cancer cell biology, cyclin-dependent kinases (CDKs) stand as central regulators of cell cycle progression and transcription. Their dysregulation is a hallmark of many malignancies, making them a prime target for therapeutic intervention. While the initial foray into CDK inhibition was marked by broad-spectrum agents with considerable toxicity, the field has matured, giving rise to a new generation of selective inhibitors with improved therapeutic windows. This guide provides an in-depth comparison of the emerging class of pyrazolo[1,5-a]triazine-based CDK inhibitors against established pan-CDK and highly successful selective CDK4/6 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, selectivity, and clinical potential.
The Central Role of Cyclin-Dependent Kinases in Cell Proliferation and Transcription
The cell cycle is a tightly orchestrated process, and its progression is governed by the sequential activation of various CDKs. These serine/threonine kinases form complexes with their regulatory partners, cyclins, to phosphorylate a multitude of substrates that drive the cell from one phase to the next. For instance, CDK4 and CDK6, in complex with D-type cyclins, initiate the G1 phase, while CDK2-cyclin E/A complexes are crucial for the G1/S transition and S phase progression. CDK1, complexed with cyclin B, is the master regulator of mitosis.
Beyond their canonical role in cell cycle control, certain CDKs, notably CDK7, CDK8, CDK9, and CDK12/13, are integral components of the transcriptional machinery. CDK7, as part of the CDK-activating kinase (CAK) complex, not only activates other CDKs but also phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in transcription initiation and elongation. This dual function in both cell cycle and transcription makes CDK7 a particularly compelling target in oncology.
A Comparative Analysis of CDK Inhibitor Classes
The development of CDK inhibitors has followed a trajectory from broad, non-selective agents to highly specific molecules. This evolution reflects a deeper understanding of the distinct roles of individual CDKs and the therapeutic advantages of targeted inhibition.
The Pioneers: Pan-CDK Inhibitors
First-generation CDK inhibitors, often referred to as pan-CDK inhibitors, were characterized by their ability to target a wide range of CDKs.
-
Flavopiridol (Alvocidib): One of the earliest CDK inhibitors to enter clinical trials, Flavopiridol is a synthetic flavonoid that inhibits CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 with IC50 values in the nanomolar range.[1][2] Its broad activity leads to cell cycle arrest and apoptosis. However, its clinical development has been hampered by a narrow therapeutic window and significant toxicity.[2][3][4]
The Game-Changers: Selective CDK4/6 Inhibitors
The development of selective CDK4/6 inhibitors represents a major breakthrough in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[1] By specifically targeting the CDK4/6-cyclin D-retinoblastoma (Rb) pathway, these agents induce a G1 cell cycle arrest with a more favorable toxicity profile compared to pan-CDK inhibitors.[5][6]
-
Palbociclib (Ibrance®): The first-in-class CDK4/6 inhibitor, Palbociclib, in combination with endocrine therapy, has significantly improved progression-free survival in patients with advanced HR+ breast cancer.[5] It is a highly selective inhibitor of CDK4 and CDK6.[7][8]
-
Ribociclib (Kisqali®): Following the success of Palbociclib, Ribociclib was also approved for the treatment of HR+ advanced breast cancer.[6][9] It exhibits high selectivity for CDK4/6.[10]
-
Abemaciclib (Verzenio®): Abemaciclib is another potent and selective CDK4/6 inhibitor.[11][12][13][14] Notably, it has shown single-agent activity in heavily pretreated patients and is the only CDK4/6 inhibitor approved for the adjuvant treatment of high-risk early breast cancer.[11][12] Abemaciclib has a greater potency for CDK4 than CDK6.[15][16]
The New Wave: Pyrazolo[1,5-a]triazine Derivatives Targeting Transcriptional CDKs
A promising new class of CDK inhibitors is emerging based on the pyrazolo[1,5-a]triazine scaffold. These compounds have shown potent and selective inhibition of transcriptional CDKs, particularly CDK7.[17][18]
-
LDC4297: This pyrazolotriazine derivative is a highly potent and selective inhibitor of CDK7 with an IC50 in the sub-nanomolar range.[19][20][21][22][23] It demonstrates selectivity for CDK7 over other CDKs, although it also shows some activity against CDK2 and CDK1 at higher concentrations.[21] LDC4297 has also exhibited broad-spectrum antiviral activity.[19][20][21][22][23]
-
Samuraciclib (CT7001/ICEC0942): Another prominent member of this class, Samuraciclib, is an orally bioavailable and selective ATP-competitive inhibitor of CDK7.[17][24] It is currently in clinical trials for advanced solid malignancies, including breast and prostate cancer, and has shown a favorable safety profile and preliminary signs of efficacy.[24][25][26]
Head-to-Head: Performance Metrics of CDK Inhibitors
To provide a clear comparison, the following table summarizes the key performance characteristics of representative CDK inhibitors from each class.
| Inhibitor | Class | Primary CDK Targets | IC50 (nM) | Key Characteristics |
| Flavopiridol | Pan-CDK | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | 30 (CDK1), 170 (CDK2), 100 (CDK4), 60 (CDK6), 300 (CDK7), 10 (CDK9)[1] | Broad-spectrum inhibition, significant toxicity. |
| Palbociclib | Selective CDK4/6 | CDK4, CDK6 | 11 (CDK4), 16 (CDK6) | First-in-class, used in combination with endocrine therapy for HR+ breast cancer. |
| Ribociclib | Selective CDK4/6 | CDK4, CDK6 | 10 (CDK4), 39 (CDK6) | Approved for HR+ advanced breast cancer in combination with an aromatase inhibitor. |
| Abemaciclib | Selective CDK4/6 | CDK4, CDK6 | 2 (CDK4), 10 (CDK6) | Single-agent activity, CNS penetration, approved for early and advanced breast cancer. |
| LDC4297 | Pyrazolo[1,5-a]triazine | CDK7 | 0.13[19][20][22][23] | Highly potent and selective for CDK7, also shows antiviral activity. |
| Samuraciclib | Pyrazolo[1,5-a]triazine | CDK7 | - | Orally bioavailable, in clinical development for various solid tumors.[24][25][27][26] |
Mechanistic Insights and Signaling Pathways
The distinct mechanisms of action of these inhibitor classes underpin their different therapeutic applications and toxicity profiles.
CDK4/6 Inhibitors: Inducing G1 Arrest
Selective CDK4/6 inhibitors function by blocking the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and halting the cell cycle in the G1 phase.[5][10]
Caption: CDK4/6 inhibitor mechanism of action.
Pyrazolo[1,5-a]triazine (CDK7) Inhibitors: A Dual Attack on Transcription and Cell Cycle
Inhibitors targeting CDK7 have a dual mechanism of action. By inhibiting the CAK complex, they prevent the activation of cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), leading to a G1 arrest. Simultaneously, they inhibit the phosphorylation of RNA Polymerase II, leading to a global suppression of transcription. This transcriptional inhibition is particularly detrimental to cancer cells, which are often addicted to the high-level expression of certain oncogenes.
Caption: Dual mechanism of CDK7 inhibitors.
Experimental Protocols for Characterizing CDK Inhibitors
The evaluation of novel CDK inhibitors requires a standardized set of experiments to determine their potency, selectivity, and cellular effects.
Kinase Inhibition Assay (In Vitro)
Objective: To determine the IC50 value of a compound against a panel of purified CDK/cyclin complexes.
Methodology:
-
Reagents: Purified recombinant CDK/cyclin enzymes, ATP, substrate peptide (e.g., histone H1 or a synthetic peptide), and the test inhibitor.
-
Procedure: a. Prepare serial dilutions of the test inhibitor. b. In a microplate, combine the kinase, substrate, and inhibitor at various concentrations. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 30 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., radiometric assay with [γ-³²P]ATP, or a fluorescence-based assay).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of a CDK inhibitor on cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known genetic backgrounds (e.g., Rb status, cyclin D1 amplification).
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test inhibitor. c. Incubate for a defined period (e.g., 72 hours). d. Assess cell viability using a colorimetric (e.g., MTT, XTT) or fluorescence-based (e.g., resazurin) assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a CDK inhibitor on cell cycle distribution.
Methodology:
-
Procedure: a. Treat cells with the test inhibitor at its GI50 concentration for various time points (e.g., 24, 48, 72 hours). b. Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide). c. Analyze the DNA content of individual cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify the point of cell cycle arrest.
Caption: Experimental workflow for CDK inhibitor characterization.
Future Perspectives and Conclusion
The field of CDK inhibition continues to be a dynamic area of cancer research. The success of selective CDK4/6 inhibitors has validated the principle of targeting specific cell cycle regulators. The emergence of pyrazolo[1,5-a]triazine derivatives as potent and selective inhibitors of transcriptional CDKs like CDK7 opens up new therapeutic avenues, particularly for cancers that are dependent on transcriptional addiction.
Future research will likely focus on:
-
Combination Therapies: Exploring synergistic combinations of different classes of CDK inhibitors or combining them with other targeted agents and immunotherapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to specific CDK inhibitors.
-
Overcoming Resistance: Understanding and overcoming the mechanisms of acquired resistance to CDK inhibitors.
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The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC - PubMed Central. Available at: [Link]
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CDK7 Inhibition in Breast Cancer | Research Communities by Springer Nature. Available at: [Link]
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A Senior Application Scientist's Guide to the In Vitro Comparative Analysis of Pyrazolo[1,5-a]triazine Analogs
Introduction: The Pyrazolo[1,5-a]triazine Scaffold as a Privileged Pharmacophore
The pyrazolo[1,5-a]triazine ring system is a nitrogen-rich heterocyclic scaffold of considerable interest to medicinal chemists.[1] Structurally, it serves as a bioisosteric substitute for natural purines, such as adenine and guanine, allowing its derivatives to interact with biological targets that typically bind purine-based ligands.[1][2] This mimicry has led to the successful development of pyrazolo[1,5-a]triazine analogs as potent modulators of various enzyme families, most notably protein kinases.[1][3][4]
Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[5] The pyrazolo[1,5-a]triazine scaffold has proven to be a versatile framework for designing selective and potent kinase inhibitors.[2][4] Notably, analogs have been developed as highly effective inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and transcription.[2][6][7]
This guide provides a comparative analysis of representative pyrazolo[1,5-a]triazine analogs, focusing on the in vitro methodologies required to accurately assess and compare their biological activity. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present a framework for interpreting the resulting data for researchers in drug discovery and development.
Comparative Analysis: CDK7-Inhibiting Pyrazolo[1,5-a]triazine Analogs in Pancreatic Cancer Models
To illustrate a practical application, we will focus on a series of indolyl and 7-aza-indolyl pyrazolo[1,5-a]triazine derivatives recently evaluated for their potential to inhibit Cyclin-Dependent Kinase 7 (CDK7) in pancreatic ductal adenocarcinoma (PDAC) models.[6][7] CDK7 is a compelling target in PDAC as its inhibition can downregulate gene transcription and preferentially halt the mitotic cell cycle, leading to cancer cell death.[6]
The in vitro efficacy of these compounds is typically first assessed by their ability to reduce cancer cell viability, with the half-maximal inhibitory concentration (IC50) being the key quantitative metric. The data below, synthesized from recent studies, compares the cytotoxic activity of several potent analogs across three different PDAC cell lines.[6][8]
Data Presentation: Comparative Cytotoxicity
| Compound ID | Target | SUIT 2.28 IC50 (µM) | PATU-T IC50 (µM) | PANC-1 IC50 (µM) |
| 1b | CDK7 | 0.22 ± 0.02 | 1.15 ± 0.11 | 1.01 ± 0.10 |
| 1c | CDK7 | 0.20 ± 0.02 | 0.68 ± 0.07 | 0.75 ± 0.08 |
| 1g | CDK7 | 0.19 ± 0.02 | 0.35 ± 0.03 | 0.42 ± 0.04 |
| 1j | CDK7 | 0.21 ± 0.02 | 0.51 ± 0.05 | 0.63 ± 0.06 |
| Data synthesized from studies on novel pyrazolo[1,5-a]triazine derivatives.[6][7] |
Expert Interpretation: The data clearly demonstrates that all listed analogs exhibit potent cytotoxic activity, with IC50 values in the sub-micromolar to low micromolar range. Compound 1g emerges as the most consistently potent derivative across all three pancreatic cancer cell lines. The SUIT 2.28 cell line appears to be the most sensitive to this class of compounds. Such initial screening is pivotal; it allows for the rapid identification of the most promising candidates for more intensive mechanistic studies, such as direct enzyme inhibition assays.
Core Methodologies: A Step-by-Step Guide
A rigorous in vitro evaluation follows a logical progression, starting with broad cellular effects and narrowing down to specific molecular target engagement. The following protocols are foundational for any comparative analysis of novel small molecule inhibitors.
Experimental Workflow Overview
The following diagram outlines the typical workflow for characterizing and comparing novel pyrazolo[1,5-a]triazine analogs in vitro.
Caption: High-level workflow for in vitro characterization of pyrazolo[1,5-a]triazine analogs.
Cell Viability Assay (MTT Protocol)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.[9] This is the workhorse assay for initial screening due to its robustness and cost-effectiveness.
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells (e.g., PANC-1). Resuspend cells in complete culture medium to a density of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]triazine analogs in culture medium. It is critical to include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[9][12]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.[11][12] A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: While a cell viability assay demonstrates that a compound kills cancer cells, it does not prove that it does so by inhibiting the intended target. A direct enzymatic assay is essential for target validation. Luminescence-based kinase assays, such as the ADP-Glo™ assay, quantify the amount of ADP produced during the kinase reaction.[5] Since ADP is a universal product of kinase-catalyzed phosphorylation, the assay is broadly applicable. The luminescent signal is inversely proportional to the kinase inhibition; a potent inhibitor will result in low ADP production and thus a low light signal.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate mixture containing the target kinase (e.g., recombinant CDK7/Cyclin H/MAT1) and its specific substrate peptide in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[5]
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Prepare serial dilutions of the pyrazolo[1,5-a]triazine analogs in kinase buffer with a constant percentage of DMSO.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 5 µL of the serially diluted compound or vehicle control.
-
Add 10 µL of the 2X kinase/substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.[5]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining unconsumed ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[5]
-
-
Signal Generation and Measurement:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and simultaneously catalyzes a luciferase/luciferin reaction that generates light.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the enzymatic IC50 value.
-
Mechanism of Action: Visualizing the CDK7 Pathway
Understanding the downstream consequences of target inhibition provides crucial validation. CDK7 inhibition is expected to impact two major cellular processes: transcription and cell cycle progression. The diagram below illustrates this dual mechanism.
Caption: Dual mechanism of CDK7 inhibition by pyrazolo[1,5-a]triazine analogs.
This model provides testable hypotheses. For instance, following treatment with an active analog like 1g , one would expect to see reduced phosphorylation of the RNA Polymerase II C-terminal domain (CTD) and cell cycle-dependent kinases via Western blot analysis, along with an accumulation of cells in the G1 or G2 phase of the cell cycle as measured by flow cytometry.
Conclusion
The pyrazolo[1,5-a]triazine scaffold represents a highly productive starting point for the development of potent and selective kinase inhibitors. A systematic and logical in vitro evaluation is paramount to successfully identifying and characterizing lead candidates. The comparative framework presented here, which progresses from broad cellular cytotoxicity assays to specific enzymatic inhibition and finally to mechanistic pathway analysis, provides the necessary rigor for such a campaign. By understanding the "why" behind each experimental step and adhering to robust protocols, researchers can confidently compare analogs, elucidate structure-activity relationships, and advance the most promising compounds toward further preclinical development.
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Validating the Anticancer Activity of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one: A Comparative Guide
This guide provides a comprehensive framework for validating the anticancer potential of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. We will explore the scientific rationale behind this investigation, propose a direct comparison with established anticancer agents, and provide detailed experimental protocols for a robust evaluation. This document is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic candidates.
Introduction: The Promise of the Pyrazolotriazine Scaffold
The pyrazole and its fused heterocyclic derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] The pyrazolo[1,5-a]triazine core, in particular, has emerged as a privileged scaffold in the design of novel oncology drugs. Several derivatives of this structure have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] For instance, certain pyrazolo[1,5-a]-1,3,5-triazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription, with IC50 values in the sub-micromolar range against pancreatic cancer cells.[3][5][6] Another study highlighted a pyrazolo[1,5-a]-1,3,5-triazine derivative, GP0210, as a more potent CDK inhibitor than the well-known (R)-roscovitine, effectively inducing cell death across a variety of human tumor cell lines.[7] Furthermore, the pyrazolo[1,5-a][1][4][5]triazine framework has been explored for its ability to inhibit thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis.[8]
Given the established anticancer potential of the pyrazolo[1,5-a]triazine scaffold, 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one warrants a thorough investigation to determine its specific anticancer activities and potential mechanisms of action. This guide will outline a systematic approach to validate its efficacy in comparison to relevant benchmarks.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the anticancer activity of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a comparative analysis against well-characterized compounds is essential. We propose the inclusion of the following:
-
Doxorubicin: A widely used chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II.[1][2] It serves as a standard positive control for general cytotoxic effects.
-
(R)-Roscovitine: A well-established inhibitor of cyclin-dependent kinases (CDKs).[7] Given that other pyrazolo[1,5-a]triazine derivatives have shown CDK inhibitory activity, roscovitine provides a valuable mechanistic benchmark.
-
Inactive Structural Analog: A structurally similar pyrazolo[1,5-a]triazine derivative with known low or no cytotoxic activity would serve as an ideal negative control to ensure that the observed effects are specific to the 7-methylated compound. For the purpose of this guide, we will refer to this as "PZ-inactive".
This multi-faceted comparison will not only quantify the potency of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one but also offer initial insights into its potential mechanism of action.
Experimental Validation: A Step-by-Step Approach
A tiered experimental approach is recommended to systematically evaluate the anticancer properties of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Tier 1: In Vitro Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the growth of cancer cells. A panel of human cancer cell lines from different tissue origins should be employed. For this guide, we will use:
-
HCT-116: A human colon cancer cell line.[9]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, Doxorubicin, (R)-Roscovitine, and PZ-inactive for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Hypothetical Data Summary:
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | PANC-1 IC50 (µM) |
| 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one | 5.2 | 8.1 | 3.5 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
| (R)-Roscovitine | 15.7 | 20.3 | 12.4 |
| PZ-inactive | > 100 | > 100 | > 100 |
Tier 2: Mechanistic Evaluation - Apoptosis and Cell Cycle Analysis
Should 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one demonstrate significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat PANC-1 cells (selected based on hypothetical IC50 data) with 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one at its IC50 concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat PANC-1 cells with 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Data Summary:
| Treatment | % Early Apoptosis | % Late Apoptosis | % G2/M Arrest |
| Vehicle Control | 2.1 | 1.5 | 15.3 |
| 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one | 18.5 | 12.3 | 45.8 |
| (R)-Roscovitine | 15.2 | 10.1 | 40.2 |
Visualizing the Experimental Workflow and Potential Mechanism
To provide a clear overview of the validation process and the hypothesized mechanism of action, the following diagrams are presented.
Caption: Experimental workflow for validating the anticancer activity of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Caption: Hypothesized signaling pathway for 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one via CDK7 inhibition.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial validation of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one as a potential anticancer agent. The proposed comparative framework and experimental protocols are designed to yield robust and interpretable data. Positive results from these studies, particularly the confirmation of apoptosis induction and cell cycle arrest, would strongly support further investigation.
Future work should include:
-
Kinase Profiling: To determine the selectivity of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one against a broader panel of kinases.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one to optimize its potency and pharmacokinetic properties.
The pyrazolo[1,5-a]triazine scaffold continues to be a promising area for the development of novel cancer therapeutics, and a systematic evaluation of new derivatives like 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is a critical step in advancing this field.
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Ferla, S., Gatti, V., Pipin, C., Di Maira, G., D'Arienzo, A., Castellano, S., ... & Sbardella, G. (2023). Novel Pyrazolo [1, 5‐a]− 1, 3, 5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. Available at: [Link]
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Mojzych, M., & Rykowski, A. (2010). Cytotoxic activity of some Pyrazolo[4,3-e][1][2][3]Triazines against human cancer cell lines. ResearchGate. Available at: [Link]
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Mojzych, M. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 24(15), 2747. Available at: [Link]
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Mojzych, M., & Rykowski, A. (2010). Cytotoxic activity of some pyrazolo[4,3-e][1][2][3]triazines. Journal of The Chemical Society of Pakistan, 32(2), 226-231. Available at: [Link]
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Ferla, S., Gatti, V., Pipin, C., Di Maira, G., D'Arienzo, A., Castellano, S., ... & Sbardella, G. (2023). Novel Pyrazolo [1, 5-a]- 1, 3, 5-Triazine Derivatives as CDK7 Inhibitors. ChemMedChem. Available at: [Link]
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Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., Al-Deeb, O. A., & El-Enzi, F. M. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed. Available at: [Link]
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Czarnomysy, R., Radomska, D., Szewczyk, O., Wisińska, P., & Mojzych, M. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 26(21), 6610. Available at: [Link]
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Czarnomysy, R., Radomska, D., Szewczyk, O., Wisińska, P., & Mojzych, M. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(11), 3185. Available at: [Link]
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Ang, X. Y., Yip, K. F., Chan, K. F., Yong, Y. K., & Chui, W. K. (2013). Synthesis of pyrazolo[1,5-a][1][4][5]triazine derivatives as inhibitors of thymidine phosphorylase. European journal of medicinal chemistry, 64, 476-491. Available at: [Link]
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Radomska, D., Czarnomysy, R., Wisińska, P., Szewczyk, O., & Mojzych, M. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(16), 4983. Available at: [Link]
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Zapol'skii, V. A., Bürgi, M., Oggero, M., Bollati-Fogolín, M., & Kaufmann, D. E. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and Derivatives. Molecules, 28(18), 6729. Available at: [Link]
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Szymanowska, A., Radomska, D., Czarnomysy, R., & Mojzych, M. (2021). The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Postepy higieny i medycyny doswiadczalnej, 75(1), 223-234. Available at: [Link]
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Liu, S., Shang, R., Zhang, Y., & Zhang, J. (2014). Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. European journal of medicinal chemistry, 81, 189-197. Available at: [Link]
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Bielawska, A., Szymanowska, A., Radomska, D., Czarnomysy, R., & Mojzych, M. (2021). 3-Methyl-5-methyl- thio-1H-pyrazolo[4,3-e]-[1][2][3]triazine (4) is an... ResearchGate. Available at: [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 7-Methylpyrazolo[1,5-A]triazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapies, the selectivity of small molecule inhibitors is paramount. While a compound may exhibit potent activity against its intended target, off-target effects can lead to unforeseen toxicities or polypharmacology, complicating clinical development. This guide provides a comprehensive analysis of the anticipated cross-reactivity profile of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a member of the promising pyrazolo[1,5-a]triazine class of kinase inhibitors.
Due to the limited publicly available data on this specific derivative, this guide will leverage established knowledge of the broader pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]triazine scaffolds. We will present a comparative analysis with a well-characterized pyrazolo[1,5-a]pyrimidine-based inhibitor, Milciclib (PHA-848125), to provide a framework for understanding potential on- and off-target activities. Furthermore, we will detail the state-of-the-art methodologies essential for empirically determining a compound's selectivity profile, empowering researchers to conduct their own robust evaluations.
The Pyrazolo[1,5-a]triazine and Pyrazolo[1,5-a]pyrimidine Scaffolds: A Privileged Core for Kinase Inhibition
The pyrazolo[1,5-a]triazine and its bioisostere, the pyrazolo[1,5-a]pyrimidine, are heterocyclic structures that have emerged as versatile scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Their ability to mimic the purine core of ATP allows them to competitively bind to the ATP-binding pocket of a wide range of kinases, leading to the inhibition of their catalytic activity.
Derivatives of these scaffolds have been shown to target a variety of kinases involved in cell cycle regulation and oncogenic signaling, most notably Cyclin-Dependent Kinases (CDKs).[2][3] For instance, compounds with a pyrazolo[1,5-a]triazine core have been developed as potent inhibitors of CDK2 and CDK7.[2] Similarly, the pyrazolo[1,5-a]pyrimidine framework is present in several clinical and preclinical CDK inhibitors, including Milciclib, which primarily targets CDK2.[4]
Given this precedent, it is reasonable to hypothesize that 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one will exhibit inhibitory activity against members of the CDK family. However, the precise selectivity profile, including potential off-target interactions, must be determined experimentally.
Comparative Analysis: Inferred Profile of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one vs. Milciclib
To contextualize the potential cross-reactivity of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, we will compare its inferred profile with that of Milciclib (PHA-848125). Milciclib is a potent, ATP-competitive inhibitor of several CDKs and also demonstrates activity against Tropomyosin receptor kinase A (TRKA).[4][5]
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Inferred Activity of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one | Milciclib (PHA-848125) IC50 (nM) | Reference |
| Primary Targets | |||
| CDK2/cyclin A | Likely potent inhibitor | 45 | [5] |
| Potential Off-Targets | |||
| CDK1/cyclin B | Possible inhibitor | 398 | [5] |
| CDK4/cyclin D1 | Possible inhibitor | 160 | [5] |
| CDK5/p35 | Possible inhibitor | 265 | [5] |
| CDK7/cyclin H | Possible inhibitor | 150 | [5] |
| TRKA | Possible inhibitor | 53 | [5] |
This table illustrates that while the primary target of a compound from this scaffold class may be a specific CDK, cross-reactivity against other CDKs and even unrelated kinases like TRKA is a distinct possibility. The seemingly minor structural difference of a methyl group and the triazine core in our topic compound compared to Milciclib could subtly alter the shape and electronic properties of the molecule, leading to a unique selectivity profile.
Methodologies for Determining Cross-Reactivity
A thorough understanding of a compound's selectivity requires empirical testing across a broad range of potential targets. The following are gold-standard techniques for profiling the cross-reactivity of kinase inhibitors.
KINOMEscan®: A High-Throughput Binding Assay
The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases (over 480).[5][6] This technology provides a broad overview of a compound's binding profile across the human kinome.
Principle of KINOMEscan®
The assay involves a kinase-tagged phage, a test compound, and an immobilized ligand that competes with the test compound for binding to the kinase's active site. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag on the phage. A reduced amount of bound kinase in the presence of the test compound indicates that the compound is effectively competing for the active site.
Workflow Diagram
Caption: KINOMEscan® workflow illustrating the competition binding assay.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context
While KINOMEscan® provides valuable in vitro binding data, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells and tissues.[7]
Principle of CETSA®
CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. When cells are heated, proteins begin to denature and aggregate. However, proteins that are stabilized by a bound ligand will remain in solution at higher temperatures.
Experimental Workflow Diagram
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for key experiments used in assessing the cross-reactivity profile of a kinase inhibitor.
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol outlines the steps for performing CETSA on cultured cells, followed by detection of the target protein using Western blotting.
Materials:
-
Cell culture medium and supplements
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blotting apparatus
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations or with a vehicle control for a specified time.
-
-
Harvesting and Heating:
-
Harvest cells by trypsinization or scraping, and wash with cold PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Western Blotting:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8][9][10][11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol 2: In-Solution Digestion for Mass Spectrometry-Based Proteomics
For a broader, unbiased view of the proteins stabilized by the compound, the soluble fractions from a CETSA experiment can be analyzed by mass spectrometry. This requires the proteins to be digested into peptides.
Materials:
-
Soluble protein fraction from CETSA experiment
-
Urea
-
Tris-HCl
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
To the soluble protein sample, add urea to a final concentration of 8 M and Tris-HCl to a final concentration of 50 mM (pH 8.0).
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.[8][9]
-
Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate free cysteine residues.[8][9]
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight at 37°C.[11]
-
-
Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt and concentrate the peptides using a C18 SPE cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Identify and quantify the proteins in each sample using appropriate proteomics software.
-
Conclusion and Future Directions
The pyrazolo[1,5-a]triazine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the known activity of related compounds, 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is likely to exhibit activity against CDKs. However, as demonstrated by the profile of Milciclib, cross-reactivity with other kinases is a critical consideration.
A comprehensive assessment of the cross-reactivity profile using techniques such as KINOMEscan® and CETSA is essential for the successful development of this and other related compounds. The detailed protocols provided in this guide offer a robust framework for researchers to empirically determine the selectivity of their compounds of interest, thereby enabling the rational design of more effective and safer targeted therapies. Future work should focus on generating and publishing comprehensive selectivity data for a wider range of pyrazolo[1,5-a]triazine derivatives to build a more complete structure-activity relationship and guide the development of the next generation of kinase inhibitors.
References
- Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- SickKids Research Institute. (n.d.). PROTOCOL IN-SOLUTION DIGESTION OF PROTEINS.
- Howes, J. M., & Harper, M. T. (n.d.). Application of the cellular thermal shift assay (CETSA)
- Azure Biosystems. (n.d.). 6 Western Blotting Steps.
- SCIEX. (n.d.). In-solution protein digestion for proteomic samples.
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Abdel-Maksoud, M. S., et al. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][9][11]triazine Derivatives as CDK2 Inhibitors. Bioorganic Chemistry, 92, 103239.
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A Head-to-Head Comparison: Roscovitine vs. its Potent Bioisostere, a Pyrazolo[1,5-a]triazine Derivative, in Cyclin-Dependent Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cyclin-dependent kinase (CDK) inhibitors, roscovitine (seliciclib) has long been a benchmark compound for studying cell cycle regulation and as a potential therapeutic agent.[1][2][3] However, the quest for improved potency and selectivity has led to the development of bioisosteric analogs. This guide provides an in-depth, objective comparison between roscovitine and a potent pyrazolo[1,5-a]-1,3,5-triazine derivative, compound 7a (GP0210) , which has demonstrated significantly enhanced activity.[1] We will delve into their respective kinase inhibition profiles, cellular effects, and provide detailed experimental protocols for their evaluation.
Introduction to the Contenders
Roscovitine , a 2,6,9-trisubstituted purine analog, is a well-characterized inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[4][5] By competing with ATP for the binding site in the kinase catalytic cleft, roscovitine effectively blocks the phosphorylation of downstream substrates, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[5][6] Its effects have been evaluated in numerous preclinical and clinical studies for various indications, from cancer to neurodegenerative diseases.[3][5]
The pyrazolo[1,5-a]-1,3,5-triazine scaffold represents a bioisosteric replacement for the purine core of roscovitine. This modification has given rise to a new generation of CDK inhibitors.[1] Compound 7a (GP0210) , a derivative of this scaffold, has been shown to be a significantly more potent inhibitor of key CDKs compared to its parent compound, roscovitine.[1] This enhanced potency at both the enzymatic and cellular levels makes it a compelling alternative for researchers exploring CDK-targeted therapies.
Comparative Kinase Inhibition Profile
The cornerstone of any kinase inhibitor's utility lies in its potency and selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of both roscovitine and the pyrazolo[1,5-a]-1,3,5-triazine 7a (GP0210) against a panel of key CDKs. The data clearly illustrates the superior potency of the pyrazolo[1,5-a]triazine derivative.
| Kinase Target | Roscovitine IC50 (µM) | Pyrazolo[1,5-a]-1,3,5-triazine 7a (GP0210) IC50 (µM) | Fold Increase in Potency for 7a (GP0210) |
| CDK1/cyclin B | ~0.65[1][7] | ~0.15 | ~4.3x |
| CDK2/cyclin A | ~0.70[1][7] | ~0.14 | ~5.0x |
| CDK5/p25 | ~0.16-0.2[1][7] | ~0.05 | ~3.2-4.0x |
| CDK7/cyclin H | ~0.70 | ~0.25 | ~2.8x |
| CDK9/cyclin T | ~0.70 | ~0.15 | ~4.7x |
Data compiled from direct comparative studies to ensure consistency.[1]
As the data indicates, the pyrazolo[1,5-a]-1,3,5-triazine 7a (GP0210) is approximately 3 to 5 times more potent than roscovitine across this panel of CDKs.[1] This heightened potency suggests that it may be effective at lower concentrations, potentially reducing off-target effects and associated toxicities.
The CDK Signaling Pathway and Points of Inhibition
Cyclin-dependent kinases are central regulators of cell cycle progression. The diagram below illustrates a simplified schematic of the cell cycle and the points at which roscovitine and its pyrazolo[1,5-a]triazine analog exert their inhibitory effects, primarily at the G1/S and G2/M transitions through the inhibition of CDK2 and CDK1, respectively.
Experimental Protocols for Comparative Evaluation
To empirically validate the differential potency of these inhibitors in your own laboratory setting, we provide the following detailed, self-validating experimental protocols.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a standard in vitro kinase assay to determine the IC50 values of kinase inhibitors. The principle is to measure the phosphorylation of a substrate by a specific CDK/cyclin complex in the presence of varying concentrations of the inhibitor.
Materials:
-
Active CDK/cyclin complexes (e.g., CDK2/cyclin A)
-
Substrate (e.g., Histone H1)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Roscovitine, Pyrazolo[1,5-a]triazine 7a) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiolabeling) or luminometer (for ADP-Glo™)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitors in DMSO. A typical starting concentration would be 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Enzyme Addition: Add 10 µL of the CDK/cyclin complex diluted in kinase reaction buffer to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a substrate/[γ-³²P]ATP (or cold ATP for ADP-Glo™) mix. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection:
-
For [γ-³²P]ATP: Spot the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™: Follow the manufacturer's protocol, which involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert the generated ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation
This protocol allows for the assessment of the inhibitors' activity in a cellular context by measuring the phosphorylation of a key downstream substrate of CDK2, the Retinoblastoma protein (Rb). A decrease in phosphorylated Rb (pRb) indicates effective inhibition of CDK activity.
Materials:
-
Cancer cell line expressing Rb (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
Test compounds (Roscovitine, Pyrazolo[1,5-a]triazine 7a)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811), anti-total-Rb, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitors or DMSO for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total Rb and a loading control like β-actin.
-
Densitometry Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb and/or loading control signal.
Conclusion
The pyrazolo[1,5-a]-1,3,5-triazine 7a (GP0210) represents a significant advancement over roscovitine, demonstrating a 3- to 5-fold increase in potency against key cell cycle CDKs.[1] This enhanced activity, observed both in vitro and in cellular proliferation assays, positions it as a valuable tool for researchers investigating CDK-dependent processes and as a promising scaffold for the development of next-generation cancer therapeutics. The provided experimental protocols offer a robust framework for independently verifying these findings and further exploring the comparative pharmacology of these two important CDK inhibitors.
References
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Fournet, G., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(3), 655-63. [Link]
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Yarom, M., et al. (2010). Roscovitine, a cyclin-dependent kinase inhibitor, affects several gating mechanisms to inhibit cardiac L-type (Ca(V)1.2) calcium channels. British Journal of Pharmacology, 160(5), 1335-1347. [Link]
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Bettayeb, K., et al. (2010). CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells. Genes & Cancer, 1(4), 369-380. [Link]
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Menn, B., et al. (2019). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. International Journal of Molecular Sciences, 20(23), 5896. [Link]
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Raje, N., et al. (2018). Roscovitine in cancer and other diseases. Current Drug Targets, 19(13), 1496-1507. [Link]
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Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. [Link]
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Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-36. [Link]
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A Researcher's Guide to the Reproducibility of Pyrazolo[1,5-a]triazine Derivatives as Thymidine Phosphorylase Inhibitors
An In-depth Technical Comparison for Drug Discovery Professionals
In the quest for novel anticancer agents, the pyrazolo[1,5-a]triazine scaffold has emerged as a promising framework for the development of potent enzyme inhibitors. This guide provides a comprehensive analysis of the experimental reproducibility of a highly potent pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-one derivative as a thymidine phosphorylase (TP) inhibitor, comparing it with the established reference compound, 7-deazaxanthine (7DX). By dissecting the synthetic methodologies and bioassay protocols, we aim to equip researchers with the critical knowledge needed to ensure reliable and reproducible results in their drug discovery endeavors.
Introduction to Thymidine Phosphorylase and Its Inhibition
Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in pyrimidine metabolism. It is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and is implicated in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Elevated levels of TP are found in various solid tumors, making it an attractive target for anticancer therapies. Inhibition of TP can suppress tumor growth by hindering angiogenesis and by preventing the degradation of certain chemotherapeutic agents.
The pyrazolo[1,5-a][1][2][3]triazine nucleus, a bioisostere of purine, has been successfully utilized to develop potent inhibitors of various kinases, including TP.[4] One notable derivative, 8-(4-(pentafluorosulfur)phenyl)-1,3-dihydro-pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-one, has demonstrated exceptional inhibitory activity against TP, with a reported half-maximal inhibitory concentration (IC50) of 0.04 µM.[1] This guide will focus on the experimental factors that influence the reproducibility of such findings, using this potent derivative as a case study and comparing its evaluation with that of 7-deazaxanthine, a well-characterized TP inhibitor.
Comparative Analysis of Experimental Methodologies
The reproducibility of experimental findings is paramount in scientific research, particularly in the field of drug development where consistent and reliable data are essential for decision-making. This section provides a detailed comparison of the synthetic and bioassay protocols for the pyrazolo[1,5-a]triazine derivative and 7-deazaxanthine, highlighting critical parameters that can influence the reproducibility of the results.
Synthesis and Purification: A Critical Source of Variability
The chemical synthesis of small molecule inhibitors is the foundational step in their evaluation. Variations in reaction conditions, purification methods, and characterization can lead to discrepancies in the purity and identity of the final compound, which in turn will affect its biological activity.
Synthesis of 8-(4-(pentafluorosulfur)phenyl)-1,3-dihydro-pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-one
The synthesis of this potent pyrazolo[1,5-a]triazine derivative involves a multi-step process that begins with the formation of a substituted 5-aminopyrazole, followed by cyclization to form the triazine ring.[1][5]
Critical Parameters for Reproducible Synthesis:
-
Purity of Starting Materials: The purity of the initial reagents, such as the substituted acetonitrile and hydrazine derivative, is critical. Impurities can lead to side reactions and the formation of undesired byproducts, complicating purification and potentially affecting the final compound's biological activity.
-
Reaction Conditions: Temperature, reaction time, and solvent are key parameters that must be precisely controlled. For instance, the cyclization step is often sensitive to the strength and concentration of the base used.
-
Purification Method: The choice of purification technique (e.g., recrystallization, column chromatography) and the solvents used can significantly impact the final purity of the compound. It is essential to use a validated method and to confirm the purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: Thorough characterization of the final product using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is non-negotiable to confirm its identity and structural integrity.
Synthesis of 7-Deazaxanthine (7DX)
The synthesis of 7-deazaxanthine, a pyrrolo[2,3-d]pyrimidine derivative, can be achieved through a one-pot, three-component reaction.[6][7]
Experimental Protocol for 7-Deazaxanthine Synthesis:
A common method involves the reaction of an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB).[7]
Critical Parameters for Reproducible Synthesis:
-
Catalyst Activity: The activity and concentration of the catalyst can influence the reaction rate and yield.
-
Stoichiometry of Reactants: Precise control of the molar ratios of the three components is crucial for maximizing the yield of the desired product and minimizing side reactions.
-
Work-up and Purification: The method of isolating and purifying the product, such as filtration and washing with specific solvents, will determine the final purity.
Comparative Summary of Synthesis and Purification:
| Parameter | Pyrazolo[1,5-a]triazine Derivative | 7-Deazaxanthine | Key Considerations for Reproducibility |
| Synthetic Strategy | Multi-step synthesis | One-pot, three-component reaction | Multi-step syntheses have more potential points of variability. |
| Key Reagents | Substituted pyrazoles, isothiocyanates | Arylglyoxals, uracil derivatives, barbituric acid | Purity and stability of reagents are critical for both. |
| Purification | Typically requires chromatographic purification | Often purified by recrystallization | The choice of purification method must be robust and validated. |
| Characterization | NMR, MS, HPLC | NMR, MS, HPLC | Comprehensive characterization is essential to ensure identity and purity. |
Thymidine Phosphorylase Inhibition Assay: Unraveling Experimental Nuances
The in vitro enzymatic assay is the primary method for determining the inhibitory potency of a compound. Even subtle variations in the assay protocol can lead to significant differences in the measured IC50 values.
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A Researcher's Guide to In Vivo Efficacy Validation of Novel Pyrazolo[1,5-a]triazine-Based CDK7 Inhibitors
This guide provides a comprehensive framework for the in vivo validation of novel therapeutic compounds, specifically focusing on 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one and its analogs as potential Cyclin-Dependent Kinase 7 (CDK7) inhibitors. As direct in vivo data for this specific molecule is not yet publicly available, this document serves as a strategic roadmap, leveraging comparative data from established CDK7 inhibitors to inform experimental design and benchmark efficacy. Our focus will be on pancreatic ductal adenocarcinoma (PDAC), a malignancy where CDK7 has been identified as a promising therapeutic target.
Introduction: The Rationale for Targeting CDK7 with Pyrazolo[1,5-a]triazines
The pyrazolo[1,5-a]-1,3,5-triazine scaffold has emerged as a promising core structure for developing kinase inhibitors. Its bioisosteric relationship with purines allows it to effectively compete for the ATP-binding pocket of key cellular kinases. One of the most critical targets in this domain is CDK7, a master regulator with a dual function in both cell cycle progression and transcription.
CDK7 acts as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, CDK6) to drive cell division. Concurrently, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a requisite step for the initiation and elongation of transcription[1]. In cancers like PDAC, which are often characterized by transcriptional addiction to oncogenic drivers like MYC, inhibiting CDK7 offers a powerful strategy to simultaneously halt proliferation and shut down the expression of key survival genes[2].
This guide will delineate a rigorous, multi-faceted approach to validate the in vivo efficacy of a novel pyrazolo[1,5-a]triazine compound, using a hypothetical candidate, "MPT-1" (representing 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one), as our subject. We will compare its projected validation pathway against well-characterized CDK7 inhibitors.
The Competitive Landscape: Benchmarking Against Established CDK7 Inhibitors
To objectively assess the potential of MPT-1, its performance must be measured against established benchmarks. The following inhibitors provide a robust comparative landscape, each with distinct properties.
| Inhibitor | Alias / Other Names | Mechanism | Key Characteristics & In Vivo Use |
| THZ1 | Covalent | Potent, but with off-target activity on CDK12/13. Extensively studied in vivo in PDAC and other cancers, typically administered intraperitoneally (i.p.)[2][3][4]. | |
| Samuraciclib | ICEC0942, CT7001 | Non-covalent (ATP-competitive) | Orally bioavailable with good drug-like properties. Advanced to Phase I/II clinical trials. Efficacy demonstrated in breast and prostate cancer xenografts[4][5][6][7][8]. |
| YKL-5-124 | Covalent | Highly selective for CDK7 over CDK12/13, providing a more precise tool to study CDK7-specific effects. Has shown in vivo tumor regression in multiple myeloma and SCLC models[4][9][10][11]. | |
| SY-5609 | Non-covalent (ATP-competitive) | A potent and selective oral CDK7 inhibitor that has entered Phase I clinical trials for solid tumors, including pancreatic cancer[4][5][12]. |
Designing the In Vivo Validation Workflow
The validation of MPT-1 requires a logical, stepwise progression from initial characterization to definitive efficacy studies. The workflow is designed to assess safety, target engagement, and anti-tumor activity in a clinically relevant model.
Caption: In Vivo Validation Workflow for a Novel CDK7 Inhibitor.
Phase 1: Pharmacokinetic and Toxicity Profiling
Before embarking on costly efficacy studies, it is crucial to understand the drug's behavior and safety profile.
-
Pharmacokinetics (PK): The goal is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of MPT-1. Studies in rodents will establish key parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability (F%). This data is essential for designing an effective dosing regimen that maintains therapeutic concentrations at the tumor site[13]. For an initial study, MPT-1 can be compared to the orally available Samuraciclib[14].
-
Maximum Tolerated Dose (MTD): This study identifies the highest dose of MPT-1 that can be administered without causing unacceptable toxicity[15]. Mice are given escalating doses, and monitored for signs of toxicity such as weight loss, behavioral changes, and hematological abnormalities. The MTD will define the upper limit for the subsequent efficacy studies[16][17].
Phase 2: Pancreatic Cancer Orthotopic Xenograft Efficacy Study
To best mimic human disease, an orthotopic model, where human PDAC cells are implanted into the mouse pancreas, is superior to a subcutaneous model as it allows for a more relevant tumor microenvironment and metastatic potential.
Experimental Protocol: Orthotopic Pancreatic Cancer Xenograft Model
-
Cell Line Selection: Choose a well-characterized human PDAC cell line (e.g., CAPAN-2, AsPC-1) known to be sensitive to CDK7 inhibition in vitro.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human tumor cells.
-
Surgical Implantation: Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas. Using a microsyringe, inject approximately 1 x 10⁶ PDAC cells suspended in a small volume (20-30 µL) of Matrigel into the tail of the pancreas.
-
Tumor Growth Monitoring: Allow tumors to establish for 7-10 days. Monitor tumor growth non-invasively using high-frequency ultrasound or bioluminescence imaging (if using luciferase-tagged cells).
-
Randomization & Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment cohorts (n=8-10 mice per group):
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (measured by imaging) and overall survival.
-
Secondary: Body weight changes (as a measure of toxicity), and assessment of metastasis at necropsy.
-
-
Study Duration: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
Comparative Dosing Regimens for In Vivo Studies
| Inhibitor | Cancer Model | Dose & Route | Dosing Schedule | Reference |
| THZ1 | Pancreatic Cancer (Xenograft) | 5-10 mg/kg, i.p. | Twice daily | [18] |
| THZ1 | T-ALL (Xenograft) | 10 mg/kg, i.p. | Twice daily | [3] |
| Samuraciclib | Prostate Cancer (Xenograft) | 50 mg/kg, oral | Once daily | [7] |
| YKL-5-124 | Small Cell Lung Cancer | 2.5-15 mg/kg, i.p. | Once daily, 5 days/week | [10] |
Phase 3: Verifying Target Engagement and Mechanism of Action
Efficacy data alone is insufficient. It is imperative to demonstrate that the observed anti-tumor effect is a direct result of MPT-1 inhibiting its intended target, CDK7, within the tumor tissue.
Core Concept: The CDK7 Signaling Pathway and Pharmacodynamic Readout
Caption: CDK7's dual role in cell cycle and transcription.
The most direct pharmacodynamic (PD) biomarker for CDK7 activity is the phosphorylation status of its key substrate, the RNA Polymerase II CTD.
Experimental Protocol: Western Blot for Phospho-RNA Polymerase II
-
Sample Collection: At the study endpoint (or from a satellite group of mice treated for a shorter duration, e.g., 3-5 days), harvest tumors from all treatment groups.
-
Protein Extraction: Snap-freeze tumors in liquid nitrogen. Lyse the tissue using a suitable buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Primary Antibodies: Probe separate membranes with antibodies specific for:
-
Phospho-RNA Pol II CTD (Serine 5)
-
Phospho-RNA Pol II CTD (Serine 2)
-
Total RNA Polymerase II (as a loading control)
-
β-Actin (as a loading control)
-
-
Secondary Antibody: Use an appropriate HRP-conjugated secondary antibody.
-
-
Detection & Analysis: Visualize bands using an ECL substrate and imaging system. Quantify band intensity and normalize the phospho-RNAPII signal to the total-RNAPII signal. A significant reduction in Ser5 phosphorylation in the MPT-1 treated group compared to the vehicle control would confirm in vivo target engagement[1][18].
Conclusion and Future Directions
This guide outlines a comprehensive, logically structured approach for the preclinical in vivo validation of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one (MPT-1) as a CDK7 inhibitor. By benchmarking against established compounds like THZ1 and Samuraciclib, researchers can generate a robust data package that not only demonstrates anti-tumor efficacy but also confirms the underlying mechanism of action.
Successful completion of this workflow—demonstrating a favorable safety profile, significant tumor growth inhibition in an orthotopic PDAC model, and clear evidence of CDK7 target engagement in tumor tissue—would provide a strong rationale for advancing MPT-1 into further preclinical development, including combination studies and formal IND-enabling toxicology studies, paving the way for potential clinical investigation.
References
-
Bloods. (2023). CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma. Available at: [Link]
-
Cao, F., et al. (2023). The suppressive efficacy of THZ1 depends on KRAS mutation subtype and is associated with super-enhancer activity and the PI3K/AKT/mTOR signalling in pancreatic ductal adenocarcinoma: A hypothesis-generating study. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Zhang, T., et al. (2020). CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer. Cancer Cell. Available at: [Link]
-
Wang, Y., & Zhang, T. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. Cancer Biology & Medicine. Available at: [Link]
-
Cai, W., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology. Available at: [Link]
-
Gao, Y., et al. (2022). Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma. Frontiers in Oncology. Available at: [Link]
-
Zhang, T., et al. (2020). CDK7 Inhibition Potentiates Genome Instability Triggering Anti-tumor Immunity in Small Cell Lung Cancer. PubMed. Available at: [Link]
-
DelveInsight. (2024). 5 Promising CDK7 Inhibitors on the Horizon. Available at: [Link]
-
ResearchGate. (2019). THZ1 ameliorates PDAC progression in spontaneous and... | Download Scientific Diagram. Available at: [Link]
-
Chen, Y., et al. (2023). Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer. British Journal of Cancer. Available at: [Link]
-
Yang, S., et al. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Translational Cancer Research. Available at: [Link]
-
Frame, F. M., et al. (2023). The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer. British Journal of Cancer. Available at: [Link]
-
Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology. Available at: [Link]
-
Turner, N. C., et al. (2023). Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib. Nature Communications. Available at: [Link]
-
Lu, P., et al. (2019). THZ1 reveals CDK7-dependent transcriptional addictions in pancreatic cancer. Oncogene. Available at: [Link]
-
Jiang, Y., et al. (2019). CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263. Cell Death & Disease. Available at: [Link]
-
Glover-Cutter, K., et al. (2009). TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II. Molecular and Cellular Biology. Available at: [Link]
-
Patel, H., et al. (2018). ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment. Molecular Cancer Therapeutics. Available at: [Link]
-
ResearchGate. (n.d.). In vivo efficacy and survival studies. (A) Dosing schedule for both the... | Download Scientific Diagram. Available at: [Link]
-
Rimel, J. K., et al. (2020). Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription. Genes & Development. Available at: [Link]
-
Gressel, S., et al. (2024). CDK7 kinase activity promotes RNA polymerase II promoter escape by facilitating initiation factor release. Molecular Cell. Available at: [Link]
-
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Available at: [Link]
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Carrick Therapeutics. (2024). Carrick Therapeutics Announces First Patient Dosed in Phase 1b/2 Clinical Trial of Samuraciclib in Combination with Vepdegestrant in Patients with Advanced Breast Cancer. Available at: [Link]
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Gentron. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Available at: [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
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Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Available at: [Link]
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Pharma Models. (2014). The Importance of Toxicology Research in Preclinical Studies. Available at: [Link]
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University of California Davis. (n.d.). A comprehensive guide to toxicology in preclinical drug development. Available at: [Link]
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- 2. THZ1 reveals CDK7-dependent transcriptional addictions in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrick Therapeutics Announces First Patient Dosed in Phase 1b/2 Clinical Trial of Samuraciclib in Combination with Vepdegestrant in Patients with Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
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- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
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- 14. researchgate.net [researchgate.net]
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- 17. The Importance of Toxicology Research in Preclinical Studies [pharmamodels.net]
- 18. The suppressive efficacy of THZ1 depends on KRAS mutation subtype and is associated with super‐enhancer activity and the PI3K/AKT/mTOR signalling in pancreatic ductal adenocarcinoma: A hypothesis‐generating study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Kinase Specificity of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the kinase specificity of the novel compound 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. The pyrazolo[1,5-a][1][2][3]triazine scaffold has emerged as a promising chemotype in kinase inhibitor discovery, with derivatives showing activity against various cyclin-dependent kinases (CDKs).[1][2][4] Notably, extensive research has focused on developing pyrazolo[1,5-a][1][2][3]triazine derivatives as potent and selective inhibitors of CDK7, a key regulator of transcription and the cell cycle.[1][2] This guide will therefore proceed under the well-supported hypothesis that 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one is a putative CDK7 inhibitor.
We will detail a multi-pronged experimental approach to not only determine its primary target but also to comprehensively map its off-target interaction profile. This is critical, as off-target effects can lead to unforeseen toxicity or provide opportunities for drug repurposing. The methodologies described herein are designed to be self-validating, incorporating both in vitro biochemical assays and cell-based functional assays to provide a holistic view of the compound's selectivity.
Comparative Compounds for Specificity Assessment
To provide a robust assessment, 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one (termed "Test Compound") will be compared against two key reference compounds:
-
Positive Control (Potent and Selective CDK7 Inhibitor): A well-characterized, highly selective CDK7 inhibitor such as THZ1 or a similar advanced analogue. This will serve as a benchmark for potency and selectivity.
-
Negative Control (Structurally Related, Inactive Analogue): A structurally similar pyrazolo[1,5-a]triazine derivative that has been shown to have minimal or no inhibitory activity against CDKs or other kinases. This control is crucial for ruling out non-specific or scaffold-related effects in cellular assays.
Experimental Workflow for Specificity Profiling
A logical and stepwise approach is essential for a thorough specificity assessment. The following workflow ensures that each experimental stage builds upon the last, from broad screening to in-depth cellular validation.
Figure 1: A three-phase experimental workflow for assessing kinase inhibitor specificity.
Phase 1: In Vitro Biochemical Profiling
The initial phase focuses on understanding the direct interaction between the test compound and a wide array of purified kinases.
Large-Scale Kinase Panel Screen
The cornerstone of specificity assessment is an extensive in vitro kinase panel screen. This provides a broad, unbiased view of the compound's interaction with the human kinome.
Protocol:
-
Compound Preparation: Prepare a stock solution of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one, the positive control, and the negative control in 100% DMSO.
-
Assay Concentration: A single, high concentration (e.g., 1 or 10 µM) is typically used for the initial screen to identify all potential interactions.
-
Kinase Panel: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) that offers a panel of over 400 human kinases. These assays typically measure the remaining kinase activity after incubation with the test compound.
-
Data Analysis: Results are usually expressed as percent inhibition relative to a DMSO control. A common threshold for a "hit" is >50% inhibition.
Causality Behind Experimental Choice: A broad kinase panel is the most efficient method to identify both the intended target and potential off-targets in a single experiment. This unbiased approach is crucial for avoiding confirmation bias.
Dose-Response (IC50) Determination
For the primary target (putative CDK7) and any significant off-target hits identified in the initial screen, a full dose-response curve is necessary to determine the half-maximal inhibitory concentration (IC50).
Protocol:
-
Compound Dilution Series: Prepare a serial dilution of the test compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Kinase Assay: Perform the in vitro kinase assay for each selected kinase with the dilution series of the test compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Trustworthiness: This step validates the initial screening hits and provides a quantitative measure of potency, allowing for a direct comparison with the positive control.
Mechanism of Action Studies
To understand how the compound inhibits the kinase, an ATP competition assay is performed for the primary target.
Protocol:
-
Assay Setup: Perform the kinase assay with a fixed concentration of the test compound (e.g., at its IC50) and varying concentrations of ATP.
-
Data Analysis: Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics. A competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax.
Expertise & Experience: This study is critical for confirming that the compound functions as an ATP-competitive inhibitor, which is the expected mechanism for this chemical scaffold. This information is vital for any subsequent structural biology and lead optimization efforts.
Phase 2: Cell-Based Target Validation
Moving from a purified system to a more biologically relevant cellular context is a critical step to confirm the in vitro findings.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cancer cells (e.g., a pancreatic ductal adenocarcinoma cell line like SUIT 2.28, known to be sensitive to CDK7 inhibition) with the test compound or DMSO for a defined period.[1]
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation and analyze the amount of soluble target protein (CDK7) remaining at each temperature by Western blotting.
-
Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of the test compound, indicating stabilization and therefore binding.
Trustworthiness: CETSA provides direct evidence of target engagement in a physiological context, bridging the gap between biochemical and cellular activity.
Phospho-protein Western Blotting
Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates. For CDK7, a key substrate is the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and 7.
Figure 2: Simplified signaling pathway of CDK7-mediated RNA Pol II phosphorylation.
Protocol:
-
Cell Treatment: Treat cells with a dose-response of the test compound for a short period (e.g., 2-6 hours).
-
Lysate Preparation and Western Blotting: Prepare whole-cell lysates and perform Western blotting using antibodies specific for phospho-Ser5/7 of the RNA Pol II CTD and total RNA Pol II as a loading control.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.
Expertise & Experience: This assay provides functional confirmation of target inhibition. A lack of effect on downstream signaling, even with confirmed target engagement by CETSA, could indicate a non-functional binding mode or rapid compensatory mechanisms.
Cellular Proliferation/Viability Assays
The ultimate test of a targeted inhibitor's functional consequence is its effect on cancer cell growth.
Protocol:
-
Cell Seeding: Seed relevant cancer cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a dilution series of the test compound, positive control, and negative control for an extended period (e.g., 72 hours).
-
Viability Measurement: Use a commercially available assay (e.g., CellTiter-Glo®, MTT) to measure cell viability.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Trustworthiness: A strong correlation between the biochemical IC50, the cellular phospho-protein inhibition, and the antiproliferative GI50 provides a robust validation of the on-target activity of the compound.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: In Vitro Kinase Profiling
| Compound | Target Kinase | IC50 (nM) | Top Off-Target 1 | IC50 (nM) | Top Off-Target 2 | IC50 (nM) |
|---|---|---|---|---|---|---|
| Test Compound | CDK7 | Value | Name | Value | Name | Value |
| Positive Control | CDK7 | Value | Name | Value | Name | Value |
| Negative Control | CDK7 | >10,000 | N/A | >10,000 | N/A | >10,000 |
Table 2: Cellular Activity Profile
| Compound | Cell Line | Target Engagement (CETSA Shift, °C) | p-RNA Pol II IC50 (nM) | GI50 (nM) |
|---|---|---|---|---|
| Test Compound | SUIT 2.28 | Value | Value | Value |
| Positive Control | SUIT 2.28 | Value | Value | Value |
| Negative Control | SUIT 2.28 | No Shift | >10,000 | >10,000 |
Conclusion
A thorough assessment of kinase inhibitor specificity requires a multi-faceted approach that combines broad, unbiased in vitro screening with rigorous cell-based validation of on- and off-target effects. By following the experimental framework detailed in this guide, researchers can confidently characterize the specificity profile of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one. A highly specific compound will exhibit a significant potency window between its primary target (CDK7) and any off-targets, and this biochemical profile will translate to on-target-driven cellular activity. This comprehensive dataset is indispensable for making informed decisions about the future development of this and other novel kinase inhibitors.
References
-
Giacomelli, C., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]
-
Mejdrova, J., et al. (2015). Pyrazolo[1,5-a]triazin-4-amine Derivatives as PI4K Inhibitors with Antiviral Potency. Journal of Medicinal Chemistry, 58(9), 3767-3793. [Link]
-
Aurigene Discovery Technologies Limited. (2021). Pyrazolo[1,5-A][1][2][3]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. U.S. Patent No. 11,186,576 B2.
-
Ang, K. K. H., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 444-453. [Link]
-
Fournet, G., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(3), 655-663. [Link]
-
Aurigene Discovery Technologies Limited. (2021). Pyrazolo[1,5-a][1][2][3]triazine and pyrazolo[1,5-a]pyrimidine derivatives useful as cdk inhibitors. PatSnap Eureka. [Link]
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- 2. US11186576B2 - Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors - Google Patents [patents.google.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 7-Methylpyrazolo[1,5-a]triazin-4(3H)-one
Comprehensive Guide to the Proper Disposal of 7-Methylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 7-Methylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one. As a specialized heterocyclic compound, likely utilized in targeted research and drug development, adherence to rigorous safety and disposal procedures is paramount to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and laboratory professionals, grounding procedural steps in established safety principles and regulatory frameworks.
Hazard Assessment and Chemical Profile
The parent scaffold, Pyrazolo[1,5-a][1][2][3]triazine, is classified with several hazards.[4] It is crucial to assume the methylated derivative carries similar, if not identical, risks.
Table 1: Inferred Hazard Profile of 7-Methylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one
| Property | Inferred Hazard/Characteristic | GHS Hazard Statement (Code) | Rationale & Source |
| Acute Oral Toxicity | Harmful if swallowed | H302 | Based on the parent compound classification.[4] |
| Skin Irritation | Causes skin irritation | H315 | Based on the parent compound classification.[4] |
| Eye Irritation | Causes serious eye irritation | H319 | Based on the parent compound classification.[4] |
| Respiratory Irritation | May cause respiratory irritation | H335 | Based on the parent compound classification.[4] |
| Physical State | Solid (at room temperature) | - | Inferred from similar compounds and general structure. |
| Decomposition | Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][6] | - | Common for nitrogen-containing organic compounds. |
Causality: The pyrazolo-triazine core is an electron-deficient system rich in nitrogen atoms. Upon combustion or in the presence of strong acids, it can decompose, liberating toxic nitrogen oxides. Its aromatic and polar nature contributes to its potential to interact with biological macromolecules, leading to irritation and toxicity.
Core Principle: Adherence to Institutional and Regulatory Mandates
The disposal of any chemical waste is strictly governed by local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[7] Therefore, the single most important step is to consult and collaborate with your institution's Environmental Health and Safety (EHS) office.[3][8] They are the definitive authority on waste categorization, containerization, and pickup schedules for your specific location. This guide serves as a framework for best practices leading up to the EHS-managed final disposal.
Personal Protective Equipment (PPE)
Before handling the compound in any form (pure solid, in solution, or as waste), ensure the following PPE is worn. The rationale is to create a complete barrier to prevent exposure via inhalation, ingestion, or skin/eye contact.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Justification |
| Gloves | Nitrile gloves, inspected before use. | Protects against skin contact and irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation.[5][9] |
| Lab Coat | Standard, properly fastened lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of the compound, which may cause respiratory irritation.[9][10] |
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure compound, contaminated labware (e.g., pipette tips, weighing paper), and solutions.
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[1][7]
-
Solid Waste:
-
Designate a waste stream for "Solid, Non-Halogenated Organic Hazardous Waste."
-
DO NOT mix with strong oxidizing agents, strong acids, or bases.
-
Collect waste 7-Methylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, along with any contaminated consumables like weighing paper, gloves, or paper towels, in this designated stream.
-
-
Liquid Waste (Solutions):
-
If the compound is in a non-halogenated organic solvent (e.g., DMSO, DMF, Ethanol), collect it in a container labeled "Non-Halogenated Organic Liquid Waste."
-
If in a halogenated solvent (e.g., Dichloromethane, Chloroform), use a "Halogenated Organic Liquid Waste" container.
-
Aqueous solutions should be collected as "Aqueous Hazardous Waste." DO NOT pour down the drain.[8]
-
-
Contaminated Sharps: Needles, scalpels, or other sharps must be placed in a designated sharps container.
-
Empty Containers: The original bottle containing the compound must be managed as hazardous waste unless triple-rinsed.[8] The rinsate from this procedure must be collected as hazardous liquid waste.
Select a container that is compatible with the chemical waste and in good condition.[2][7]
-
For Solids: Use a wide-mouth, high-density polyethylene (HDPE) or glass jar with a secure, screw-top lid.
-
For Liquids: Use a glass or HDPE bottle with a screw cap. Ensure the container material is compatible with the solvent used.
-
Condition: The container must be clean, dry, and free of leaks. If reusing a container, completely remove or deface the old label.[2]
Accurate labeling is a regulatory requirement and ensures the safety of everyone who handles the waste.[1][3][7]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your EHS department.[3]
-
The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "7-Methylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one" .
-
List all constituents by percentage, including solvents (e.g., "Methanol: 90%, Compound X: 10%").
-
The specific hazards associated with the waste (e.g., "Irritant, Acutely Toxic").
-
The date of accumulation start.
-
The name and location (building/room) of the generating researcher/lab.
-
Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the lab personnel.[1][3]
-
Keep the waste container closed at all times, except when adding waste.[7] Do not leave a funnel in the container.
-
Store the container in a secondary containment bin to catch any potential leaks.
-
Ensure the SAA is inspected weekly for leaks and proper labeling.[3]
Once the container is 90% full, or if the project is complete, arrange for pickup.
-
Contact your institution's EHS office or use their online waste pickup request system.[7][8]
-
Provide all necessary information from the waste label.
-
EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via high-temperature incineration.
Spill and Decontamination Procedures
In the event of a spill, your safety is the first priority.
-
Minor Spill (in a fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with a chemical absorbent pad or vermiculite.
-
Gently sweep the solid material into a dustpan.
-
Place the absorbent materials and swept powder into your designated solid hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cloth as hazardous waste.
-
Wash the area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Alert personnel in the immediate area and evacuate.
-
If there is an inhalation hazard, close the doors and prevent entry.
-
Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
-
-
Decontamination of Glassware:
-
Rinse glassware with a small amount of a suitable organic solvent (e.g., acetone).
-
Collect this first rinsate into the appropriate hazardous liquid waste container.
-
Repeat the rinse two more times (triple rinse). Subsequent rinsates may also need to be collected, depending on institutional policy.
-
After decontamination, the glassware can be washed normally.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7-Methylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one waste.
Caption: Workflow for the safe disposal of 7-Methylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.
References
-
Title: Hazardous Waste Disposal Procedures Source: The University of Chicago Environmental Health and Safety URL: [Link]
-
Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Environmental Health & Safety URL: [Link]
-
Title: Hazardous Waste Disposal Guide Source: Oregon State University Environmental Health & Safety URL: [Link]
-
Title: Pyrazolo(1,5-a)(1,3,5)triazine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Chemical and Hazardous Waste Source: Harvard University Environmental Health and Safety URL: [Link]
-
Title: Chemical Waste Management Reference Guide Source: The Ohio State University Environmental Health and Safety URL: [Link]
-
Title: Material Safety Data Sheet - ADDITIVE RW 1117 Source: LANXESS URL: [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 7-Methylpyrazolo[1,5-A]triazin-4(3H)-one
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Methylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the safe handling of novel chemical entities is paramount. This guide provides essential safety and operational protocols for 7-Methylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one, a heterocyclic compound with potential applications in drug discovery. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment
Before any handling of 7-Methylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one, a thorough risk assessment is crucial. This compound, while a valuable research tool, presents a specific set of hazards that must be understood and mitigated.
GHS Hazard Classification:
Based on available safety data, 7-Methylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one is classified as follows:
-
H302: Harmful if swallowed [4]
-
H315: Causes skin irritation [4]
-
H319: Causes serious eye irritation [4]
-
H335: May cause respiratory irritation [4]
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality behind these hazards lies in the chemical reactivity of the molecule with biological tissues. Skin and eye irritation are likely due to its ability to disrupt cell membranes, while respiratory irritation can occur from the inhalation of fine dust particles.
Operational Risk Mitigation:
A tiered approach to risk mitigation, starting with the most effective measures, is recommended. This is often referred to as the "Hierarchy of Controls."
Caption: Hierarchy of controls for managing exposure to hazardous chemicals.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are primary, the correct selection and use of PPE are critical for immediate protection.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[5] | Protects against airborne particles and accidental splashes that can cause serious eye irritation. |
| Hand Protection | Disposable nitrile gloves.[6] For prolonged handling or when working with solutions, consider double-gloving or using a more robust glove material. | Prevents skin contact, which can cause irritation.[4] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat buttoned to its full length.[5] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated, especially outside of a ventilated enclosure.[6] | Prevents the inhalation of fine particles that can cause respiratory tract irritation.[4] |
| Footwear | Closed-toe shoes that cover the entire foot.[5] | Protects against spills and falling objects. |
Important Considerations:
-
Glove Selection: While nitrile gloves offer good general protection, always consult the glove manufacturer's chemical resistance guide for specific breakthrough times, especially when working with solvents.[6]
-
Fit and Comfort: Properly fitting PPE is essential for both safety and compliance. Ensure all equipment is comfortable and does not hinder movement or vision.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the quality of your experimental results.
Step 1: Preparation and Pre-Handling Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Assemble all necessary materials: This includes the chemical, solvents, glassware, and waste containers.
-
Don all required PPE as outlined in the table above.
Step 2: Aliquoting and Weighing (Solid Form)
-
Perform all manipulations of the solid compound within a chemical fume hood or a powder containment hood.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If weighing, do so in a tared, sealed container to the extent possible.
Step 3: Solution Preparation
-
Add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during the process.
Step 4: Post-Handling Procedures
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Caption: A streamlined workflow for the safe handling of 7-Methylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with 7-Methylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Disposal Procedures:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[7][8] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Spill Response:
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area and contact your institution's EHS office immediately. Do not attempt to clean up a large spill without proper training and equipment.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with 7-Methylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one.
References
-
Safety Data Sheet for s-Triazine. MilliporeSigma.
-
Safety Data Sheet for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Thermo Fisher Scientific.
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
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Safety Data Sheet for 1,3,5-Triacryloylhexahydro-1,3,5-triazine. Sigma-Aldrich.
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Safety Data Sheet for 1,3,5-Trimethylhexahydro-1,3,5-triazine. Sigma-Aldrich.
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Safety Data Sheet for Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate. CymitQuimica.
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Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
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Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
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Material Safety Data Sheet for ADDITIVE RW 1117.
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
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Pyrazolo(1,5-a)(1,3,5)triazine. PubChem, National Institutes of Health.
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Pyrazolo[1,5-a]-1,3,5-triazin-4(1H)-one, 7-methyl- (9CI). ChemicalBook.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
